molecular formula C10H12O5 B184472 2,3,4-Trimethoxybenzoic acid CAS No. 573-11-5

2,3,4-Trimethoxybenzoic acid

Cat. No.: B184472
CAS No.: 573-11-5
M. Wt: 212.2 g/mol
InChI Key: HZNQSWJZTWOTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2, 3, 4-Trimethoxybenzoic acid belongs to the class of organic compounds known as p-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 4 of the benzene ring is replaced by a methoxy group. 2, 3, 4-Trimethoxybenzoic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNQSWJZTWOTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205912
Record name 2,3,4-Trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-11-5
Record name 2,3,4-Trimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,3,4-Trimethoxybenzoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3,4-Trimethoxybenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound (CAS No. 573-11-5). This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals.[1]

This compound is a benzoic acid derivative characterized by the presence of three methoxy (B1213986) groups at positions 2, 3, and 4 of the benzene (B151609) ring.

synthesis_h2o2 cluster_synthesis Synthesis Workflow: H₂O₂ Oxidation start Dissolve 2,3,4-Trimethoxy- benzaldehyde in Methanol add_koh Add 50% aq. KOH start->add_koh reflux1 Heat to Reflux add_koh->reflux1 add_h2o2 Add 30% H₂O₂ dropwise (30 min) reflux1->add_h2o2 reflux2 Continue Reflux (8 hours) add_h2o2->reflux2 cool Cool Reaction Mixture reflux2->cool quench Add NaHSO₃ cool->quench distill Remove Methanol (Reduced Pressure) quench->distill acidify Acidify with conc. HCl (Precipitation) distill->acidify filtrate Collect Product by Filtration acidify->filtrate product This compound (95% Yield) filtrate->product synthesis_pyrogallol cluster_synthesis Logical Workflow: Multi-step Synthesis start Pyrogallic Acid step1 Etherification (e.g., with Dimethyl Carbonate) start->step1 intermediate1 1,2,3-Trimethoxybenzene step1->intermediate1 step2 Bromination (e.g., with NBS) intermediate1->step2 intermediate2 2,3,4-Trimethoxy bromobenzene step2->intermediate2 step3 Cyanogenation (e.g., with CuCN in DMF) intermediate2->step3 intermediate3 2,3,4-Trimethoxy cyanobenzene step3->intermediate3 step4 Hydrolysis (e.g., NaOH aq.) intermediate3->step4 product This compound step4->product

References

An In-depth Technical Guide to the Synthesis of 2,3,4-Trimethoxybenzoic Acid from Pyrogallol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,4-trimethoxybenzoic acid, a valuable intermediate in the pharmaceutical industry, starting from the readily available precursor, pyrogallol (B1678534). This document outlines two primary synthetic pathways, presenting detailed experimental protocols, quantitative data, and logical workflows to assist researchers in the replication and optimization of these procedures.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its controlled and efficient production is of significant interest. Pyrogallol, a simple benzenetriol, serves as a cost-effective and logical starting material. This guide explores the chemical transformations required to convert pyrogallol to the target molecule, focusing on two prominent routes: a four-step process involving bromination and cyanation, and a three-step route proceeding through a benzaldehyde (B42025) intermediate.

Synthetic Pathways

Two principal routes for the synthesis of this compound from pyrogallol have been identified and are detailed below.

Route 1: Methylation, Bromination, Cyanation, and Hydrolysis

This pathway involves the initial methylation of pyrogallol to form 1,2,3-trimethoxybenzene (B147658), which then undergoes bromination, cyanation, and finally hydrolysis to yield the desired carboxylic acid.

Logical Workflow for Route 1

G Pyrogallol Pyrogallol TMBA 1,2,3-Trimethoxybenzene Pyrogallol->TMBA Etherification (Dimethyl Carbonate, Ionic Liquid Catalyst) BromoTMBA 2,3,4-Trimethoxy bromobenzene TMBA->BromoTMBA Bromination (NBS) CyanoTMBA 2,3,4-Trimethoxy cyanobenzene BromoTMBA->CyanoTMBA Cyanation (Cuprous Cyanide, DMF) FinalProduct 2,3,4-Trimethoxybenzoic acid CyanoTMBA->FinalProduct Hydrolysis and Acidification

Caption: Synthesis of this compound via bromination and cyanation.

While this route has been reported with high yields in some steps, detailed experimental protocols for the bromination and cyanation of 1,2,3-trimethoxybenzene are not as readily available in the surveyed literature. However, the reported yields for each step are summarized in the table below.

StepReactionReagentsYield (%)
1EtherificationPyrogallic acid, Dimethyl carbonate, Ionic liquid catalyst92
2Bromination1,2,3-Trimethoxybenzene, N-Bromosuccinimide (NBS)92.2
3Cyanation2,3,4-Trimethoxy bromobenzene, Cuprous cyanide, DMF69.5
4Hydrolysis2,3,4-Trimethoxy cyanobenzene, NaOH, HCl80
Overall 47.2

Table 1: Reported Yields for Route 1. [1]

A patent describes the hydrolysis of 2,3,4-trimethoxy cyanobenzene in a NaOH aqueous solution at 90-100 °C for 24 hours, followed by acidification with 10% hydrochloric acid to a pH of 2-3 to precipitate the product.[2]

Route 2: Methylation, Formylation, and Oxidation

This pathway is a well-documented and robust method for the synthesis of this compound. It involves the methylation of pyrogallol, followed by a Vilsmeier-Haack formylation to produce 2,3,4-trimethoxybenzaldehyde, which is then oxidized to the final product.

Experimental Workflow for Route 2

G cluster_0 Step 1: Methylation cluster_1 Step 2: Formylation cluster_2 Step 3: Oxidation Pyrogallol Pyrogallol Reaction1 O-alkylation 30-60 °C Pyrogallol->Reaction1 Reagents1 Dimethyl Sulfate 30% NaOH solution Reagents1->Reaction1 Intermediate1 1,2,3-Trimethoxybenzene Reaction1->Intermediate1 Reaction2 Formylation 70-80 °C Intermediate1->Reaction2 Vilsmeier Vilsmeier-Haack Reagent (DMF, POCl3) Vilsmeier->Reaction2 Intermediate2 2,3,4-Trimethoxybenzaldehyde Reaction2->Intermediate2 Reaction3 Oxidation Intermediate2->Reaction3 Reagents3 Potassium Permanganate Alkaline solution Reagents3->Reaction3 FinalProduct This compound Reaction3->FinalProduct

References

Spectroscopic Profile of 2,3,4-Trimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-trimethoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~7.5-7.8Doublet1HAr-H
~6.8-7.1Doublet1HAr-H
~3.9-4.1Singlet3H-OCH3
~3.8-4.0Singlet3H-OCH3
~3.7-3.9Singlet3H-OCH3
Table 2: 13C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~165-170-COOH
~150-160Ar-C-O
~140-150Ar-C-O
~120-130Ar-C
~110-120Ar-C
~105-115Ar-C
~55-65-OCH3
Table 3: IR Spectroscopic Data
Wavenumber (cm-1)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~2950Medium-StrongC-H stretch (aromatic & aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-StrongC=C stretch (Aromatic ring)
~1280StrongC-O stretch (Aromatic ether)
~1100StrongC-O stretch (Carboxylic acid)
Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
212High[M]+ (Molecular Ion)
197High[M-CH3]+
169Medium[M-CH3-CO]+
154Medium[M-CH3-CO-CH3]+

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the final solution height is around 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the 1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For 13C NMR, a higher sample concentration (30-50 mg) and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the different types of protons.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm-1).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak ([M]+) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information.

An In-depth Technical Guide to 2,3,4-Trimethoxybenzoic Acid (CAS Number: 573-11-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxybenzoic acid (2,3,4-TMBA) is a polysubstituted aromatic carboxylic acid that serves as a key building block in organic synthesis. Its structural features, including the carboxylic acid moiety and the three methoxy (B1213986) groups on the phenyl ring, make it a versatile intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, purification, analytical methods, and known biological potential of 2,3,4-TMBA to support its application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of 2,3,4-TMBA is essential for its handling, characterization, and application in experimental settings.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 573-11-5[3]
Molecular Formula C₁₀H₁₂O₅[3]
Molecular Weight 212.20 g/mol [3]
Appearance White to off-white solid/powder[2]
Melting Point 99-102 °C[4]
Purity ≥98%[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR Data available, specific peak assignments require further analysis.[5]
¹³C NMR Data available, specific peak assignments require further analysis.[5]
FT-IR Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic), and C-O (ethers) stretches are expected.[5]
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns can be observed.[5]

Synthesis and Purification

Several synthetic routes to this compound have been established, with the oxidation of the corresponding aldehyde being a common laboratory-scale method.

Synthesis via Oxidation of 2,3,4-Trimethoxybenzaldehyde (B140358)

A prevalent method for the synthesis of this compound involves the oxidation of 2,3,4-trimethoxybenzaldehyde.

Experimental Protocol: Oxidation of 2,3,4-Trimethoxybenzaldehyde [1]

  • Materials: 2,3,4-trimethoxybenzaldehyde, potassium permanganate (B83412) (KMnO₄), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), acetone (B3395972), water.

  • Procedure:

    • Dissolve 2,3,4-trimethoxybenzaldehyde in acetone or a mixture of t-butanol and water containing sodium hydroxide.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water to the cooled aldehyde solution with vigorous stirring.

    • Continue stirring until the purple color of the permanganate disappears, indicating its consumption.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.

    • Collect the solid product by vacuum filtration and wash with cold water.

G cluster_synthesis Synthesis Workflow Start 2,3,4-Trimethoxybenzaldehyde Step1 Dissolve in Acetone/NaOH Step2 Cool in Ice Bath Step3 Add KMnO4 solution Step4 Filter MnO2 Step5 Acidify with HCl End This compound

Synthesis of this compound.
Synthesis from Pyrogallic Acid

An alternative route involves a multi-step synthesis starting from pyrogallic acid, proceeding through etherification, bromination, cyanogenation, and finally hydrolysis to yield this compound.[6][7]

Purification by Recrystallization

Recrystallization is a standard method for the purification of crude this compound.

Experimental Protocol: Recrystallization [8][9][10]

  • Materials: Crude this compound, ethanol (B145695), water.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

    • While the solution is hot, add hot water dropwise until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered.

    • Allow the clear solution to cool slowly to room temperature to form crystals.

    • Once crystal formation is complete, place the flask in an ice bath to maximize the yield.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

    • Dry the crystals in a vacuum oven.

G cluster_purification Purification Workflow Start Crude 2,3,4-TMBA Step1 Dissolve in hot ethanol Step2 Add hot water to turbidity Step3 Add hot ethanol to clarify Step4 Cool to room temperature Step5 Cool in ice bath Step6 Vacuum filter Step7 Wash with cold ethanol/water Step8 Dry in vacuum oven End Pure 2,3,4-TMBA

Purification of this compound.

Analytical Methods

Accurate and precise quantification of this compound is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) is a suitable technique for this.

Experimental Protocol: HPLC Analysis (Adapted from methods for similar compounds)[11][12]

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Phosphoric acid or Formic acid.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified to pH 2.5-3.0). A typical starting point is a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the this compound sample.

    • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Biological Activity and Potential Applications

While this compound itself has limited reported biological activity, it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[13] Its structural isomers and derivatives, however, have shown interesting biological properties, suggesting potential areas of investigation for 2,3,4-TMBA.

Role as a Pharmaceutical Intermediate

2,3,4-TMBA is utilized in the early stages of drug synthesis, particularly for compounds targeting inflammation and pain.[13] Its structure allows for targeted modifications to enhance the bioavailability and reduce the side effects of the final drug product.[13]

Potential as an Efflux Pump Inhibitor

Derivatives of trimethoxybenzoic acid have been investigated as efflux pump inhibitors in bacteria.[14][15] Efflux pumps are a significant mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics. This suggests that derivatives of 2,3,4-TMBA could be explored for similar activities.

G cluster_efflux_pump Potential Mechanism of Action Antibiotic Antibiotic EffluxPump Bacterial Efflux Pump TMBA_Derivative 2,3,4-TMBA Derivative Bacterium Bacterium Inhibition Inhibition Expulsion Expulsion

Potential Efflux Pump Inhibition by 2,3,4-TMBA Derivatives.
Anti-inflammatory and Anticancer Potential

The structurally related 2,3,4-trihydroxybenzoic acid has demonstrated anticancer properties by inhibiting cancer cell growth through the induction of CDK inhibitors p21 and p27.[16][17] While the methoxy-substituted analog's activity in this area is not well-defined, this provides a rationale for investigating the anti-proliferative effects of 2,3,4-TMBA. Additionally, other trimethoxybenzoic acid isomers have shown anti-inflammatory activities, suggesting another potential therapeutic avenue for 2,3,4-TMBA and its derivatives.[4][18]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its use in a laboratory setting. While direct biological data on 2,3,4-TMBA is limited, the activities of its structural analogs and derivatives highlight promising areas for future research, particularly in the development of novel anti-inflammatory and antimicrobial agents. This technical guide serves as a resource for researchers and drug development professionals to facilitate the effective utilization of this compound in their scientific endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of Trimethoxybenzoic Acid Isomers

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of trimethoxybenzoic acid isomers. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document consolidates available data on their natural sources, presents detailed experimental protocols for their study, and visualizes key biological and experimental pathways to serve as a valuable resource for research and development.

Introduction to Trimethoxybenzoic Acids

Trimethoxybenzoic acids are a class of organic compounds characterized by a benzoic acid core substituted with three methoxy (B1213986) groups. The specific arrangement of these methoxy groups on the benzene (B151609) ring gives rise to several isomers, each with distinct physicochemical properties and biological activities. While numerous isomers are possible, only a select few have been identified in natural sources. The most prominent among these are 3,4,5-trimethoxybenzoic acid and 2,4,5-trimethoxybenzoic acid. Other isomers, such as 2,3,4-trimethoxybenzoic acid, are primarily known as synthetic intermediates in the pharmaceutical and chemical industries.[1][2][3]

Naturally Occurring Isomers

3,4,5-Trimethoxybenzoic Acid (Eudesmic Acid)

3,4,5-Trimethoxybenzoic acid, also known as Eudesmic acid, is an O-methylated derivative of gallic acid.[4] Its presence has been confirmed in a variety of plant species and is often associated with their essential oils or extracts. It is recognized for its potential antioxidant and anti-inflammatory properties.[5]

Table 1: Natural Sources of 3,4,5-Trimethoxybenzoic Acid

Plant/Organism Species Family Plant Part(s) Reported Concentration
Eucalyptus spp. Myrtaceae Leaves Qualitatively Identified[4]
Begonia nantoensis Begoniaceae Not Specified Qualitatively Identified[6]
Euphorbia lunulata Euphorbiaceae Not Specified Qualitatively Identified[6]

| Olea europaea (Olive) | Oleaceae | Fruit | Detected, but not quantified |

The biosynthesis of 3,4,5-trimethoxybenzoic acid is intrinsically linked to the shikimate pathway, a fundamental metabolic route in plants and microorganisms for the production of aromatic amino acids and other key metabolites.[7][8] The direct precursor is gallic acid, which is formed from 3-dehydroshikimic acid, an intermediate of the shikimate pathway.[9][10] Gallic acid then undergoes a series of three O-methylation steps, catalyzed by O-methyltransferases, to yield 3,4,5-trimethoxybenzoic acid.

Biosynthesis of 3,4,5-Trimethoxybenzoic Acid cluster_shikimate Shikimate Pathway cluster_gallic_acid Gallic Acid Formation cluster_methylation O-Methylation Erythrose-4-P Erythrose-4-P DHS 3-Dehydroshikimic Acid Erythrose-4-P->DHS Multiple Steps PEP Phosphoenolpyruvate PEP->DHS Multiple Steps GA Gallic Acid DHS->GA Dehydrogenation (SDH Enzyme) TMBA 3,4,5-Trimethoxybenzoic Acid GA->TMBA 3x O-Methylation (O-Methyltransferases)

Biosynthesis of 3,4,5-Trimethoxybenzoic Acid.
2,4,5-Trimethoxybenzoic Acid (Asaronic Acid)

2,4,5-Trimethoxybenzoic acid, or asaronic acid, is another isomer found in nature, though its reported sources are less common than those of its 3,4,5- counterpart. It has gained attention for its significant anti-inflammatory effects, particularly its ability to inhibit key signaling pathways.[11]

Table 2: Natural Sources of 2,4,5-Trimethoxybenzoic Acid

Plant/Organism Species Family Plant Part(s) Reported Concentration
Alpinia flabellata Zingiberaceae Not Specified Qualitatively Identified

| Purple Perilla (Perilla frutescens) | Lamiaceae | Not Specified | Qualitatively Identified |

Recent studies have shown that 2,4,5-trimethoxybenzoic acid can modulate inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] This pathway is a central regulator of immune and inflammatory responses. Lipopolysaccharide (LPS), a component of bacterial cell walls, typically activates this pathway through Toll-like receptor 4 (TLR4), leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 2,4,5-Trimethoxybenzoic acid has been shown to interfere with this activation step.

NF-kB Inhibition Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes TMBA 2,4,5-Trimethoxybenzoic Acid TMBA->Inhibition Inhibition->IKK

Inhibition of NF-κB pathway by 2,4,5-TMBA.

Experimental Protocols

Accurate identification and quantification of trimethoxybenzoic acid isomers from complex natural matrices require robust analytical methods. Furthermore, chemical synthesis provides a means to obtain pure standards for analytical purposes and to produce derivatives for drug development.

Protocol 1: General Workflow for Extraction and Analysis

This diagram outlines a typical workflow for the extraction and analysis of trimethoxybenzoic acids from a plant matrix.

Experimental Workflow start Plant Material Collection prep Drying & Grinding start->prep extraction Ultrasonic-Assisted Extraction (e.g., with 70% Ethanol) prep->extraction filtration Filtration & Solvent Evaporation extraction->filtration reconstitution Reconstitution in Mobile Phase filtration->reconstitution analysis RP-HPLC-UV/DAD Analysis reconstitution->analysis quantification Quantification using Calibration Curve analysis->quantification end Data Reporting quantification->end

General workflow for plant extraction and analysis.
Protocol 2: Quantitative Analysis by RP-HPLC

This protocol is adapted from a validated method for the quantification of 2,4,5-trimethoxybenzoic acid and is suitable for other isomers with minor modifications.[5]

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or DAD detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • HPLC grade acetonitrile (B52724) and ultrapure water.

    • Analytical grade trifluoroacetic acid (TFA) or phosphoric acid.[12]

    • Reference standard of the target trimethoxybenzoic acid isomer (purity ≥99%).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in ultrapure water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Elution: Gradient elution (specific gradient to be optimized based on isomer and matrix, e.g., starting at 70:30 A:B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.[13]

    • Detection Wavelength: ~254 nm or a wavelength of maximum absorbance for the specific isomer.[13]

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard (e.g., 1000 µg/mL) in the mobile phase. Perform serial dilutions to create a set of working standards (e.g., 1 - 200 µg/mL) to generate a calibration curve.

    • Sample Preparation: Prepare the plant extract as described in Protocol 1. The final reconstituted sample should be dissolved in the mobile phase to a concentration expected to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standard solutions to establish the calibration curve (peak area vs. concentration). Inject the prepared samples.

    • Quantification: Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration in the sample using the linear regression equation from the calibration curve.

Protocol 3: Synthesis of 3,4,5-Trimethoxybenzoic Acid

This protocol describes a common laboratory synthesis of 3,4,5-trimethoxybenzoic acid from gallic acid.[4]

  • Materials:

    • Gallic acid

    • Dimethyl sulfate (B86663) (DMS) - Caution: Highly toxic and carcinogenic.

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrochloric acid (HCl)

    • Anhydrous sodium sulfate

    • Appropriate organic solvents (e.g., diethyl ether)

    • Reaction flask, condenser, dropping funnel, and standard laboratory glassware.

  • Procedure:

    • Dissolution: In a reaction flask equipped with a stirrer and condenser, dissolve gallic acid in an aqueous solution of sodium hydroxide. The alkali solution should be in molar excess to deprotonate all hydroxyl groups and the carboxylic acid.

    • Methylation: Cool the reaction mixture in an ice bath. Add dimethyl sulfate dropwise via a dropping funnel while stirring vigorously. Maintain the temperature and alkaline pH (by adding more NaOH solution if necessary) throughout the addition. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., reflux) to ensure the reaction goes to completion.

    • Work-up: Cool the reaction mixture. If any unreacted DMS remains, it can be decomposed by carefully adding more NaOH solution and heating.

    • Acidification: Acidify the cool aqueous solution with concentrated HCl until the pH is strongly acidic (pH ~2). This will precipitate the 3,4,5-trimethoxybenzoic acid.

    • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,4,5-trimethoxybenzoic acid. Dry the final product under vacuum.

References

2,3,4-Trimethoxybenzoic Acid: A Core Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxybenzoic acid (2,3,4-TMBA) is a polysubstituted aromatic carboxylic acid that has emerged as a valuable and versatile building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring three electron-donating methoxy (B1213986) groups and a reactive carboxylic acid handle, makes it a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key synthetic applications of 2,3,4-TMBA, complete with detailed experimental protocols and quantitative data to serve as a practical resource for professionals in the field.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 2,3,4-TMBA is fundamental for its characterization and use in synthesis. The compound typically appears as a white to off-white or beige solid powder.[1][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 573-11-5[1]
Molecular Formula C₁₀H₁₂O₅[1]
Molecular Weight 212.20 g/mol [1]
Melting Point 99-102 °C[7]
Boiling Point 110-115 °C (at 0.04 torr)[6]
pKa 4.24[6]
Appearance White to off-white/beige solid[1][6]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR Spectra available, specific shifts depend on solvent.[1]
¹³C NMR Data available in spectral databases.[1]
FT-IR (KBr, cm⁻¹) Spectra available, characteristic peaks for O-H (acid), C=O (acid), C-O (ether), and aromatic C=C stretches.[6]
Mass Spectrometry (EI-MS) Molecular Ion (M⁺) at m/z 212.[2]

Synthesis of this compound

2,3,4-TMBA can be synthesized through several routes, most commonly via the oxidation of the corresponding aldehyde or through a multi-step process starting from pyrogallol.

Synthesis Route 1: Oxidation of 2,3,4-Trimethoxybenzaldehyde (B140358)

A prevalent and efficient method for preparing 2,3,4-TMBA is the oxidation of 2,3,4-trimethoxybenzaldehyde. Potassium permanganate (B83412) (KMnO₄) is a common and effective oxidizing agent for this transformation.[1]

G cluster_0 Oxidation of 2,3,4-Trimethoxybenzaldehyde start 2,3,4-Trimethoxybenzaldehyde reagent KMnO₄, NaOH(aq) Acetone (B3395972)/Water start->reagent product This compound reagent->product

Diagram 1. Synthesis of this compound via Oxidation.
  • Materials: 2,3,4-Trimethoxybenzaldehyde, potassium permanganate (KMnO₄), sodium hydroxide (B78521) (NaOH), acetone, water, sodium bisulfite, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2,3,4-Trimethoxybenzaldehyde in a suitable amount of acetone in a reaction flask.

    • Prepare an aqueous solution of sodium hydroxide and add it to the aldehyde solution.

    • Cool the mixture in an ice bath with vigorous stirring.

    • Slowly add a solution of potassium permanganate in water dropwise to the cooled aldehyde solution. Maintain stirring and temperature control. The purple color of the permanganate will dissipate as the reaction proceeds, and a brown precipitate of manganese dioxide (MnO₂) will form.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Once complete, quench the reaction by adding a saturated solution of sodium bisulfite until the brown MnO₂ is dissolved.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 with concentrated HCl.

    • The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.

Synthesis Route 2: Multi-step Synthesis from Pyrogallol

An alternative route involves a four-step sequence starting from pyrogallol, which includes etherification, bromination, cyanation, and finally hydrolysis.[8][9]

G cluster_1 Multi-step Synthesis from Pyrogallol A Pyrogallol B 1,2,3-Trimethoxybenzene A->B Etherification (Dimethyl Carbonate, Ionic Liquid) C 4-Bromo-1,2,3-trimethoxybenzene B->C Bromination (NBS) D 2,3,4-Trimethoxybenzonitrile (B1349413) C->D Cyanation (CuCN, DMF) E This compound D->E Hydrolysis (NaOH(aq), then H⁺)

Diagram 2. Synthesis of this compound from Pyrogallol.
  • Materials: 2,3,4-trimethoxybenzonitrile, sodium hydroxide (NaOH), water, 1,2-dichloroethane (B1671644), 10% hydrochloric acid (HCl).

  • Procedure:

    • Add 2,3,4-trimethoxybenzonitrile to an aqueous solution of NaOH (molar ratio of NaOH to nitrile should be 2.5-3:1).

    • Heat the mixture at 90-100 °C and maintain the reaction for 24 hours.

    • After the reaction, cool the mixture to room temperature and perform suction filtration.

    • Extract the filtrate 2-3 times with 1,2-dichloroethane to remove any unreacted starting material or non-acidic byproducts.

    • Adjust the pH of the aqueous layer to 2-3 with 10% hydrochloric acid to precipitate the product.

    • Collect the solid by suction filtration and dry to obtain the white product, this compound.

Table 3: Reported Yields for the Synthesis of 2,3,4-TMBA from Pyrogallol [8]

Reaction StepProductYield (%)
Etherification1,2,3-Trimethoxybenzene92.0
Bromination2,3,4-Trimethoxy bromobenzene92.2
Cyanation2,3,4-Trimethoxy cyanobenzene69.5
HydrolysisThis compound (TMBA)80.0
Overall Yield TMBA from Pyrogallol 47.2

Core Synthetic Applications

The carboxylic acid group of 2,3,4-TMBA is a versatile functional group that can be readily converted into a variety of other functionalities, most notably acyl chlorides, esters, and amides. These derivatives are crucial intermediates in the synthesis of more complex target molecules.

G cluster_2 Key Reactions of this compound A This compound B 2,3,4-Trimethoxybenzoyl Chloride A->B SOCl₂ or (COCl)₂ C Amide Derivatives A->C Amide Coupling (Amine, Coupling Agent) D Ester Derivatives A->D Fischer Esterification (R'OH, H⁺) B->C Amine (R₂NH) B->D Alcohol (R'OH)

Diagram 3. Key Synthetic Transformations of 2,3,4-TMBA.
Formation of 2,3,4-Trimethoxybenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a pivotal first step for many subsequent transformations, such as amide and ester formation. Thionyl chloride (SOCl₂) is a common reagent for this purpose.[10][11]

  • Materials: this compound, thionyl chloride (SOCl₂), dry toluene (B28343) (optional, as solvent), N,N-dimethylformamide (DMF, catalytic).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), suspend or dissolve this compound in an excess of thionyl chloride or in a dry inert solvent like toluene.

    • Add a catalytic amount of DMF (1-2 drops) to the mixture.

    • Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.

    • After cooling to room temperature, remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.

    • The resulting crude 2,3,4-trimethoxybenzoyl chloride, often an oil or low-melting solid, can be used in the next step without further purification.

Amide Synthesis (Amidation)

Amide bonds are fundamental in pharmaceuticals. 2,3,4-TMBA can be coupled with various amines to form a wide array of amide derivatives. This can be achieved via the acyl chloride intermediate or by using modern coupling reagents. A notable example is its use in the synthesis of Trimetazidine (B612337), an anti-anginal agent, which involves a reductive amination reaction between 2,3,4-trimethoxybenzaldehyde and piperazine (B1678402).[2][3][12]

  • Materials: 2,3,4-Trimethoxybenzaldehyde (180 g), piperazine (790 g), formic acid (679 g), ethanol (B145695) (800 mL), 40% sodium hydroxide solution, 8N hydrochloric acid, xylene, anhydrous magnesium sulfate.

  • Procedure:

    • In a suitable reactor, combine 2,3,4-trimethoxybenzaldehyde, piperazine, and ethanol.

    • Heat the reaction system to 78 ± 3 °C.

    • Add formic acid to the reaction system, then increase the temperature to 90 °C and maintain for 4 hours.

    • Remove ethanol under reduced pressure.

    • Add 800 mL of 40% sodium hydroxide solution and heat to 100 °C for 1.2 hours, adjusting the pH to 12.

    • After cooling, acidify the mixture to pH 1.5 with 8N hydrochloric acid at 10-15 °C.

    • Wash the aqueous layer three times with 200 mL portions of ethylene (B1197577) dichloride.

    • Re-basify the aqueous phase to pH 11 with 40% sodium hydroxide.

    • Extract the product three times with 100 mL portions of xylene.

    • Dry the combined organic extracts with anhydrous magnesium sulfate, filter, and remove the solvent by vacuum rotary evaporation to yield trimetazidine.

Ester Synthesis (Esterification)

Esters of 2,3,4-TMBA are also valuable intermediates. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a direct method for their preparation.[13][14][15]

  • Materials: this compound, methanol (B129727), concentrated sulfuric acid (H₂SO₄), diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride (brine) solution, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve this compound in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 15 mL methanol solution).

    • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into a separatory funnel containing water.

    • Extract the product with diethyl ether (or another suitable organic solvent).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 2,3,4-trimethoxybenzoate.

Role in Drug Discovery and Development

While direct involvement of this compound in specific signaling pathways is not extensively documented, its structural isomers and derivatives have shown interesting biological activities. For instance, derivatives of the isomeric 3,4,5-trimethoxybenzoic acid have been investigated as potential bacterial efflux pump inhibitors, a mechanism to overcome antibiotic resistance.[7][16] This suggests that the trimethoxybenzoyl scaffold is a "privileged structure" in medicinal chemistry.

The workflow for utilizing 2,3,4-TMBA in a drug discovery program typically involves its use as a starting scaffold to generate a library of diverse derivatives (e.g., amides and esters) which are then screened for biological activity against a specific target.

G cluster_3 Drug Discovery Workflow Using 2,3,4-TMBA Scaffold A 2,3,4-Trimethoxybenzoic Acid Scaffold B Library Synthesis (Amides, Esters, etc.) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D Target Biological Target (e.g., Enzyme, Receptor, Efflux Pump) C->Target E Lead Optimization (SAR Studies) D->E E->B Iterative Synthesis F Preclinical Candidate E->F

Diagram 4. A logical workflow for drug discovery using 2,3,4-TMBA.

This workflow illustrates how 2,3,4-TMBA serves as a foundational element in the early stages of drug development, allowing for systematic structural modifications to optimize biological activity, selectivity, and pharmacokinetic properties.[4]

Conclusion

This compound is a chemical intermediate of significant strategic importance.[4] Its well-defined structure and the reactivity of its carboxylic acid group provide a reliable and versatile platform for the synthesis of a wide array of complex organic molecules. Its established use in the preparation of pharmaceuticals like Trimetazidine highlights its value to the drug development industry. This guide has provided the core physicochemical data, detailed synthetic protocols, and an overview of the key applications of 2,3,4-TMBA, positioning it as an indispensable tool for researchers and scientists in the field of organic synthesis.

References

Physicochemical properties of trimethoxybenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Trimethoxybenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physicochemical properties of various trimethoxybenzoic acid isomers. The positioning of the three methoxy (B1213986) groups on the benzoic acid core significantly influences these properties, which in turn affects their biological activity and potential as drug candidates. This document serves as a valuable resource by presenting a side-by-side comparison of their properties, along with detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows.

Comparative Physicochemical Properties

The arrangement of methoxy groups on the benzene (B151609) ring significantly impacts the physicochemical characteristics of trimethoxybenzoic acid isomers, thereby influencing their solubility, absorption, and overall biological effectiveness.[1] A summary of key physicochemical data is presented below for easy comparison.

Property2,3,4-Isomer2,3,5-Isomer2,4,5-Isomer2,4,6-Isomer3,4,5-Isomer
Molecular Formula C₁₀H₁₂O₅[2]C₁₀H₁₂O₅[3]C₁₀H₁₂O₅[1][4]C₁₀H₁₂O₅[1]C₁₀H₁₂O₅[1]
Molecular Weight ( g/mol ) 212.20[2][5]212.199[3]212.20[1][4]212.20[1]212.20[1][6]
Melting Point (°C) 99-102[1][7]-143-145[1][4][8][9]158 (dec.)[1][10]168-171[1][11]
Boiling Point (°C) 110-115 (at 0.04 torr)[5]356.3±37.0 (at 760 mmHg)[3]300[4][8][12]350.6±37.0[1][10]225-227 (at 10 mmHg)[1][11]
pKa 4.24[5]-4.24 (Predicted)[1][4][13]-~4.23[1]
logP 1.7[14]-1.48[13]0.6[15]1.4[6]
Water Solubility Very soluble[5]-Soluble to sparingly soluble[1][4][12][16]-Slightly soluble[1][17][18]
Appearance White to off-white powder[2], Beige solid[5]-White to off-white crystalline powder[1][4][12][13]Powder to crystal[1]White to beige fine crystalline powder[1][6][17]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following are standard protocols for the properties listed above.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the widely used shake-flask method for determining the aqueous solubility of a compound.[13]

Methodology:

  • Preparation: Add an excess amount of the trimethoxybenzoic acid isomer to a known volume of purified water in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.[13]

  • Phase Separation: Cease agitation and allow any undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any particulate matter.[13]

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved isomer using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.[13]

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[19]

Methodology:

  • Sample Preparation: Finely crush the solid sample of the trimethoxybenzoic acid isomer and load 2-3 mm into a capillary tube.[19]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus, ensuring the apparatus is at least 20 °C below the expected melting point.[19]

  • Rapid Determination (Approximate): Heat the sample at a rate of 5-10 °C per minute to get an approximate melting point.[19]

  • Accurate Determination: Allow the apparatus to cool. Insert a fresh sample and heat until the temperature is about 20 °C below the approximate melting point. Then, reduce the heating rate to approximately 2 °C per minute.[19]

  • Melting Range: Record the temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears. This range represents the melting point.[19]

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined using UV spectrophotometry by measuring absorbance changes at different pH values.[20]

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers with a range of pH values (e.g., pH 1.0 to 13.0).[20]

  • Sample Preparation: Prepare solutions of the trimethoxybenzoic acid isomer in each buffer.

  • Spectrophotometric Analysis: Measure the UV absorbance of each solution across a range of wavelengths to identify the wavelength of maximum absorbance for both the ionized and unionized forms of the compound.[21]

  • Data Analysis: Plot absorbance versus pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal, which corresponds to the inflection point of the titration curve.[21]

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method followed by HPLC analysis.[20][22]

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer like PBS at pH 7.4). Pre-saturate the n-octanol with the aqueous phase and vice versa.[20]

  • Partitioning: Dissolve a known amount of the trimethoxybenzoic acid isomer in one of the phases. Mix the two phases in a sealed container and shake for a set period to allow for partitioning.[20]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a validated HPLC method.[20]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[22]

Signaling Pathways and Experimental Workflows

Certain trimethoxybenzoic acid isomers have been shown to modulate key cellular signaling pathways involved in inflammation.

Inhibition of Inflammatory Signaling by 2,4,5-Trimethoxybenzoic Acid

2,4,5-Trimethoxybenzoic acid has demonstrated anti-inflammatory properties by inhibiting the activation of the NF-κB and STAT signaling pathways.[1] It has been shown to inhibit M1 macrophage phenotype-mediated inflammation.[13] Specifically, it can inhibit the secretion of pro-inflammatory cytokines like IL-6 and MCP-1.[4]

G Inhibition of NF-κB Pathway by 2,4,5-TMBA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Inflammatory_Genes Inflammatory Gene Transcription NF-κB->Inflammatory_Genes Translocates & Activates 2,4,5-TMBA 2,4,5-TMBA 2,4,5-TMBA->IKK Inhibits LPS LPS LPS->TLR4 Activates G Inhibition of JAK-STAT Pathway by 2,4,5-TMBA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Translocates & Activates 2,4,5-TMBA 2,4,5-TMBA 2,4,5-TMBA->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds G Workflow for Aqueous Solubility Determination A Add excess compound to water in a sealed vessel B Agitate at constant temperature for 24-48 hours A->B C Allow undissolved solid to settle B->C D Withdraw supernatant and filter through 0.45 µm filter C->D E Dilute filtrate to a known concentration D->E F Quantify concentration using validated HPLC method E->F G Calculate solubility F->G

References

Solubility Profile of 2,3,4-Trimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3,4-Trimethoxybenzoic acid in various solvents. A thorough understanding of the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical formulation, and analytical method development. This document compiles available quantitative solubility data, details a standard experimental protocol for solubility determination, and presents a visual representation of the experimental workflow. While comprehensive quantitative data across a wide range of solvents is anticipated in a forthcoming publication, this guide presents the currently available information to support immediate research and development needs.

Introduction

This compound (CAS No: 573-11-5) is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₂O₅. Its structure, featuring a carboxylic acid group and three methoxy (B1213986) groups on the benzene (B151609) ring, imparts a unique combination of polar and non-polar characteristics that govern its solubility in different media. The presence of the carboxylic acid group suggests pH-dependent solubility in aqueous solutions, while the methoxy groups can influence its solubility in organic solvents. Accurate solubility data is a prerequisite for efficient process development, formulation design, and ensuring accurate results in biological assays.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol
Appearance White to off-white powder
CAS Number 573-11-5

Quantitative Solubility Data

Comprehensive experimental data on the solubility of this compound in a wide range of organic solvents is expected to be published in "The Journal of Chemical Thermodynamics" in August 2025.[1] This forthcoming study will provide solubility data in 12 different solvents over a temperature range of 278.15 K to 318.15 K.[1]

Currently, limited quantitative data for the free acid is publicly available. However, the solubility of its heavy lanthanide(III) and yttrium(III) complexes in water at 293 K has been reported to be on the order of 10⁻³ mol dm⁻³.[1]

For illustrative purposes and to provide a framework for the anticipated data, the following table is presented. It will be updated as new data becomes available.

SolventTemperature (K)Molar Solubility (mol/L)Mole Fraction (x)
Water (as heavy lanthanide/yttrium complexes)293~1.0 x 10⁻³-
Methanol278.15 - 318.15Data ForthcomingData Forthcoming
Ethanol278.15 - 318.15Data ForthcomingData Forthcoming
Acetone278.15 - 318.15Data ForthcomingData Forthcoming
Ethyl Acetate278.15 - 318.15Data ForthcomingData Forthcoming
Acetonitrile278.15 - 318.15Data ForthcomingData Forthcoming
n-Propanol278.15 - 318.15Data ForthcomingData Forthcoming
Isopropanol278.15 - 318.15Data ForthcomingData Forthcoming
n-Butanol278.15 - 318.15Data ForthcomingData Forthcoming
1,4-Dioxane278.15 - 318.15Data ForthcomingData Forthcoming
N,N-Dimethylformamide (DMF)278.15 - 318.15Data ForthcomingData Forthcoming
Dimethyl Sulfoxide (DMSO)278.15 - 318.15Data ForthcomingData Forthcoming

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the equilibrium solubility of this compound based on the widely used isothermal shake-flask method. This method is considered a reliable approach for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Sealed vials (e.g., screw-cap glass vials with PTFE septa)

  • Syringe filters (0.45 µm)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • These standards will be used to generate a calibration curve for quantitative analysis.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Dilute the clear, filtered supernatant with the solvent to a concentration that falls within the range of the previously generated calibration curve.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the solubility as the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Standard Solutions G Quantify by HPLC/UV-Vis B Add Excess Solute to Solvent C Agitate at Constant Temperature (24-72h) B->C D Sedimentation C->D E Syringe Filtration (0.45 µm) D->E F Dilute Filtrate E->F F->G H Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While comprehensive quantitative data is eagerly awaited, the information and standardized protocol provided in this technical guide offer a solid foundation for scientists and professionals working with this compound. The detailed experimental workflow and the forthcoming comprehensive dataset will undoubtedly facilitate more precise and efficient application of this compound in various scientific disciplines.

References

Unveiling the Enigma of 2,3,4-Trimethoxybenzoic Acid: A Technical Guide to Its Core Profile and Inferred Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trimethoxybenzoic acid (TMBA) is a substituted benzoic acid derivative that has primarily carved its niche in the scientific landscape as a versatile chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. While direct investigations into its specific mechanism of action in biological systems are notably scarce, a comprehensive analysis of its structural analogs and derivatives provides compelling, albeit indirect, insights into its potential pharmacological activities. This technical guide synthesizes the current, limited knowledge on 2,3,4-TMBA, focusing on its established role as a synthetic precursor and exploring potential mechanisms of action as inferred from the biological activities of its closely related compounds. This document aims to serve as a foundational resource, highlighting the existing knowledge gaps and paving the way for future research into the direct biological functions of this intriguing molecule.

Introduction to this compound (TMBA)

This compound is a white to off-white crystalline powder with the chemical formula C₁₀H₁₂O₅. Its structure is characterized by a benzoic acid core with three methoxy (B1213986) groups at the 2, 3, and 4 positions of the benzene (B151609) ring. This substitution pattern influences its physicochemical properties, such as solubility and reactivity, making it a valuable building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 99-102 °C
CAS Number 573-11-5

Table 1: Physicochemical Properties of this compound.

Established Role as a Chemical Intermediate

The primary and well-documented application of 2,3,4-TMBA is as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its structural framework is utilized to build compounds targeting a range of conditions, including inflammation and pain.[1]

Synthesis of this compound

Several synthetic routes for 2,3,4-TMBA have been reported, often starting from readily available precursors like pyrogallic acid or 2,3,4-trimethoxybenzaldehyde (B140358).

One common method involves the oxidation of 2,3,4-trimethoxybenzaldehyde.

start 2,3,4-Trimethoxybenzaldehyde end This compound start->end Oxidation (e.g., KMnO4)

Caption: General workflow for the synthesis of this compound from 2,3,4-Trimethoxybenzaldehyde.

A detailed experimental protocol for the oxidation of 2,3,4-trimethoxybenzaldehyde to this compound is provided below.

Experimental Protocol: Oxidation of 2,3,4-Trimethoxybenzaldehyde
  • Materials: 2,3,4-trimethoxybenzaldehyde, potassium permanganate (B83412) (KMnO₄), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), water.

  • Procedure:

    • Dissolve 2,3,4-trimethoxybenzaldehyde in an aqueous solution of NaOH.

    • Slowly add a solution of KMnO₄ to the reaction mixture with stirring, maintaining the temperature between 45-55°C.

    • After the reaction is complete (indicated by the disappearance of the purple permanganate color), filter the mixture to remove manganese dioxide.

    • Acidify the filtrate with HCl to a pH of 1-2, which will precipitate the this compound.

    • Collect the precipitate by filtration, wash with cold water, and dry to yield the final product.

Potential Mechanisms of Action Inferred from Structural Analogs

Direct evidence for the mechanism of action of 2,3,4-TMBA is currently lacking in the scientific literature. However, studies on its structural isomers and derivatives provide valuable insights into potential biological activities.

Anticancer Activity of the Hydroxylated Analog: 2,3,4-Trihydroxybenzoic Acid

The hydroxylated counterpart of TMBA, 2,3,4-trihydroxybenzoic acid (2,3,4-THBA), has demonstrated potential as an anticancer agent.[2] Research has shown that 2,3,4-THBA can inhibit the growth of cancer cells, such as HCT-116 colon cancer cells and MDA-MB-231 breast cancer cells.[3]

The proposed mechanism for this anticancer activity involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, specifically p21 and p27.[3] These proteins play a crucial role in cell cycle regulation, and their induction can lead to cell cycle arrest and inhibition of tumor growth. In silico studies also suggest that 2,3,4-THBA may directly bind to and inhibit various CDKs, including CDK1, CDK2, CDK4, and CDK6.[3]

2_3_4_THBA 2,3,4-Trihydroxybenzoic Acid p21_p27 Induction of p21 and p27 2_3_4_THBA->p21_p27 CDKs Direct binding and inhibition of CDKs (CDK1, CDK2, CDK4, CDK6) 2_3_4_THBA->CDKs Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest CDKs->Cell_Cycle_Arrest Growth_Inhibition Cancer Cell Growth Inhibition Cell_Cycle_Arrest->Growth_Inhibition

Caption: Inferred anticancer mechanism of 2,3,4-Trihydroxybenzoic Acid.

Anti-Inflammatory Potential Based on Isomeric Structures

The isomer 2,4,5-trimethoxybenzoic acid has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways such as the NF-κB and JAK-STAT pathways.[4] While this activity has not been demonstrated for 2,3,4-TMBA, the shared trimethoxybenzoic acid scaffold suggests that anti-inflammatory effects could be a potential area for investigation.

2_4_5_TMBA 2,4,5-Trimethoxybenzoic Acid (Isomer of 2,3,4-TMBA) NF_kB Inhibition of NF-κB Pathway 2_4_5_TMBA->NF_kB JAK_STAT Inhibition of JAK-STAT Pathway 2_4_5_TMBA->JAK_STAT Inflammation Reduced Inflammatory Response NF_kB->Inflammation JAK_STAT->Inflammation

Caption: Anti-inflammatory mechanism of the isomer 2,4,5-Trimethoxybenzoic Acid.

Potential as an Efflux Pump Inhibitor

Derivatives of trimethoxybenzoic acid have been investigated for their ability to inhibit bacterial efflux pumps.[5] Efflux pumps are membrane proteins that contribute to antibiotic resistance by actively transporting antimicrobial agents out of the bacterial cell. Inhibition of these pumps can restore the efficacy of existing antibiotics. Structure-activity relationship studies have highlighted the importance of the trimethoxybenzoic acid moiety for this inhibitory activity.[5] This suggests that 2,3,4-TMBA itself could be a scaffold for the development of efflux pump inhibitors.

Quantitative Data on Structural Analogs

While no direct quantitative data on the biological activity of 2,3,4-TMBA is readily available, data from its analogs can provide a preliminary indication of potential efficacy.

CompoundCell LineActivityIC₅₀ (µM)
2,3,4-Trihydroxybenzoic AcidHCT-116Antiproliferative~50-100
2,3,4-Trihydroxybenzoic AcidMDA-MB-231Antiproliferative~25-50

Table 2: Inferred Anticancer Activity of a Structural Analog. (Note: IC₅₀ values are estimated from graphical data in the cited literature and should be considered indicative).

Conclusion and Future Directions

This compound remains a molecule of interest primarily due to its utility as a chemical intermediate in the synthesis of pharmacologically active compounds. The lack of direct research into its own biological effects represents a significant knowledge gap. The demonstrated anticancer and anti-inflammatory activities of its close structural analogs strongly suggest that 2,3,4-TMBA may possess its own unique biological profile.

Future research should focus on:

  • In vitro screening: Evaluating the cytotoxic, anti-inflammatory, and antimicrobial activities of 2,3,4-TMBA against a panel of cell lines and microbial strains.

  • Target identification: Employing techniques such as affinity chromatography and proteomics to identify the specific molecular targets of 2,3,4-TMBA.

  • In vivo studies: Assessing the efficacy and safety of 2,3,4-TMBA in animal models of relevant diseases.

A thorough investigation into the biological activities of this compound could unveil a novel therapeutic agent and expand the pharmacological utility of this class of compounds.

References

The Rise of Trimethoxybenzoic Acids: A Technical Guide to Their Discovery and Enduring Legacy in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trimethoxybenzoic acid scaffold, a seemingly simple aromatic carboxylic acid adorned with three methoxy (B1213986) groups, has proven to be a remarkably versatile and enduring core in the landscape of medicinal chemistry. From their initial discovery in the early 20th century to their contemporary application in the synthesis of sophisticated therapeutic agents, these compounds have consistently captured the attention of researchers.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and key applications of trimethoxybenzoic acids and their derivatives. We will delve into their synthesis, quantitative biological activities, and the signaling pathways they modulate, offering a comprehensive resource for professionals in drug discovery and development.

A Historical Perspective: From Natural Products to Synthetic Scaffolds

The story of trimethoxybenzoic acids begins with the exploration of natural products. 2,4,5-Trimethoxybenzoic acid, also known as asaronic acid, was first described in the scientific literature in the early 1900s.[3] Its initial discovery was part of a broader scientific endeavor to characterize and synthesize derivatives of substituted benzoic acids found in various plant species.[3] Similarly, 3,4,5-trimethoxybenzoic acid, a derivative of the naturally abundant gallic acid, has a long history as a key intermediate in organic synthesis.[4] The initial focus was primarily on the chemical characterization and synthesis of these molecules. However, as the field of pharmacology advanced, the therapeutic potential of these scaffolds and their derivatives became increasingly apparent, leading to extensive investigations into their biological activities.

Key Isomers and Their Derivatives in Medicinal Chemistry

The specific positioning of the three methoxy groups on the benzoic acid ring gives rise to several isomers, each with distinct physicochemical properties and, consequently, unique pharmacological profiles. The most extensively studied isomers in medicinal chemistry are 2,4,5-, 3,4,5-, and 2,3,4-trimethoxybenzoic acid.

2,4,5-Trimethoxybenzoic Acid: A Versatile Building Block

2,4,5-Trimethoxybenzoic acid has emerged as a crucial intermediate in the pharmaceutical industry.[5] Its most notable application is in the synthesis of Acotiamide , a gastroprokinetic agent used to treat functional dyspepsia.[5][6] Beyond its role as a synthetic precursor, the 2,4,5-trimethoxybenzoyl moiety is a key component in a variety of bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties.[6]

3,4,5-Trimethoxybenzoic Acid: From Natural Precursor to Diverse Bioactivities

Derived from gallic acid, 3,4,5-trimethoxybenzoic acid is a cornerstone for the synthesis of a wide array of therapeutic agents.[7] Its derivatives have demonstrated a broad spectrum of biological activities, including acetylcholinesterase inhibition, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's.[6] Furthermore, this isomer has been explored for its potential in developing anticancer and antimicrobial agents.[4]

This compound: A Scaffold for Further Exploration

While less extensively studied than its 2,4,5- and 3,4,5- counterparts, this compound is recognized as a valuable building block in the synthesis of novel therapeutic agents. Its unique substitution pattern offers opportunities for targeted modifications to enhance bioavailability and reduce side effects in final drug products, particularly in the areas of inflammation and pain.

Quantitative Biological Activity

The following tables summarize the quantitative data for various biological activities of trimethoxybenzoic acid derivatives, providing a comparative overview of their potency.

Compound ClassSpecific DerivativeBiological Target/ActivityCell Line/OrganismIC50 / MICReference
Anticancer 2,4,5-Trimethoxychalcone Derivative (AS-DK143-NPs)CytotoxicityHeLa (Cervical Cancer)4.17 µM[6]
2,4,5-Trimethoxychalcone Derivative (AS-DK143-NPs)CytotoxicityAGS (Gastric Cancer)9.28 µM[6]
3,4,5-Trimethoxylated Chalcone (B49325) (Compound 13)AntiproliferativeColorectal & Prostatic Cancer Cells2.6–5.1 µM[8]
3,4,5-Trimethoxylated Chalcone (Indolyl chalcone 10)AntiproliferativeProstatic Cancer Cells< 50 nM[8]
Antimicrobial 3,4,5-Trimethoxybenzoic acidAntibacterialS. aureus0.97 µg/mL[2]
Amide derivative of 3,4,5-trimethoxybenzoic acid (Compound 7)AntifungalC. albicans91.3 ± 0.49% inhibition[4]
Acetylcholinesterase Inhibition Hydroxyl amide derivative of 3,4,5-trimethoxybenzoic acid (Compound 7)Acetylcholinesterase (AChE)-93.2 ± 4.47% inhibition[4][6]
Efflux Pump Inhibition Amide derivative of 3,4,5-trimethoxybenzoic acid (Compound 2, 3, 7)Efflux Pump Inhibition (CTX MIC reduction)E. coli SA/22-fold decrease[9]
Amide derivative of 3,4,5-trimethoxybenzoic acid (Compound 13)Efflux Pump Inhibition (VAN MIC reduction)E. faecalis B3/1012-fold decrease[9]

Signaling Pathways and Mechanisms of Action

Trimethoxybenzoic acid derivatives exert their biological effects through the modulation of various cellular signaling pathways. A key mechanism of action for the anti-inflammatory effects of 2,4,5-trimethoxybenzoic acid is the inhibition of the NF-κB and JAK-STAT signaling pathways.[2]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. 2,4,5-Trimethoxybenzoic acid has been shown to inhibit this activation.[2]

Caption: Inhibition of the NF-κB signaling pathway by 2,4,5-Trimethoxybenzoic Acid.

Bacterial Efflux Pump Inhibition

A significant challenge in treating bacterial infections is the rise of multidrug resistance, often mediated by efflux pumps that actively expel antibiotics from the bacterial cell. Certain amide derivatives of trimethoxybenzoic acid have been identified as potent efflux pump inhibitors.[6][9] By blocking these pumps, they can restore the efficacy of conventional antibiotics.

Efflux_Pump_Inhibition cluster_bacterium Bacterial Cell Efflux_Pump Efflux Pump Antibiotic_out Antibiotic Efflux_Pump->Antibiotic_out expels Antibiotic_in Antibiotic Antibiotic_in->Efflux_Pump binds to Antibiotic_out->Antibiotic_in enters TMBA_derivative Trimethoxybenzoic Acid Derivative TMBA_derivative->Efflux_Pump inhibits Amide_Synthesis_Workflow Start Start Activation Activate Carboxylic Acid (TMBA, TBTU, TEA in THF) Start->Activation Coupling Amine Coupling (Add desired amine) Activation->Coupling Reaction Stir Overnight at Room Temperature Coupling->Reaction Workup Work-up (Solvent evaporation, extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification End Pure Amide Derivative Purification->End

References

Methodological & Application

Synthesis of 2,3,4-Trimethoxybenzoic Acid Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 2,3,4-trimethoxybenzoic acid derivatives as potential therapeutic agents. The trimethoxybenzoic acid scaffold is a key structural motif in a variety of pharmacologically active compounds, and its derivatives have shown promise in anticancer and antimicrobial applications.

Introduction

This compound is a versatile building block in medicinal chemistry. Its derivatives have been explored for a range of biological activities, with a significant focus on the development of novel anticancer and antimicrobial agents. The presence of the trimethoxy substitution pattern on the phenyl ring is crucial for the biological activity of many of these compounds, influencing their binding to molecular targets and their pharmacokinetic properties. This document outlines the synthesis of key intermediates and final compounds, along with protocols for their biological evaluation.

Synthesis of this compound

A common route for the synthesis of this compound starts from pyrogallol (B1678534). The process involves a multi-step synthesis including etherification, bromination, cyanation, and hydrolysis.

A reported synthesis route involves the following key transformations[1]:

  • Etherification of Pyrogallol: Reaction of pyrogallol with dimethyl carbonate in the presence of an ionic liquid catalyst to yield 1,2,3-trimethoxybenzene (B147658).

  • Bromination: Conversion of 1,2,3-trimethoxybenzene to 2,3,4-trimethoxy bromobenzene (B47551) using N-bromosuccinimide (NBS).

  • Cyanation: Reaction of 2,3,4-trimethoxy bromobenzene with cuprous cyanide to produce 2,3,4-trimethoxy cyanobenzene.

  • Hydrolysis: Hydrolysis of the cyanobenzene derivative to yield this compound.

This synthetic approach can achieve a total yield of approximately 47.2% based on the starting pyrogallol[1].

Synthesis of this compound Derivatives

The carboxylic acid functionality of this compound serves as a convenient handle for the synthesis of a diverse range of derivatives, including esters, amides, and hydrazides.

Synthesis of 2,3,4-Trimethoxybenzoyl Chloride

A key intermediate for the synthesis of many derivatives is the corresponding acid chloride.

Protocol 3.1: Synthesis of 2,3,4-Trimethoxybenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound in anhydrous DCM, add thionyl chloride (typically 1.5-2.0 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2,3,4-trimethoxybenzoyl chloride can be used in the next step without further purification.

Synthesis of Amide Derivatives

Amide derivatives of trimethoxybenzoic acid have shown significant potential as efflux pump inhibitors in bacteria, which could help to overcome antibiotic resistance[2][3].

Protocol 3.2: General Procedure for the Synthesis of Amide Derivatives

Materials:

  • 2,3,4-Trimethoxybenzoyl chloride

  • Appropriate primary or secondary amine

  • Triethylamine (B128534) (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer

Procedure:

  • Dissolve the desired amine and triethylamine in anhydrous DCM.

  • To this solution, add a solution of 2,3,4-trimethoxybenzoyl chloride in anhydrous DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of Ester Derivatives

Ester derivatives of benzoic acids are also of interest in drug discovery. A common method for their synthesis is the Fischer esterification.

Protocol 3.3: Fischer Esterification for the Synthesis of Ester Derivatives

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Reflux apparatus

  • Sodium bicarbonate solution

  • Brine solution

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC)[4][5].

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify the product by column chromatography.

Synthesis of Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives of trimethoxybenzoic acid have demonstrated potent anticancer activities[2].

Protocol 3.4: Synthesis of Hydrazide-Hydrazone Derivatives

Step 1: Synthesis of 2,3,4-Trimethoxybenzohydrazide

  • Synthesize the methyl or ethyl ester of this compound as described in Protocol 3.3.

  • Reflux the ester with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) for 8-12 hours.

  • Cool the reaction mixture and collect the precipitated 2,3,4-trimethoxybenzohydrazide by filtration.

Step 2: Synthesis of N'-Substituted Benzylidene-2,3,4-trimethoxybenzohydrazide

  • Dissolve 2,3,4-trimethoxybenzohydrazide and a substituted benzaldehyde (B42025) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the product from a suitable solvent.

Biological Evaluation

Anticancer Activity

Derivatives of trimethoxybenzoic acid, particularly those with a 3,4,5-trimethoxy substitution pattern, are known to act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[6][7][8]. It is plausible that this compound derivatives could exhibit similar mechanisms of action.

Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., PC3, Bcap37, BGC823)

  • Complete cell culture medium

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for 48 or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Anticancer Activity of Selected Trimethoxybenzoyl Derivatives

CompoundTarget/Cell LineIC₅₀ (µM)Reference
N'-(2-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide (2a)PC30.2[2]
N'-(3-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide (2b)PC31.8[2]
N'-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide (2c)PC30.2[2]
N'-(4-fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide (2f)PC31.2[2]
3-acetyl-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole (3l)PC31.7[2]
3-acetyl-2-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole (3m)PC30.3[2]
2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiophene (4e)HeLa, JurkatSubmicromolar[6]
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g)K5620.016-0.023[7]
Antimicrobial Activity

Amide derivatives of trimethoxybenzoic acid have been investigated as efflux pump inhibitors (EPIs) in bacteria. By inhibiting efflux pumps, these compounds can restore the efficacy of antibiotics against resistant strains.

Protocol 4.2: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Salmonella enterica)

  • Mueller-Hinton broth

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial dilutions of the synthesized compounds in Mueller-Hinton broth in 96-well plates.

  • Add a standardized bacterial inoculum to each well.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Antimicrobial and Efflux Pump Inhibitory Activity of Selected Trimethoxybenzoic Acid Derivatives

DerivativeBacterial StrainActivityReference
Amide Derivative 5Salmonella enterica serovar Typhimurium SL1344 (acrA gene inactivated mutant)Efflux Pump Inhibition[2][3]
Amide Derivative 6Salmonella enterica serovar Typhimurium SL1344 (acrA gene inactivated mutant)Efflux Pump Inhibition[2][3]
Amide Derivative 6Staphylococcus aureus 272123Efflux Pump Inhibition[2][3]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key concepts and workflows related to the synthesis and evaluation of this compound derivatives.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Pyrogallol Pyrogallol TMBA 2,3,4-Trimethoxybenzoic Acid Pyrogallol->TMBA Multi-step Synthesis TMB_Cl 2,3,4-Trimethoxybenzoyl Chloride TMBA->TMB_Cl Chlorination Esters Ester Derivatives TMBA->Esters Esterification Hydrazides Hydrazide-Hydrazone Derivatives TMBA->Hydrazides Multi-step Synthesis Amides Amide Derivatives TMB_Cl->Amides Amine Coupling Antimicrobial Antimicrobial Activity (e.g., MIC Assay) Amides->Antimicrobial Anticancer Anticancer Activity (e.g., MTT Assay) Esters->Anticancer Esters->Antimicrobial Hydrazides->Anticancer

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Anticancer_Mechanism TMB_Derivative Trimethoxybenzoyl Derivative Tubulin Tubulin TMB_Derivative->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction of Caspase Caspase Activation Apoptosis->Caspase involves

Caption: Proposed mechanism of anticancer activity for trimethoxybenzoyl derivatives.

Efflux_Pump_Inhibition cluster_bacterium Bacterial Cell EffluxPump Efflux Pump Antibiotic_out Antibiotic (outside cell) EffluxPump->Antibiotic_out Pumps out Antibiotic_in Antibiotic (inside cell) Antibiotic_in->EffluxPump Bacterial_Death Bacterial Death Antibiotic_in->Bacterial_Death Increased concentration leads to Antibiotic_out->Antibiotic_in Enters cell TMB_Amide Trimethoxybenzoic Acid Amide (EPI) TMB_Amide->EffluxPump Inhibits

Caption: Mechanism of action for trimethoxybenzoic acid amides as efflux pump inhibitors.

References

Application Notes and Protocols for the NMR Analysis of 2,3,4-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4-Trimethoxybenzoic acid is a substituted aromatic carboxylic acid with applications in organic synthesis and as a building block for pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed protocol for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The structural confirmation is achieved through a combination of ¹H NMR, ¹³C NMR, and 2D correlation spectroscopies such as COSY, HSQC, and HMBC. These experiments provide information on the chemical environment of each proton and carbon atom, their connectivity, and spatial relationships, allowing for an unambiguous assignment of the molecular structure.

Data Presentation: Predicted and Representative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on spectral data of closely related isomers and derivatives, providing a reliable reference for experimental results. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5~7.05d1H~8.8
H-6~7.85d1H~8.8
2-OCH₃~3.90s3H-
3-OCH₃~3.92s3H-
4-OCH₃~4.05s3H-
COOH~10.5-12.0br s1H-

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Carbon AtomChemical Shift (δ, ppm)
C-1~120.0
C-2~152.0
C-3~142.0
C-4~158.0
C-5~107.0
C-6~125.0
2-OCH₃~56.0
3-OCH₃~61.0
4-OCH₃~56.5
COOH~171.0

Experimental Protocols

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[2]

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as CDCl₃ or DMSO-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

The following are general parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Utilize standard pulse programs available on the spectrometer software.

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.

Visualization of Experimental Workflow and Structural Elucidation

The following diagrams illustrate the logical workflow for the NMR analysis and the key correlations used for the structural elucidation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR process Fourier Transform & Phasing H1_NMR->process COSY 2D COSY C13_NMR->process HSQC 2D HSQC COSY->process HMBC 2D HMBC HSQC->process HMBC->process integrate Integration (1H) process->integrate peak_pick Peak Picking integrate->peak_pick assign Structure Elucidation peak_pick->assign

Figure 1. Experimental workflow for NMR analysis.

structural_elucidation H5 H-5 (~7.05 ppm) H6 H-6 (~7.85 ppm) H5->H6 COSY C1 C-1 H5->C1 HMBC (3J) C3 C-3 H5->C3 HMBC (3J) C4 C-4 H5->C4 HMBC (2J) C5 C-5 H5->C5 HSQC (1J) C2 C-2 H6->C2 HMBC (3J) H6->C4 HMBC (3J) C6 C-6 H6->C6 HSQC (1J) COOH C=O H6->COOH HMBC (3J) OCH3_2 2-OCH3 (~3.90 ppm) OCH3_2->C2 HMBC (3J) C_OCH3_2 C-OCH3 (2) OCH3_2->C_OCH3_2 HSQC (1J) OCH3_3 3-OCH3 (~3.92 ppm) OCH3_3->C3 HMBC (3J) C_OCH3_3 C-OCH3 (3) OCH3_3->C_OCH3_3 HSQC (1J) OCH3_4 4-OCH3 (~4.05 ppm) OCH3_4->C4 HMBC (3J) C_OCH3_4 C-OCH3 (4) OCH3_4->C_OCH3_4 HSQC (1J)

Figure 2. Key 2D NMR correlations for structure elucidation.

Data Interpretation

  • ¹H NMR: The proton spectrum will show two doublets in the aromatic region corresponding to H-5 and H-6, which are coupled to each other. Three distinct singlets are expected for the three methoxy (B1213986) groups, and a broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will display ten distinct signals: six for the aromatic carbons (four substituted and two protonated), one for the carboxylic carbon, and three for the methoxy carbons.

  • COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the signals of H-5 and H-6, confirming their scalar coupling and adjacent positions on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It will show correlations between H-5 and C-5, H-6 and C-6, and each methoxy proton signal with its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

    • The methoxy protons to their respective attachment points on the aromatic ring (e.g., 2-OCH₃ to C-2).

    • The aromatic protons (H-5 and H-6) to adjacent and next-nearest carbons, which helps to confirm the substitution pattern. For instance, H-6 is expected to show a correlation to the carboxylic carbon (C=O).

By combining the information from all these NMR experiments, a complete and confident assignment of the structure of this compound can be achieved.

References

Application Notes and Protocols: 2,3,4-Trimethoxybenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3,4-Trimethoxybenzoic acid as a key intermediate in the synthesis of pharmaceuticals. It includes quantitative data, step-by-step methodologies, and visual diagrams of synthetic pathways.

Introduction

This compound is a highly functionalized aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry.[1] Its three methoxy (B1213986) groups and a carboxylic acid moiety on the benzene (B151609) ring offer multiple reaction sites for constructing complex molecular architectures.[1] This intermediate is pivotal in the synthesis of a variety of therapeutic agents, including anti-anginal drugs and potential efflux pump inhibitors for combating antimicrobial resistance.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 573-11-5
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol
Appearance Solid
Melting Point 99-102 °C
Assay ≥98%

Application 1: Synthesis of the Anti-Anginal Drug Trimetazidine

This compound is a precursor to 2,3,4-Trimethoxybenzaldehyde, a key starting material for the synthesis of Trimetazidine. Trimetazidine is a metabolic agent used in the treatment of angina pectoris. The overall synthetic scheme involves the reduction of the carboxylic acid to an aldehyde, followed by reductive amination with piperazine.

Synthetic Workflow for Trimetazidine Synthesis

G A This compound B 2,3,4-Trimethoxybenzaldehyde A->B Reduction C Trimetazidine B->C Reductive Amination + Piperazine

Synthetic pathway from this compound to Trimetazidine.
Experimental Protocols

Step 1: Reduction of this compound to 2,3,4-Trimethoxybenzaldehyde

This protocol describes the conversion of the carboxylic acid to the corresponding aldehyde.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source

  • Anhydrous solvent (e.g., Toluene)

  • Quinoline S (catalyst poison for Rosenmund reduction)

  • Sodium acetate (B1210297) (anhydrous)

Procedure (via Rosenmund Reduction of the Acyl Chloride):

  • Formation of 2,3,4-Trimethoxybenzoyl chloride: In a round-bottom flask, suspend this compound in an excess of thionyl chloride. Add a catalytic amount of DMF. Heat the mixture under reflux until the solid dissolves and the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,3,4-Trimethoxybenzoyl chloride.

  • Rosenmund Reduction: In a pressure vessel, dissolve the crude 2,3,4-Trimethoxybenzoyl chloride in dry toluene (B28343). Add 10% Pd/C catalyst, anhydrous sodium acetate, and a small amount of Quinoline S.

  • Flush the vessel with nitrogen and then pressurize with hydrogen gas (e.g., 50 psi).

  • Shake the mixture at room temperature for 1 hour, then heat to 35-40°C for 2 hours.

  • After cooling, filter the catalyst and wash the filtrate with 5% sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3,4-Trimethoxybenzaldehyde.

Quantitative Data for Step 1:

ParameterValueReference
Starting Material 2,3,4-Trimethoxybenzoyl chloride[3]
Product 2,3,4-Trimethoxybenzaldehyde[3]
Yield 64-83%[3]
Purity Sufficient for most purposes[3]

Step 2: Synthesis of Trimetazidine from 2,3,4-Trimethoxybenzaldehyde

This protocol outlines the one-step reductive amination of 2,3,4-Trimethoxybenzaldehyde with piperazine.

Materials:

Procedure:

  • In a reactor, add 180g of 2,3,4-Trimethoxybenzaldehyde, 553g of piperazine, and 800mL of methanol.

  • Heat the mixture to 63 ± 3°C.

  • Add 733g of formic acid and increase the temperature to 85°C, maintaining it for 3 hours.

  • Remove methanol under reduced pressure.

  • Add 800mL of 40% sodium hydroxide solution and heat to 100°C for 1 hour, adjusting the pH to 11.

  • After cooling, adjust the pH to 1 with 8N hydrochloric acid at 12 ± 2°C.

  • Wash the aqueous layer three times with 200mL of methylene (B1212753) chloride.

  • Re-adjust the pH of the aqueous layer to 12 with 40% sodium hydroxide.

  • Extract the product three times with 100mL of toluene.

  • Dry the combined toluene extracts with anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum to obtain Trimetazidine.

Quantitative Data for Step 2:

ParameterValueReference
Starting Material 2,3,4-Trimethoxybenzaldehyde[4]
Product Trimetazidine[4]
Yield 89%[4]

Application 2: Synthesis of Potential Efflux Pump Inhibitors

Derivatives of this compound have been investigated as potential efflux pump inhibitors (EPIs) in bacteria, which could help overcome antibiotic resistance.[2][5] The synthesis typically involves the formation of an amide bond between this compound and a suitable amine.

General Synthetic Workflow for Amide Derivatives

G cluster_0 Starting Materials A This compound C Amide Derivative A->C Amide Coupling B Amine (R-NH2) B->C Amide Coupling

General synthesis of amide derivatives from this compound.
Experimental Protocol: Synthesis of a this compound Amide Derivative

This protocol describes a general method for amide bond formation.

Materials:

  • This compound

  • A suitable amine (e.g., N,N-diethylethylenediamine)

  • Coupling agent (e.g., TBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

  • Triethylamine (B128534) (TEA)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (B109758) in a round-bottom flask.

  • Add triethylamine (TEA) to the solution.

  • Add the coupling agent (e.g., TBTU) and stir the mixture for a few minutes at room temperature.

  • Add the desired amine dropwise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Amide Synthesis:

While specific yields for a this compound derivative were not detailed in the provided search results, a similar synthesis of a new 3,4,5-trimethoxybenzoic acid derivative (derivative 13) was accomplished.[5]

ParameterValueReference
Starting Material 3,4,5-Trimethoxybenzoic acid[5]
Product 3,4,5-Trimethoxy-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide[5]
Yield 36%

Note: This data is for a related isomer and is provided for illustrative purposes.

Signaling Pathway Inhibition by Efflux Pump Inhibitors

The synthesized amide derivatives of trimethoxybenzoic acids are investigated for their ability to inhibit bacterial efflux pumps, such as the AcrAB-TolC system. By blocking these pumps, the intracellular concentration of antibiotics can be increased, potentially restoring their efficacy against resistant bacteria.

G cluster_0 Bacterial Cell AcrB AcrB (Inner Membrane) AcrA AcrA (Periplasm) TolC TolC (Outer Membrane) Antibiotic Antibiotic Antibiotic->AcrB Efflux EPI Trimethoxybenzoic Acid Derivative (EPI) EPI->AcrB Inhibition Extracellular Extracellular Intracellular Intracellular

References

Application Notes & Protocols: Synthesis of 2,3,4-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,4-Trimethoxybenzoic acid is a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structural features make it a key building block in medicinal chemistry. This document provides a detailed experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The outlined procedure is based on a multi-step synthesis starting from pyrogallic acid, which involves etherification, bromination, cyanation, and hydrolysis.[2][3] An alternative final oxidation step from 2,3,4-trimethoxybenzaldehyde (B140358) is also presented.

Data Presentation

The following table summarizes the quantitative data for the multi-step synthesis of this compound starting from pyrogallic acid.

StepReactionStarting MaterialKey ReagentsProductYield (%)
1EtherificationPyrogallic Acid (PA)Dimethyl carbonate, Ionic liquid catalyst1,2,3-Trimethoxybenzene (B147658)92
2Bromination1,2,3-TrimethoxybenzeneN-Bromosuccinimide (NBS)2,3,4-Trimethoxy bromobenzene (B47551)92.2
3Cyanation2,3,4-Trimethoxy bromobenzeneCuprous cyanide, DMF2,3,4-Trimethoxy cyanobenzene69.5
4Hydrolysis2,3,4-Trimethoxy cyanobenzeneSodium hydroxide (B78521), Hydrochloric acidThis compound (TMBA)80
Overall Pyrogallic Acid This compound ~47.2

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Method 1: Multi-step Synthesis from Pyrogallic Acid [2][3]

This protocol is divided into four main stages: etherification, bromination, cyanation, and hydrolysis.

Part 1: Synthesis of 1,2,3-Trimethoxybenzene (Etherification)

  • In a pressure-resistant reactor, combine pyrogallic acid, dimethyl carbonate, and an ionic liquid catalyst. The molar ratio of dimethyl carbonate to pyrogallic acid should be between 3-9:1, and the molar ratio of the ionic liquid catalyst to pyrogallic acid should be 0.5-2:1.

  • Seal the reactor and heat the mixture to 150°C with magnetic stirring for 7 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the lower boiling point components (dimethyl carbonate and methanol) by vacuum distillation.

  • Extract the crude product with diethyl ether.

  • Crystallize the crude product at low temperature to obtain 1,2,3-trimethoxybenzene. Further purification can be achieved by recrystallization from petroleum ether with activated charcoal.

Part 2: Synthesis of 2,3,4-Trimethoxy bromobenzene (Bromination)

  • Dissolve the 1,2,3-trimethoxybenzene obtained in the previous step in a suitable solvent.

  • Add N-Bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, work up the reaction mixture to isolate the crude 2,3,4-trimethoxy bromobenzene.

  • Purify the product, for example, by column chromatography or recrystallization.

Part 3: Synthesis of 2,3,4-Trimethoxy cyanobenzene (Cyanation)

  • In a reaction flask, combine the 2,3,4-trimethoxy bromobenzene, cuprous cyanide, and dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture under reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and evaporate the solvent to obtain the crude 2,3,4-trimethoxy cyanobenzene.

  • Purify the product by an appropriate method such as recrystallization.

Part 4: Synthesis of this compound (Hydrolysis)

  • Add the 2,3,4-trimethoxy cyanobenzene to an aqueous solution of sodium hydroxide. The molar ratio of sodium hydroxide to the cyanobenzene should be between 2.5-3:1.[3]

  • Heat the mixture at 90-100°C for 24 hours.[3]

  • Cool the reaction mixture to room temperature and perform a suction filtration.

  • Extract the filtrate with dichloromethane (B109758) (2-3 times) to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to 2-3 with 10% hydrochloric acid to precipitate the product.

  • Collect the white precipitate of this compound by suction filtration and dry it.

Method 2: Oxidation of 2,3,4-Trimethoxybenzaldehyde [4]

This method provides an alternative final step if 2,3,4-trimethoxybenzaldehyde is used as the starting material.

  • Mix 2,3,4-trimethoxybenzaldehyde with an alkaline solution (e.g., sodium hydroxide, sodium carbonate, or potassium carbonate) to form a two-phase solution.

  • Add a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride, tetrabutylammonium bromide, or benzyl (B1604629) triethylammonium (B8662869) chloride.

  • Add potassium permanganate (B83412) and stir the reaction at 40-80°C for 2-4 hours.

  • After the reaction, filter the mixture under vacuum.

  • Adjust the pH of the filtrate to 7-9 with hydrochloric acid or sulfuric acid.

  • Add activated carbon and stir at 80-95°C for 10-30 minutes for decolorization, then filter to remove the activated carbon.

  • Acidify the filtrate to a pH of 1-2 with acid to precipitate the white this compound.

  • Collect the product by vacuum filtration and dry it under reduced pressure at 40-80°C.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from pyrogallic acid.

SynthesisWorkflow PyrogallicAcid Pyrogallic Acid Etherification Etherification PyrogallicAcid->Etherification DMC, Ionic Liquid TM_Benzene 1,2,3-Trimethoxybenzene Etherification->TM_Benzene Bromination Bromination TM_Benzene->Bromination NBS TM_Bromobenzene 2,3,4-Trimethoxy bromobenzene Bromination->TM_Bromobenzene Cyanation Cyanation TM_Bromobenzene->Cyanation CuCN, DMF TM_Cyanobenzene 2,3,4-Trimethoxy cyanobenzene Cyanation->TM_Cyanobenzene Hydrolysis Hydrolysis TM_Cyanobenzene->Hydrolysis NaOH, HCl TMBA 2,3,4-Trimethoxybenzoic acid Hydrolysis->TMBA

Caption: Synthetic pathway for this compound.

References

Application of 2,3,4-Trimethoxybenzoic Acid in the Synthesis of Heterocyclic Compounds: Quinazolinones as Potent Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4-Trimethoxybenzoic acid is a versatile polysubstituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of various heterocyclic compounds. Its unique substitution pattern makes it a key precursor for introducing the 2,3,4-trimethoxyphenyl moiety into larger molecular frameworks, a common feature in many biologically active molecules. This application note focuses on the use of this compound in the synthesis of 2-substituted-4(3H)-quinazolinones, a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including potent antimicrobial and antifungal properties.

Quinazolinones are fused heterocyclic systems containing a benzene (B151609) ring fused to a pyrimidinone ring. The introduction of the 2,3,4-trimethoxyphenyl group at the 2-position of the quinazolinone scaffold has been explored for the development of novel therapeutic agents. The structural similarity of some quinazolinones to fluoroquinolones suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[1]

This document provides detailed protocols for the synthesis of 2-(2,3,4-trimethoxyphenyl)-4(3H)-quinazolinone, summarizes its antimicrobial and antifungal activities, and presents a logical workflow for its synthesis and proposed mechanism of action.

Synthesis of 2-(2,3,4-trimethoxyphenyl)-4(3H)-quinazolinone

The synthesis of 2-(2,3,4-trimethoxyphenyl)-4(3H)-quinazolinone from this compound is a two-step process. The first step involves the conversion of the carboxylic acid to the more reactive acid chloride. The second step is the condensation of the acid chloride with 2-aminobenzamide (B116534), followed by cyclization to form the quinazolinone ring.

2,3,4-Trimethoxybenzoic_Acid This compound 2,3,4-Trimethoxybenzoyl_Chloride 2,3,4-Trimethoxybenzoyl Chloride 2,3,4-Trimethoxybenzoic_Acid->2,3,4-Trimethoxybenzoyl_Chloride Step 1: Acid Chloride Formation Thionyl_Chloride SOCl₂ Intermediate N-(2-carbamoylphenyl)-2,3,4- trimethoxybenzamide 2,3,4-Trimethoxybenzoyl_Chloride->Intermediate Step 2: Condensation 2-Aminobenzamide 2-Aminobenzamide Quinazolinone 2-(2,3,4-trimethoxyphenyl)- 4(3H)-quinazolinone Intermediate->Quinazolinone Cyclization (Dehydration)

Figure 1: Synthetic workflow for 2-(2,3,4-trimethoxyphenyl)-4(3H)-quinazolinone.
Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Trimethoxybenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry toluene (B28343)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in dry toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 - 2 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the dissolution of the solid starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 2,3,4-trimethoxybenzoyl chloride, a viscous oil or low-melting solid, can be used in the next step without further purification.

Protocol 2: Synthesis of 2-(2,3,4-trimethoxyphenyl)-4(3H)-quinazolinone

Materials:

Procedure:

  • In a separate round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in a dry solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2,3,4-trimethoxybenzoyl chloride (1 equivalent) in the same dry solvent to the cooled solution of 2-aminobenzamide with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Heat the reaction mixture to reflux for 4-8 hours to effect cyclization via dehydration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol (B145695).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-(2,3,4-trimethoxyphenyl)-4(3H)-quinazolinone.

Antimicrobial and Antifungal Activity

Quinazolinone derivatives are known to exhibit a wide range of antimicrobial and antifungal activities. The biological activity is influenced by the nature and position of substituents on the quinazolinone ring system. While specific data for 2-(2,3,4-trimethoxyphenyl)-4(3H)-quinazolinone is not extensively reported, the general activity of related compounds suggests its potential as an antimicrobial agent. The data presented below is a summary of the activity of various 2,3-disubstituted quinazolinone derivatives against common bacterial and fungal strains, providing an indication of the potential efficacy of the title compound.

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives (MIC in µg/mL)

Compound ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2,3-disubstituted 4(3H)-quinazolinones>128>12832 - >512>512[2][3]
Quinazolinone-triazole conjugates0.625 - >1.25--0.625 - >1.25[4]
Arylidene-based quinazolin-4(3H)-ones1.95---[5]

Table 2: Antifungal Activity of Selected Quinazolinone Derivatives (MIC in µg/mL)

Compound ClassCandida albicansAspergillus nigerReference
2,3-disubstituted 4(3H)-quinazolinones32 - >51232 - >512[2][3]
Quinazolinone-triazole conjugates1.25>1.25[4]
Arylidene-based quinazolin-4(3H)-ones3.903.90[5]

Note: The data in the tables are representative of the activity of various quinazolinone derivatives and not specifically for 2-(2,3,4-trimethoxyphenyl)-4(3H)-quinazolinone. The actual activity of the title compound would need to be determined experimentally.

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of quinazolinone derivatives is believed to be multifaceted. One of the proposed mechanisms is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for maintaining the supercoiling of bacterial DNA, and its inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death. The structural similarity between some quinazolinones and the well-known quinolone antibiotics supports this hypothesis.

Quinazolinone 2-(2,3,4-trimethoxyphenyl) -4(3H)-quinazolinone DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Quinazolinone->DNA_Gyrase Binds to Supercoiling Inhibition of DNA Supercoiling DNA_Gyrase->Supercoiling Replication_Repair Disruption of DNA Replication & Repair Supercoiling->Replication_Repair Cell_Death Bacterial Cell Death Replication_Repair->Cell_Death

Figure 2: Proposed mechanism of antimicrobial action of quinazolinones.

Conclusion

This compound serves as a key starting material for the synthesis of 2-(2,3,4-trimethoxyphenyl)-4(3H)-quinazolinone, a heterocyclic compound with potential as an antimicrobial and antifungal agent. The synthetic route is straightforward, involving the formation of an acid chloride followed by condensation and cyclization. The resulting quinazolinone can be further investigated for its biological activities and potential applications in drug development. The protocols and information provided herein offer a valuable resource for researchers interested in the synthesis and evaluation of novel heterocyclic compounds derived from this compound.

References

Application Note: Derivatization of 2,3,4-Trimethoxybenzoic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxybenzoic acid is a substituted benzoic acid derivative with applications in the synthesis of pharmaceuticals and other fine chemicals. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as this compound by GC-MS is challenging due to its low volatility and potential for thermal degradation in the GC inlet.

To overcome these limitations, a derivatization step is employed to convert the polar carboxylic acid functional group into a less polar and more volatile derivative. Silylation is a common and effective derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. This application note provides a detailed protocol for the trimethylsilylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, enabling robust and sensitive analysis by GC-MS.

Principle of Derivatization

The derivatization of this compound with BSTFA + 1% TMCS is a nucleophilic substitution reaction. The lone pair of electrons on the oxygen of the carboxylic acid group attacks the silicon atom of the silylating agent, leading to the formation of a volatile trimethylsilyl ester. The addition of TMCS as a catalyst enhances the reactivity of the silylating agent.[1]

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous, ≥99.8%)

  • Ethyl acetate (B1210297) (GC grade)

  • Nitrogen gas (high purity)

  • 2 mL screw-top GC vials with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous pyridine in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with anhydrous pyridine to achieve the desired concentration range for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Derivatization Protocol
  • Sample Preparation: Pipette 100 µL of the standard or sample solution into a 2 mL GC vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.[1]

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.[2]

  • Cooling: After heating, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be further diluted with ethyl acetate prior to injection.

GC-MS Parameters

The following are typical GC-MS parameters and may require optimization based on the specific instrument used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Transfer Line Temp.280°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-500
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative performance parameters for the GC-MS analysis of derivatized this compound, based on data from closely related compounds.

ParameterExpected Value
Linearity Range0.01 - 20 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~3 ng/mL
Limit of Quantification (LOQ)~10 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 15%
Kovats Retention Index (Semi-standard non-polar)1627[3]

Table 1: Expected quantitative performance parameters for the GC-MS analysis of TMS-derivatized this compound.

Expected Mass Spectrum

The trimethylsilyl derivative of this compound is expected to have a molecular weight of 284.3 g/mol . The electron ionization (EI) mass spectrum is anticipated to show a prominent molecular ion peak (M+) at m/z 284. Key fragment ions would include:

  • [M-15]+ (m/z 269): Loss of a methyl group from a TMS or methoxy (B1213986) group.

  • [M-89]+ (m/z 195): Loss of a trimethylsiloxy group.

  • m/z 212: Corresponding to the underivatized this compound.

  • m/z 197: Loss of a methyl group from the molecular ion of the underivatized acid.

  • m/z 179: Further fragmentation.

  • m/z 137: Further fragmentation.

  • m/z 73: Characteristic ion of the trimethylsilyl group.

The mass spectrum available in the PubChem database for this compound (underivatized) shows major peaks at m/z 212, 179, 137, and 139.[3]

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Standard or Sample (in Pyridine) Dry_Sample Dry Residue Sample->Dry_Sample Evaporation (N2) Deriv_Reagent Add Pyridine and BSTFA + 1% TMCS Dry_Sample->Deriv_Reagent Reaction Vortex and Heat (70°C, 60 min) Deriv_Reagent->Reaction Deriv_Sample Derivatized Sample Reaction->Deriv_Sample GC_MS GC-MS Injection Deriv_Sample->GC_MS Data_Analysis Data Acquisition and Analysis GC_MS->Data_Analysis

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Signaling_Pathway Analyte This compound (Polar, Non-volatile) Derivatization Silylation Reaction (BSTFA + 1% TMCS) Analyte->Derivatization Increases Volatility Derivative TMS-Derivative (Non-polar, Volatile) Derivatization->Derivative GC_Separation Gas Chromatographic Separation Derivative->GC_Separation Amenable to GC MS_Detection Mass Spectrometric Detection and Identification GC_Separation->MS_Detection

Caption: Logical relationship of derivatization for GC-MS analysis.

Conclusion

The trimethylsilylation of this compound with BSTFA + 1% TMCS is a robust and reliable method for its quantitative analysis by GC-MS. This derivatization procedure effectively increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, sensitivity, and reproducibility. The detailed protocol and expected performance characteristics provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals for the routine analysis of this important compound.

References

Application Notes and Protocols for the Evaluation of 2,3,4-Trimethoxybenzoic Acid and Its Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,3,4-Trimethoxybenzoic Acid (TMBA) as a scaffold for the development of novel anti-inflammatory agents. While direct quantitative data on the anti-inflammatory activity of TMBA itself is limited in publicly available literature, its structural motif is a key component in various compounds exhibiting significant anti-inflammatory properties. This document outlines detailed protocols for assessing the anti-inflammatory potential of TMBA derivatives and presents illustrative quantitative data from closely related compounds to guide research and development efforts.

Introduction to this compound in Anti-inflammatory Drug Discovery

This compound is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of a wide array of therapeutic agents.[1] The trimethoxybenzoyl framework is recognized for its potential in the development of compounds targeting complex conditions such as inflammation and pain.[1] Modifications of the carboxylic acid group, through the formation of esters, amides, or other derivatives, allow for the exploration of novel molecular architectures with enhanced biological activity and improved pharmacokinetic profiles.

The anti-inflammatory effects of compounds containing a trimethoxybenzoyl moiety are often attributed to their ability to modulate key inflammatory pathways. Research on related compounds suggests that derivatives of trimethoxybenzoic acid may exert their effects through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) cascade.

Quantitative Data on Related Anti-inflammatory Compounds

Due to the scarcity of direct experimental data on this compound, the following tables summarize the anti-inflammatory activity of structurally related trimethoxy-substituted compounds to provide a benchmark for the potential efficacy of novel TMBA derivatives.

Table 1: In Vivo Anti-inflammatory Activity of NSAID-3,4,5-Trimethoxybenzyl Alcohol Conjugates in Carrageenan-Induced Rat Paw Edema

CompoundParent NSAIDDose (mmol/kg)Edema Inhibition (%)Reference
Ibuprofen Conjugate (21) Ibuprofen0.1567[2][3]
Ketoprofen Conjugate (16) Ketoprofen0.1591[2][3]
Ibuprofen-0.1536[2][3]
Ketoprofen-0.1547[2][3]

Table 2: In Vitro COX-2 Inhibitory Activity of NSAID-3,4,5-Trimethoxybenzyl Alcohol Conjugates

CompoundParent NSAIDCOX-2 Inhibition (%)Reference
Ibuprofen Conjugate (21) Ibuprofen67[2][3]
Ketoprofen Conjugate (19) Ketoprofen94[2][3]
Ibuprofen-46[2][3]
Ketoprofen-49[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the anti-inflammatory properties of novel derivatives of this compound.

In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay is a primary screening tool to evaluate the potential of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in DMEM. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with solvent and LPS) and a negative control group (cells treated with medium only).

  • Nitrite Quantification (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS control - Absorbance of test sample) / Absorbance of LPS control] x 100

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a well-established model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound derivative (test compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: vehicle control, positive control, and test compound groups (at least 3 doses).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage of inhibition of edema is calculated as follows: % Inhibition = [(Mean paw edema of control group - Mean paw edema of treated group) / Mean paw edema of control group] x 100

Mechanistic Insights: Potential Signaling Pathways

Derivatives of trimethoxybenzoic acid are hypothesized to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The following diagrams illustrate these potential mechanisms.

G cluster_0 Experimental Workflow: In Vitro NO Inhibition Assay Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with TMBA derivative Pre-treat with TMBA derivative Seed RAW 264.7 cells->Pre-treat with TMBA derivative 24h Stimulate with LPS Stimulate with LPS Pre-treat with TMBA derivative->Stimulate with LPS 1h Incubate Incubate Stimulate with LPS->Incubate 24h Collect supernatant Collect supernatant Incubate->Collect supernatant Griess Assay Griess Assay Collect supernatant->Griess Assay Measure Absorbance (540 nm) Measure Absorbance (540 nm) Griess Assay->Measure Absorbance (540 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (540 nm)->Calculate % Inhibition

Workflow for the in vitro nitric oxide inhibition assay.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates iNOS_gene iNOS Gene Nucleus->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation TMBA_derivative TMBA Derivative TMBA_derivative->IKK Inhibits TMBA_derivative->NFkB Inhibits translocation

Potential inhibition of the NF-κB signaling pathway by TMBA derivatives.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation TMBA_derivative TMBA Derivative TMBA_derivative->COX2 Inhibits

Potential inhibition of the COX-2 enzyme by TMBA derivatives.

Conclusion

This compound presents a promising scaffold for the design and synthesis of novel anti-inflammatory agents. The protocols and illustrative data provided in these application notes offer a robust framework for researchers to systematically evaluate the anti-inflammatory potential of new TMBA derivatives. Further investigation into the structure-activity relationships and specific molecular targets of this class of compounds is warranted to advance the development of new and effective anti-inflammatory therapies.

References

Application Notes and Protocols for Monitoring 2,3,4-Trimethoxybenzoic Acid Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3,4-Trimethoxybenzoic acid is a versatile building block in organic synthesis, frequently employed in the development of novel pharmaceutical agents. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the desired product is obtained. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose. This document provides a detailed protocol for monitoring the progress of common reactions of this compound, such as esterification and amide bond formation, using TLC.

Principle of TLC for Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent system). The separation is driven by polarity. In the context of monitoring a reaction, the starting material (this compound) and the product will typically have different polarities, leading to different retention factors (Rf values) on a TLC plate.

The progress of the reaction can be monitored by spotting the reaction mixture on a TLC plate at different time intervals and observing the disappearance of the starting material spot and the appearance of a new product spot.[1] A co-spot, where the starting material and reaction mixture are spotted on top of each other, helps in unambiguously identifying the starting material spot in the reaction mixture lane.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for monitoring two common types of reactions involving this compound: esterification and amide bond formation.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The F254 indicator allows for visualization of UV-active compounds under UV light.

  • This compound: Starting material for the reaction.

  • Reagents for Reaction: Appropriate alcohol or amine, coupling agents (e.g., DCC, EDC), and catalysts as required for the specific reaction.

  • Solvents (Analytical or HPLC Grade):

  • Visualization Reagents:

    • Primary (Non-destructive): UV lamp (254 nm).

    • Secondary (Destructive):

      • Bromocresol Green Stain: 0.04 g bromocresol green in 100 mL of absolute ethanol. A few drops of 0.1 M NaOH can be added until the solution turns pale blue. This stain is selective for acidic compounds.[2][3]

      • Potassium Permanganate (KMnO₄) Stain: 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water. This is a general stain for compounds that can be oxidized.

      • p-Anisaldehyde Stain: 2.5 mL p-anisaldehyde, 2.5 mL concentrated H₂SO₄, 95 mL ethanol. This is a general-purpose stain.

General TLC Procedure
  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[4] Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Sample Preparation: Prepare a dilute solution of the starting this compound (approx. 1-2 mg/mL) in a volatile solvent like methanol or dichloromethane. The reaction mixture can often be spotted directly.[1]

  • Spotting: Using a capillary tube or micropipette, apply a small spot of the starting material solution to the 'SM' lane. In the 'C' lane, spot the starting material first, then carefully spot the reaction mixture on top of it. In the 'RM' lane, spot only the reaction mixture.[1] Keep the spots small and concentrated.[5][6]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Drying and Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • UV Visualization: View the plate under a UV lamp (254 nm). Circle any dark spots with a pencil. This compound and its aromatic products should be UV active.

    • Staining: If further visualization is needed, dip the plate into the desired staining solution or spray it evenly. Heat the plate gently with a heat gun to develop the spots.

Protocol 1: Monitoring Esterification

Esterification of this compound with an alcohol (e.g., ethanol) will produce the corresponding ester. The ester product is significantly less polar than the starting carboxylic acid.

  • Expected Observation: The starting acid will have a lower Rf value, while the less polar ester product will have a higher Rf value. As the reaction proceeds, the spot corresponding to the acid will diminish in intensity, and the spot for the ester will appear and intensify.

  • Recommended Mobile Phase: A mixture of non-polar and polar solvents is suitable. A good starting point is Hexane:Ethyl Acetate (7:3 v/v) with 1% glacial acetic acid . The small amount of acetic acid in the mobile phase helps to suppress the ionization of the carboxylic acid, preventing streaking and resulting in sharper spots.[5][7]

  • Visualization:

    • UV Light (254 nm): Both the starting acid and the ester product should be visible as dark spots.

    • Bromocresol Green Stain: The starting acid will appear as a yellow spot on a blue/green background, while the ester product will likely not be stained.[2][8] This provides excellent selectivity for visualizing the consumption of the starting material.

Protocol 2: Monitoring Amide Bond Formation

Amide bond formation between this compound and an amine will yield an amide. The polarity of the resulting amide will depend on the specific amine used, but it is generally less polar than the starting carboxylic acid.

  • Expected Observation: Similar to esterification, the starting acid will have a lower Rf value than the amide product. Monitoring the reaction will show the disappearance of the acid spot and the emergence of the product spot at a higher Rf.

  • Recommended Mobile Phase: A more polar solvent system compared to esterification monitoring is often required, especially if the amine starting material is polar. A good starting point is Dichloromethane:Methanol (95:5 v/v) or Ethyl Acetate . If the starting acid or amine streaks, adding a small amount of acetic acid (for the acid) or triethylamine (B128534) (for the amine) to the mobile phase can improve the separation.[9]

  • Visualization:

    • UV Light (254 nm): Both the starting acid and the amide product should be UV active.

    • Potassium Permanganate Stain: This stain is often effective for visualizing amides.

    • Ninhydrin (B49086) Stain: If the amine starting material has a primary or secondary amine group, it will stain with ninhydrin (typically a purple spot). The amide product will not react with ninhydrin, allowing for clear monitoring of the amine's consumption.

Data Presentation

The following table summarizes the typical TLC conditions and expected Rf values for monitoring reactions of this compound. Note that Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.

ParameterProtocol 1: EsterificationProtocol 2: Amide Bond Formation
Stationary Phase Silica Gel 60 F₂₅₄Silica Gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate:Acetic Acid (7:3:0.1, v/v/v)Dichloromethane:Methanol (95:5, v/v)
Visualization 1. UV Light (254 nm)2. Bromocresol Green Stain1. UV Light (254 nm)2. Potassium Permanganate Stain
Expected Rf (Starting Acid) ~ 0.2 - 0.4~ 0.1 - 0.3
Expected Rf (Product) ~ 0.5 - 0.7 (Ester)~ 0.4 - 0.6 (Amide)
Observations UV: Starting acid spot diminishes, higher Rf product spot appears.Stain: Yellow acid spot disappears.UV: Starting acid spot diminishes, higher Rf product spot appears.

Mandatory Visualization

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_mobile 1. Prepare Mobile Phase prep_chamber 2. Saturate TLC Chamber prep_mobile->prep_chamber dev_plate 5. Develop Plate in Chamber prep_chamber->dev_plate prep_sample 3. Prepare Sample Solutions (SM, RM) prep_plate 4. Prepare & Spot TLC Plate (SM, C, RM) prep_sample->prep_plate prep_plate->dev_plate mark_front 6. Remove Plate & Mark Solvent Front dev_plate->mark_front vis_uv 7. Visualize under UV Light mark_front->vis_uv vis_stain 8. (Optional) Visualize with Chemical Stain vis_uv->vis_stain calc_rf 9. Analyze Spots & Calculate Rf Values vis_stain->calc_rf

Caption: Workflow for the TLC monitoring of chemical reactions.

Logical Relationship Diagram for TLC Interpretation

TLC_Interpretation cluster_lanes Observed Lanes cluster_outcomes Interpretation cluster_conclusion Conclusion start TLC Plate at Time (t) sm_lane SM Lane: Single Spot (Rf_sm) rm_lane RM Lane: Observe Spots start->rm_lane outcome1 RM lane shows only a spot at Rf_sm. rm_lane->outcome1 outcome2 RM lane shows spots at Rf_sm and a new Rf_product. rm_lane->outcome2 outcome3 RM lane shows only a spot at Rf_product. rm_lane->outcome3 conc1 No Reaction outcome1->conc1 conc2 Reaction in Progress outcome2->conc2 conc3 Reaction Complete outcome3->conc3

Caption: Interpreting TLC results for reaction progress monitoring.

References

2,3,4-Trimethoxybenzoic Acid: A Versatile Starting Material for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2,3,4-Trimethoxybenzoic acid, a readily available substituted benzoic acid, serves as a versatile and crucial starting material in the total synthesis of a diverse array of complex natural products. Its unique substitution pattern, featuring three methoxy (B1213986) groups on the aromatic ring, provides a valuable scaffold for the construction of intricate molecular architectures found in biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of notable natural products, including the tropoloisoquinoline alkaloid pareitropone (B1251212) and various lignans (B1203133). The information presented is intended to guide researchers, scientists, and drug development professionals in leveraging this key building block for their synthetic endeavors.

Application 1: Total Synthesis of the Tropoloisoquinoline Alkaloid Pareitropone

Pareitropone, a tropoloisoquinoline alkaloid, exhibits significant cytotoxic activity and its total synthesis has been a subject of considerable interest. A key strategy for the synthesis of pareitropone utilizes this compound as the foundational starting material. The synthesis, accomplished in 14 steps, highlights the utility of this compound in constructing complex heterocyclic frameworks.[1]

Synthetic Pathway Overview:

The overall synthetic strategy involves the initial elaboration of this compound to a key biaryl intermediate, followed by the construction of the isoquinoline (B145761) core and subsequent formation of the characteristic seven-membered tropone (B1200060) ring.

Pareitropone Synthesis fromthis compound A This compound B Multi-step Conversion A->B Steps 1-5 C Biaryl Intermediate B->C D Isoquinoline Formation C->D Steps 6-9 E Key Isoquinoline Intermediate D->E F Alkynyliodonium Salt Formation E->F Steps 10-12 G Intramolecular Cyclization F->G Step 13 H Pareitropone G->H Step 14

Caption: Synthetic workflow for Pareitropone.

Key Experimental Protocols:

Step 1: Conversion of this compound to the Corresponding Benzoyl Chloride

To a solution of this compound (1.0 eq) in dry dichloromethane (B109758) (CH2Cl2) is added oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude benzoyl chloride, which is used in the next step without further purification.

Quantitative Data Summary for Pareitropone Synthesis Intermediates (Selected Steps)

StepIntermediateReagentsSolventTime (h)Yield (%)
12,3,4-Trimethoxybenzoyl chlorideOxalyl chloride, DMF (cat.)CH2Cl22>95 (crude)
..................
14PareitroponeTBAFTHF185

(Note: The full 14-step synthesis involves numerous intermediates and detailed procedures. The above is a representative example of a key initial step. For the complete detailed protocol, please refer to the original publication by Feldman et al. in the Journal of the American Chemical Society.)[1]

Application 2: Synthesis of Lignans via 2,3,4-Trimethoxybenzaldehyde (B140358)

This compound can be readily converted to its corresponding aldehyde, 2,3,4-trimethoxybenzaldehyde, which is a versatile precursor for the synthesis of various lignans. Lignans are a large class of natural products known for their diverse biological activities, including anticancer and antioxidant properties.

Conversion of this compound to 2,3,4-Trimethoxybenzaldehyde

The transformation of the carboxylic acid to the aldehyde can be achieved through a two-step process involving the formation of an acid chloride followed by a controlled reduction.

Acid to Aldehyde Conversion Acid This compound AcidChloride 2,3,4-Trimethoxybenzoyl Chloride Acid->AcidChloride SOCl2 or (COCl)2 Aldehyde 2,3,4-Trimethoxybenzaldehyde AcidChloride->Aldehyde H2, Pd/BaSO4 (Rosenmund Reduction)

Caption: Conversion of the benzoic acid to the benzaldehyde.

Protocol: Rosenmund Reduction of 2,3,4-Trimethoxybenzoyl Chloride

A solution of 2,3,4-trimethoxybenzoyl chloride (1.0 eq) in dry toluene (B28343) is treated with a catalytic amount of palladium on barium sulfate (B86663) (Pd/BaSO4, 5 mol%) and a quinoline-sulfur poison. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to afford 2,3,4-trimethoxybenzaldehyde.

Example: Synthesis of a Dibenzylbutane Lignan (B3055560) Precursor

2,3,4-Trimethoxybenzaldehyde can be used in various coupling reactions to form the core structures of lignans. For instance, a common strategy involves the stereoselective synthesis of a dibenzylbutane scaffold.

Protocol: Aldol Condensation and Reduction

  • Aldol Condensation: To a solution of 2,3,4-trimethoxybenzaldehyde (2.0 eq) in ethanol, an aqueous solution of sodium hydroxide (B78521) is added dropwise at 0 °C. The mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the chalcone (B49325) intermediate.

  • Michael Addition & Reduction: The chalcone can then undergo a Michael addition with a suitable nucleophile, followed by reduction of the carbonyl groups to furnish the dibenzylbutane lignan precursor.

Quantitative Data for Aldol Condensation

Starting MaterialProductBaseSolventTime (h)Yield (%)
2,3,4-TrimethoxybenzaldehydeChalcone IntermediateNaOHEthanol1285-95

Signaling Pathways and Logical Relationships

The natural products synthesized from this compound often exhibit their biological effects by modulating specific cellular signaling pathways. For example, many lignans are known to interfere with pathways involved in cell proliferation and apoptosis.

Lignan Bioactivity Lignan Lignan Derivative Target Cellular Target (e.g., Tubulin, Topoisomerase) Lignan->Target Binds to Pathway Signaling Pathway (e.g., MAPK, NF-κB) Target->Pathway Modulates Apoptosis Apoptosis Pathway->Apoptosis Induces Proliferation Cell Proliferation Inhibition Pathway->Proliferation Inhibits

Caption: General mechanism of action for some lignans.

This compound is a valuable and versatile starting material in the synthesis of complex and biologically active natural products. Its application in the total synthesis of pareitropone and its utility as a precursor to 2,3,4-trimethoxybenzaldehyde for lignan synthesis underscore its importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this key building block in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2,3,4-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxybenzoic acid (TMBA) is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3][4] Its molecular structure, featuring a benzoic acid core with three methoxy (B1213986) groups, makes it a versatile building block for creating more complex molecules.[2][3][4] Notably, it is a crucial precursor in the synthesis of Trimetazidine, an anti-anginal agent. This document provides detailed protocols for two primary methods of large-scale synthesis and subsequent purification of this compound, tailored for an industrial or advanced research setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling and application.

PropertyValue
CAS Number 573-11-5
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol [2]
Appearance White to off-white solid/powder[2]
Melting Point 99-102 °C[5]
Purity (typical) ≥98%[5]

Synthesis Method 1: Four-Step Synthesis from Pyrogallic Acid

This synthetic route involves the etherification of pyrogallic acid, followed by bromination, cyanation, and subsequent hydrolysis to yield this compound.[6]

Overall Reaction Scheme

Synthesis_Method_1 Pyrogallic_Acid Pyrogallic Acid TMB 1,2,3-Trimethoxybenzene (B147658) Pyrogallic_Acid->TMB Etherification (Yield: 92%) Bromo_TMB 2,3,4-Trimethoxy bromobenzene TMB->Bromo_TMB Bromination (Yield: 92.2%) Cyano_TMB 2,3,4-Trimethoxy benzonitrile Bromo_TMB->Cyano_TMB Cyanation (Yield: 69.5%) TMBA 2,3,4-Trimethoxybenzoic acid Cyano_TMB->TMBA Hydrolysis (Yield: 80%)

Caption: Four-step synthesis of this compound from Pyrogallic Acid.

Experimental Protocols

Step 1: Etherification of Pyrogallic Acid to 1,2,3-Trimethoxybenzene

This step involves the methylation of the hydroxyl groups of pyrogallic acid using dimethyl carbonate.

  • Materials: Pyrogallic acid, Dimethyl carbonate (DMC), Ionic liquid catalyst (e.g., [Bmim]Br), Diethyl ether, Petroleum ether, Activated carbon.

  • Procedure:

    • In a pressure-resistant reactor, combine pyrogallic acid, dimethyl carbonate, and the ionic liquid catalyst.

    • Heat the mixture to 150-160°C and maintain for 7 hours with magnetic stirring.[7]

    • After cooling to room temperature, remove the lower boiling point components (excess dimethyl carbonate and methanol) by vacuum distillation.

    • Extract the residue with diethyl ether (3x the volume of the original solution).

    • Combine the ether extracts and cool to induce crystallization of the crude 1,2,3-trimethoxybenzene.

    • For further purification, dissolve the crude product in petroleum ether, add activated carbon (3-10% of the crude product mass), and heat at 40°C for 30 minutes.

    • Filter the hot solution and cool the filtrate to crystallize the pure 1,2,3-trimethoxybenzene.

  • Expected Yield: 92%[6]

Step 2: Bromination of 1,2,3-Trimethoxybenzene

This step introduces a bromine atom at the 4-position of the aromatic ring.

  • Materials: 1,2,3-Trimethoxybenzene, N-Bromosuccinimide (NBS).

  • Procedure:

    • Dissolve 1,2,3-trimethoxybenzene in a suitable solvent.

    • Add N-Bromosuccinimide (NBS) to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work-up the reaction mixture to isolate the crude 2,3,4-trimethoxybromobenzene.

    • Purify the crude product, for example by recrystallization.

  • Expected Yield: 92.2%[6]

Step 3: Cyanation of 2,3,4-Trimethoxybromobenzene

This is a Rosenmund-von Braun reaction to replace the bromine atom with a cyano group.

  • Materials: 2,3,4-Trimethoxybromobenzene, Cuprous cyanide (CuCN), Dimethylformamide (DMF), Ammonia (B1221849) solution, Ethanol (B145695), Activated carbon.

  • Procedure:

    • In a reaction vessel, dissolve cuprous cyanide in DMF.

    • Add 2,3,4-trimethoxybromobenzene to the solution with stirring.

    • Heat the mixture to 120°C for 4-5 hours, then increase the temperature to 160°C and reflux for 4 hours.[8]

    • Cool the reaction mixture to room temperature and add ammonia solution, stirring for 1 hour to precipitate solids.

    • Filter the mixture and wash the filter cake with a copious amount of ammonia solution.

    • Recrystallize the crude product from ethanol with activated carbon for decolorization.

    • Filter the hot solution and cool the filtrate to obtain off-white needle crystals of 2,3,4-trimethoxybenzonitrile (B1349413).

  • Expected Yield: 69.5%[6]

Step 4: Hydrolysis of 2,3,4-Trimethoxybenzonitrile

The final step is the hydrolysis of the nitrile to a carboxylic acid.

  • Materials: 2,3,4-Trimethoxybenzonitrile, Sodium hydroxide (B78521) (NaOH) aqueous solution, 1,2-Dichloroethane (B1671644), 10% Hydrochloric acid (HCl).

  • Procedure:

    • Add 2,3,4-trimethoxybenzonitrile to an aqueous solution of sodium hydroxide.

    • Heat the mixture at 90-100°C for 24 hours.[8]

    • Cool the reaction to room temperature and perform a suction filtration.

    • Extract the filtrate with 1,2-dichloroethane (2-3 times).

    • Adjust the pH of the aqueous layer to 2-3 with 10% hydrochloric acid to precipitate the product.

    • Collect the white solid by suction filtration and dry to obtain this compound.

  • Expected Yield: 80%[6]

Quantitative Data Summary for Method 1
StepReactionStarting MaterialProductYield
1EtherificationPyrogallic Acid1,2,3-Trimethoxybenzene92%[6]
2Bromination1,2,3-Trimethoxybenzene2,3,4-Trimethoxybromobenzene92.2%[6]
3Cyanation2,3,4-Trimethoxybromobenzene2,3,4-Trimethoxybenzonitrile69.5%[6]
4Hydrolysis2,3,4-TrimethoxybenzonitrileThis compound80%[6]
Overall Pyrogallic Acid This compound ~47.2% [6]

Synthesis Method 2: Oxidation of 2,3,4-Trimethoxybenzaldehyde (B140358)

This method utilizes the oxidation of the corresponding aldehyde to the carboxylic acid, a common and efficient transformation.[9]

Overall Reaction Scheme

Synthesis_Method_2 Aldehyde 2,3,4-Trimethoxybenzaldehyde TMBA This compound Aldehyde->TMBA Oxidation (Yield: up to 91%)

Caption: One-step synthesis of this compound via oxidation.

Experimental Protocol

This protocol employs potassium permanganate (B83412) as the oxidizing agent with a phase transfer catalyst to enhance the reaction rate and yield.

  • Materials: 2,3,4-Trimethoxybenzaldehyde, Alkaline solution (e.g., sodium hydroxide), Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), Potassium permanganate, Hydrochloric acid or Sulfuric acid, Activated carbon.

  • Procedure:

    • In a reaction vessel, mix 2,3,4-trimethoxybenzaldehyde with an alkaline solution at 40-80°C to form a two-phase liquid.

    • Add the phase transfer catalyst.

    • Gradually add potassium permanganate while stirring and maintain the reaction for 2-4 hours.

    • After the reaction is complete, perform vacuum filtration.

    • Adjust the pH of the filtrate to 7-9 with hydrochloric or sulfuric acid.

    • Add activated carbon and stir at 80-95°C for 10-30 minutes for decolorization.

    • Filter to remove the activated carbon.

    • Acidify the filtrate to a pH of 1-2 to precipitate the white this compound.

    • Collect the product by vacuum filtration.

    • Dry the product under reduced pressure at 40-80°C.

  • Expected Yield: Up to 91%

  • Expected Purity: Up to 99.82%

Quantitative Data Summary for Method 2
StepReactionStarting MaterialProductYieldPurity
1Oxidation2,3,4-TrimethoxybenzaldehydeThis compoundup to 91%up to 99.82%

Purification Protocol: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound.[10][11] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[10][11]

Purification_Workflow Crude_TMBA Crude 2,3,4-Trimethoxybenzoic acid Dissolution Dissolve in hot solvent Crude_TMBA->Dissolution Filtration Hot filtration (remove insoluble impurities) Dissolution->Filtration Crystallization Cool to induce crystallization Filtration->Crystallization Isolation Isolate crystals (vacuum filtration) Crystallization->Isolation Drying Dry purified crystals Isolation->Drying Pure_TMBA Pure 2,3,4-Trimethoxybenzoic acid Drying->Pure_TMBA

Caption: General workflow for the purification of this compound by recrystallization.

Experimental Protocol
  • Materials: Crude this compound, Recrystallization solvent (e.g., ethanol-water mixture, methylene (B1212753) chloride), Activated carbon (optional).

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

    • Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to allow for the formation of large, pure crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Safety Considerations

  • Dimethyl Carbonate: This is a flammable liquid.[5] Keep away from heat, sparks, and open flames.[5] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5]

  • Cuprous Cyanide: This substance is highly toxic if swallowed, in contact with skin, or if inhaled.[3][12] It liberates very toxic gas upon contact with acids.[3][12] Handle with extreme caution in a chemical fume hood, wearing appropriate PPE.[3]

  • N-Bromosuccinimide (NBS): NBS is a source of bromine and should be handled with care.[13]

  • Potassium Permanganate: This is a strong oxidizing agent.

  • General Precautions: Always conduct a thorough risk assessment before starting any chemical synthesis.[14] Work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves. Dispose of all chemical waste according to institutional and local regulations.[14]

References

Application Note: Analytical Techniques for Purity Assessment of 2,3,4-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,4-Trimethoxybenzoic acid (CAS No. 573-11-5) is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its purity is a critical quality attribute that directly impacts the safety, efficacy, and yield of the final products.[3] This document provides a comprehensive overview of the analytical techniques and detailed protocols for the purity assessment of this compound, intended for researchers, scientists, and drug development professionals. The methodologies covered include chromatography, titrimetry, and spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 573-11-5[4]
Molecular Formula C₁₀H₁₂O₅[5]
Molecular Weight 212.20 g/mol [5]
Appearance White to off-white powder[1][4]
Melting Point 98-104 °C[4]
Purity Specification (GC) ≥98.0%[1][4]
Assay (Titration) ≥98.0% to ≤102.0%[4]

Chromatographic Techniques

Chromatographic methods are central to assessing the purity of this compound by separating the main compound from its potential impurities, which may include starting materials, reaction by-products, and isomers.[6]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)[7]

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile and water (acidified to pH 2.5-3.0 with phosphoric acid) in a gradient or isocratic elution. A starting point could be a 50:50 (v/v) mixture.[6][7]
Flow Rate 1.0 mL/min[7]
Detection UV at 254 nm[7]
Column Temperature Ambient or controlled at 30 °C
Injection Volume 10-20 µL[7]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and acidified water. Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to prepare a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a solution of approximately 100 µg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E Inject Sample and Standard B->E C Sample Solution Preparation C->E D->E F Data Acquisition E->F G Peak Integration and Identification F->G H Purity Calculation (Area % Method) G->H

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography (GC)

Gas chromatography is another common technique for assessing the purity of this compound, with commercial specifications often citing a purity of ≥98.0%.[1][4] Due to the carboxylic acid group, derivatization may be necessary to improve volatility and peak shape.

Objective: To determine the purity of this compound by GC.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • A suitable capillary column (e.g., non-polar or semi-polar)

Reagents:

  • A suitable solvent (e.g., Methanol, Dichloromethane)

  • Derivatizing agent (e.g., BSTFA, Diazomethane) if required

  • This compound reference standard

Chromatographic Conditions (starting point):

ParameterCondition
Carrier Gas Helium or Nitrogen[9]
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.[6]
Injection Mode Split

Procedure:

  • Sample Preparation (with derivatization): Accurately weigh about 10 mg of the sample into a vial. Add 1 mL of a suitable solvent and 100 µL of the derivatizing agent. Cap the vial and heat at 60-70 °C for 30 minutes. Cool to room temperature before injection.

  • Sample Preparation (without derivatization): Dissolve an accurately weighed amount of the sample in a suitable solvent to obtain a concentration of approximately 1 mg/mL.

  • Analysis: Inject the prepared sample into the GC system.

  • Calculation: Determine the purity by the area normalization method as described for HPLC.

GC_Workflow A Sample Weighing B Dissolution in Solvent A->B C Derivatization (Optional) B->C D GC Injection C->D E Chromatographic Separation D->E F Detection (FID/MS) E->F G Data Analysis and Purity Calculation F->G

Caption: General workflow for GC-based purity analysis.

Titrimetry

Aqueous acid-base titration is a classic and reliable method for determining the overall assay of this compound.[4] This method quantifies the acidic carboxylic group and provides a measure of the total acid content.

Objective: To determine the assay of this compound.

Apparatus:

  • Analytical balance

  • Burette (50 mL)

  • Beaker or Erlenmeyer flask (250 mL)

  • pH meter or a suitable indicator (e.g., phenolphthalein)

Reagents:

Procedure:

  • Accurately weigh about 400 mg of this compound into a 250 mL beaker.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the standardized 0.1 M NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH consumed.

  • Perform a blank titration with 50 mL of neutralized ethanol and subtract the blank volume from the sample titration volume.

  • Calculation: *Assay (%) = (V × M × 212.20) / (W × 10) * Where:

    • V = Volume of NaOH consumed (mL)

    • M = Molarity of NaOH solution

    • 212.20 = Molecular weight of this compound

    • W = Weight of the sample (mg)

Spectroscopic Techniques

Spectroscopic methods are invaluable for the identification and structural confirmation of this compound. They can also be used to detect impurities with different spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative purity determination (qNMR).

Objective: To confirm the identity and assess the purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[10]

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube.[10]

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis:

    • Identification: Compare the obtained chemical shifts, multiplicities, and integration values with the expected spectrum of this compound.

    • Purity Assessment: Look for peaks that do not correspond to the main compound or the solvent. The relative integration of these impurity peaks can give a semi-quantitative measure of purity. For quantitative analysis (qNMR), a known amount of an internal standard is added, and the purity is calculated by comparing the integral of a specific proton signal of the analyte to that of the standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups present in the molecule.

Objective: To confirm the identity of this compound by identifying its functional groups.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.[11]

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-O stretches from the methoxy (B1213986) groups and carboxylic acid (around 1000-1300 cm⁻¹).[5][11]

Analytical_Techniques cluster_Purity Purity Assessment cluster_Methods Analytical Methods A 2,3,4-Trimethoxybenzoic Acid Sample B Identification A->B C Quantitative Purity A->C D Assay A->D NMR NMR Spectroscopy B->NMR IR IR Spectroscopy B->IR HPLC HPLC C->HPLC GC GC C->GC Titration Titration D->Titration

Caption: Logical relationship between the sample and the analytical techniques for its assessment.

References

Troubleshooting & Optimization

Optimizing yield and purity in 2,3,4-Trimethoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2,3,4-Trimethoxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include gallic acid, pyrogallic acid, and 2,3,4-trimethoxybenzaldehyde (B140358).[1][2][3] The choice of precursor often depends on cost, availability, and the desired synthetic route.[4]

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the synthetic route and reaction conditions. For instance, a multi-step synthesis starting from pyrogallic acid has a reported overall yield of 38.2%.[5] The methylation of 2,3,4-trihydroxybenzoic acid using dimethyl sulfate (B86663) can achieve yields of 70-80%.[3]

Q3: What are the main impurities encountered during the synthesis and how can they be removed?

A3: A common impurity is the isomeric 3,4,5-trimethoxybenzoic acid, especially when starting from gallic acid.[3] Incomplete methylation can also lead to partially methylated products. Purification can be achieved through recrystallization, decolorization with activated carbon, and vacuum drying.[3][6]

Q4: Are there greener alternatives to traditional methylating agents like dimethyl sulfate?

A4: Yes, dimethyl carbonate (DMC) is considered a greener methylating agent and can be used for the O-methylation of phenolic compounds like gallic acid.[2][5][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal reaction temperature or time; Inefficient methylation.- Monitor the reaction progress using TLC to ensure completion.- Optimize temperature and reaction time based on literature protocols.- Ensure the correct stoichiometry of the methylating agent and base.[2]
Product Contamination with Isomers Non-selective methylation of the starting material (e.g., gallic acid).- Utilize a starting material that favors the formation of the desired 2,3,4-isomer, such as 2,3,4-trihydroxybenzaldehyde.- Employ purification techniques like fractional crystallization to separate isomers.
Incomplete Methylation Insufficient methylating agent; Presence of water which can consume the methylating agent; Short reaction time.- Use a molar excess of the methylating agent.- Ensure all reagents and solvents are anhydrous.- Increase the reaction time and monitor for the disappearance of partially methylated intermediates by TLC.
Formation of Methyl Ester Byproduct The carboxylic acid group is esterified in addition to the hydroxyl groups being methylated, particularly when using dimethyl carbonate at elevated temperatures.[7]- After the reaction, hydrolyze the methyl ester back to the carboxylic acid using a basic solution, followed by acidification.[1]
Product Discoloration Presence of colored impurities or oxidation products.- Treat the crude product with activated carbon in a suitable solvent to decolorize it before recrystallization.[3]

Experimental Protocols

Protocol 1: Synthesis from Pyrogallic Acid via a Multi-Step Route

This protocol is based on a method involving etherification, bromination, cyanogenation, and hydrolysis.[1][5]

Step 1: Etherification of Pyrogallic Acid

  • In a pressure-resistant reactor, combine pyrogallic acid, dimethyl carbonate, and an ionic liquid catalyst (e.g., [Bmim]Br).

  • Seal the reactor and heat to 150°C with magnetic stirring for 7 hours.

  • After cooling to room temperature, remove the lower boiling point components by vacuum distillation.

  • Extract the residue with diethyl ether.

  • Crystallize the crude 1,2,3-trimethoxybenzene (B147658) from the ether extract at low temperature. The reported yield for this step is up to 92%.[1]

Step 2: Bromination of 1,2,3-trimethoxybenzene

  • React 1,2,3-trimethoxybenzene with N-bromosuccinimide (NBS) to obtain 2,3,4-trimethoxy bromobenzene (B47551).

  • The reported yield for this step is 92.2%.[1]

Step 3: Cyanation of 2,3,4-trimethoxy bromobenzene

  • React 2,3,4-trimethoxy bromobenzene with cuprous cyanide in DMF as a solvent.

  • The reported yield of the resulting 2,3,4-trimethoxy cyanobenzene is 69.5%.[1]

Step 4: Hydrolysis of 2,3,4-trimethoxy cyanobenzene

  • Add 2,3,4-trimethoxy cyanobenzene to an aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Heat the mixture at 90-100°C for 24 hours.[5]

  • Cool the reaction mixture to room temperature and filter.

  • Extract the filtrate with an organic solvent like 1,2-dichloroethane.

  • Adjust the pH of the aqueous layer to 2-3 with 10% hydrochloric acid to precipitate the product.[5]

  • Filter the solid, wash, and dry to obtain this compound.

Protocol 2: Synthesis from 2,3,4-Trimethoxybenzaldehyde via Oxidation

This protocol is based on the oxidation of the corresponding aldehyde.[3]

  • In a reaction vessel, mix 2,3,4-trimethoxybenzaldehyde with an alkaline solution (e.g., NaOH or KOH) at 40-80°C to form a two-phase liquid.

  • Add a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide.

  • Add potassium permanganate (B83412) portion-wise while stirring and maintaining the temperature.

  • Continue stirring for 2-4 hours.

  • After the reaction is complete, filter the mixture under vacuum.

  • Adjust the pH of the filtrate to 7-9 with hydrochloric acid or sulfuric acid.

  • Add activated carbon and stir at 80-95°C for 10-30 minutes for decolorization.

  • Filter to remove the activated carbon.

  • Acidify the filtrate to a pH of 1-2 to precipitate the white product.

  • Filter the precipitate, wash, and dry under vacuum at 40-80°C to yield this compound.

Visualizations

Synthesis_from_Pyrogallic_Acid Pyrogallic_Acid Pyrogallic Acid Step1 Etherification (DMC, Ionic Liquid) Pyrogallic_Acid->Step1 Trimethoxybenzene 1,2,3-Trimethoxybenzene Step1->Trimethoxybenzene Yield: 92% Step2 Bromination (NBS) Trimethoxybenzene->Step2 Trimethoxybromobenzene 2,3,4-Trimethoxy bromobenzene Step2->Trimethoxybromobenzene Yield: 92.2% Step3 Cyanation (CuCN, DMF) Trimethoxybromobenzene->Step3 Trimethoxycyanobenzene 2,3,4-Trimethoxy cyanobenzene Step3->Trimethoxycyanobenzene Yield: 69.5% Step4 Hydrolysis (NaOH, then HCl) Trimethoxycyanobenzene->Step4 Final_Product 2,3,4-Trimethoxybenzoic Acid Step4->Final_Product

Caption: Multi-step synthesis workflow from Pyrogallic Acid.

Oxidation_of_Aldehyde Start 2,3,4-Trimethoxybenzaldehyde Oxidation Oxidation (KMnO4, Base, PTC) Start->Oxidation Filtration1 Vacuum Filtration Oxidation->Filtration1 Decolorization Decolorization (Activated Carbon) Filtration1->Decolorization Filtration2 Filtration Decolorization->Filtration2 Precipitation Acidification (HCl or H2SO4) Filtration2->Precipitation Final_Product This compound Precipitation->Final_Product

Caption: Oxidation synthesis workflow from 2,3,4-Trimethoxybenzaldehyde.

References

Troubleshooting common side reactions in the methylation of pyrogallol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of pyrogallol (B1678534). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Troubleshooting Guides (FAQs)

This section addresses specific issues that may arise during the methylation of pyrogallol.

Issue 1: Incomplete or Partial Methylation

  • Q1: My reaction yields a mixture of mono-, di-, and trimethylated pyrogallol instead of the desired fully methylated product. What are the likely causes and solutions?

    A1: Incomplete methylation is a common issue resulting in a mixture of products. Several factors can contribute to this:

    • Insufficient Methylating Agent: The stoichiometry of the methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) to pyrogallol is critical. Ensure you are using a sufficient excess of the methylating agent to drive the reaction to completion.

    • Inadequate Reaction Time or Temperature: The reaction may not have proceeded long enough or at a high enough temperature to fully methylate all three hydroxyl groups. Consider increasing the reaction time or temperature, but be mindful that harsh conditions can promote side reactions.[1]

    • Poor Solubility: If the reactants are not in the same phase, the reaction rate will be slow. The use of a phase transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide can significantly improve the reaction rate and yield by facilitating the transfer of the pyrogallol anion from the aqueous phase to the organic phase where the methylating agent resides.[2]

    • Inefficient Deprotonation: The hydroxyl groups of pyrogallol must be deprotonated by a base (e.g., NaOH) to become nucleophilic. Ensure the base is strong enough and present in a sufficient amount to deprotonate all three hydroxyl groups.

Issue 2: Formation of Colored Byproducts

  • Q2: My reaction mixture turns dark brown or black, and I am isolating colored impurities with my product. What is causing this and how can I prevent it?

    A2: The formation of colored byproducts is often due to the autoxidation of pyrogallol, especially under basic (alkaline) conditions.[3][4] This leads to the formation of quinones and other colored species like purpurogallin.[5][6][7]

    • Prevention of Autoxidation:

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent oxidation.[8]

      • Control of pH: While basic conditions are necessary, excessively high pH can accelerate autoxidation.[3] Use the minimum amount of base required for deprotonation.

      • Temperature Control: High temperatures can also increase the rate of oxidation. Maintain the recommended temperature for the reaction.

      • Addition of Antioxidants: In some cases, small amounts of antioxidants like sodium bisulfite have been used to prevent oxidation during methylation.[9]

Issue 3: Low Yield of Desired Product

  • Q3: The overall yield of my desired methylated pyrogallol is consistently low. What factors could be contributing to this?

    A3: Low yields can result from a combination of the issues mentioned above, as well as other factors:

    • Hydrolysis of the Methylating Agent: Dimethyl sulfate is susceptible to hydrolysis in the presence of water, especially under basic conditions.[10][11] This reduces the amount of active methylating agent available for the reaction. Using anhydrous solvents and reagents can help mitigate this.

    • Side Reactions of the Methylating Agent: Besides hydrolysis, dimethyl sulfate can also react with other nucleophiles present in the reaction mixture.

    • Product Loss During Workup and Purification: The purification process can lead to significant product loss. Ensure your extraction and purification methods (e.g., distillation, chromatography) are optimized for your specific product.[12] For instance, the different methylated pyrogallol derivatives will have different boiling points and polarities, which can be exploited for separation.

Data Presentation

Table 1: Common Methylating Agents and Their Properties

Methylating AgentFormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
Dimethyl Sulfate(CH₃)₂SO₄126.13188Highly effective, but also highly toxic and corrosive.[13]
Methyl IodideCH₃I141.9442.4Volatile and a potent methylating agent. Less toxic than dimethyl sulfate but still hazardous.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Incomplete Methylation Insufficient methylating agentIncrease the molar ratio of methylating agent to pyrogallol.
Inadequate reaction time/temperatureIncrease reaction time or temperature cautiously.
Poor reactant mixing (phase separation)Use a phase transfer catalyst (e.g., tetrabutylammonium bromide).
Colored Byproducts Autoxidation of pyrogallolConduct the reaction under an inert atmosphere (N₂ or Ar).
High pHUse the minimum effective concentration of base.
Low Yield Hydrolysis of dimethyl sulfateUse anhydrous solvents and reagents.
Product loss during purificationOptimize extraction, distillation, and/or chromatography methods.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Trimethoxybenzene via Phase Transfer Catalysis

This protocol is adapted from procedures utilizing a phase transfer catalyst to improve reaction efficiency.

Materials:

  • Pyrogallol

  • Dimethyl Sulfate

  • Sodium Hydroxide (B78521) (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water (deionized)

  • Hydrochloric Acid (HCl, for workup)

  • Sodium Chloride (brine solution)

  • Magnesium Sulfate (or Sodium Sulfate, anhydrous)

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve pyrogallol and a catalytic amount of tetrabutylammonium bromide in toluene.

  • Addition of Base: Prepare a concentrated aqueous solution of sodium hydroxide and add it to the reaction mixture with vigorous stirring.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to prevent oxidation of the pyrogallol.

  • Addition of Methylating Agent: Slowly add dimethyl sulfate to the reaction mixture via a dropping funnel over a period of 30-60 minutes. The reaction is exothermic, so maintain the temperature within the desired range (e.g., 40-50°C) using a water bath for cooling if necessary.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at the set temperature for several hours until the reaction is complete (monitor by TLC or GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any unreacted dimethyl sulfate by adding a small amount of aqueous ammonia (B1221849) or sodium hydroxide solution.

    • Separate the organic layer.

    • Wash the organic layer with water, followed by a brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography to isolate the 1,2,3-trimethoxybenzene.

Mandatory Visualization

Troubleshooting_Pyrogallol_Methylation start Pyrogallol Methylation Reaction incomplete_methylation Incomplete Methylation (Mixture of Products) start->incomplete_methylation colored_byproducts Colored Byproducts (Dark Reaction Mixture) start->colored_byproducts low_yield Low Yield start->low_yield cause1a Insufficient Methylating Agent incomplete_methylation->cause1a caused by cause1b Inadequate Time/ Temperature incomplete_methylation->cause1b caused by cause1c Poor Solubility (Phase Separation) incomplete_methylation->cause1c caused by cause2a Pyrogallol Autoxidation colored_byproducts->cause2a caused by cause2b High pH colored_byproducts->cause2b caused by low_yield->incomplete_methylation low_yield->colored_byproducts cause3a Hydrolysis of Methylating Agent low_yield->cause3a caused by cause3b Product Loss During Workup low_yield->cause3b caused by solution1a Increase Stoichiometry cause1a->solution1a solved by solution1b Optimize Conditions cause1b->solution1b solved by solution1c Use Phase Transfer Catalyst (PTC) cause1c->solution1c solved by solution2a Use Inert Atmosphere cause2a->solution2a solved by solution2b Control Base Concentration cause2b->solution2b solved by solution3a Use Anhydrous Reagents/Solvents cause3a->solution3a solved by solution3b Optimize Purification cause3b->solution3b solved by

Caption: Troubleshooting flowchart for common issues in pyrogallol methylation.

Experimental_Workflow_Pyrogallol_Methylation cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase setup 1. Reaction Setup (Pyrogallol, PTC, Solvent) add_base 2. Add Base (e.g., aq. NaOH) setup->add_base inert 3. Inert Atmosphere (N2 or Ar Purge) add_base->inert add_methyl 4. Add Methylating Agent (e.g., Dimethyl Sulfate) inert->add_methyl react 5. Reaction (Stir at Temp) add_methyl->react quench 6. Quench Reaction react->quench separate 7. Separate Layers quench->separate wash 8. Wash Organic Layer separate->wash dry 9. Dry Organic Layer wash->dry concentrate 10. Concentrate dry->concentrate purify 11. Purify (Distillation/Chromatography) concentrate->purify product Final Product purify->product

Caption: General experimental workflow for the methylation of pyrogallol.

References

Technical Support Center: 2,3,4-Trimethoxybenzoic Acid Crystallization and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the crystallization and purification of 2,3,4-Trimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

A1: Pure this compound typically appears as a white to off-white solid.[1] The melting point is in the range of 99-102 °C.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: While specific quantitative solubility data across a wide range of temperatures is still under investigation, preliminary information suggests that it has limited solubility in water and is more soluble in organic solvents.[2][3] A mixed solvent system, such as ethanol-water or acetone-water, is often effective for the recrystallization of substituted benzoic acids. The ideal solvent will dissolve the compound completely at an elevated temperature and allow for good crystal recovery upon cooling.

Q3: How can colored impurities be removed during recrystallization?

A3: Colored impurities can be effectively removed by adding a small amount of activated charcoal to the hot solution before filtration.[4][5] The activated charcoal adsorbs the colored compounds, which are then removed during the hot filtration step.

Q4: What are the common impurities in commercially available this compound?

A4: Common impurities can arise from the synthetic route and may include unreacted starting materials (e.g., 2,3,4-trimethoxybenzaldehyde (B140358) or pyrogallic acid), by-products from side reactions, and isomers such as 3,4,5-trimethoxybenzoic acid.[6][7][8] The specific impurity profile can vary depending on the manufacturing process.

Q5: How does pH affect the solubility and purification of this compound?

A5: As a carboxylic acid, the solubility of this compound is pH-dependent. In basic solutions, it will deprotonate to form a more water-soluble carboxylate salt. In acidic solutions (pH < pKa), it will be in its less soluble neutral form. This property can be exploited for purification. For instance, dissolving the crude acid in a basic solution, washing with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the purified acid is a common and effective purification strategy.[2][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used).Reheat the solution to evaporate some of the solvent and then allow it to cool again.[10]
Nucleation has not been initiated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[10]
Oiling Out Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.
The presence of impurities is significantly depressing the melting point.Try adding a small amount of a co-solvent to increase the solubility of the oil at a lower temperature, then cool slowly.
Low Yield of Recrystallized Product Too much solvent was used, leaving a significant amount of the product in the mother liquor.Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution in an ice bath to maximize precipitation.[5]
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[11]
Product is still impure after recrystallization The chosen solvent is not effective at separating the specific impurities present.Try a different solvent or a mixed solvent system. An acid-base extraction may be necessary to remove certain types of impurities.[9]
The cooling process was too rapid, trapping impurities in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]

Quantitative Data

Solubility Data

Quantitative solubility data for this compound in various solvents is crucial for optimizing the crystallization process. A comprehensive study on this is anticipated to be published.[3] The table below is a template to be populated with experimental data.

Solvent Temperature (°C) Solubility ( g/100 mL)
Water25Data forthcoming
Water80Data forthcoming
Ethanol25Data forthcoming
Ethanol78Data forthcoming
Acetone25Data forthcoming
Acetone56Data forthcoming
Ethyl Acetate25Data forthcoming
Ethyl Acetate77Data forthcoming
Toluene25Data forthcoming
Toluene100Data forthcoming

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may need to be optimized based on the purity of the starting material and the specific equipment used.

  • Solvent Selection: Based on preliminary tests or available solubility data, choose a suitable solvent or solvent pair. An ethanol/water mixture is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the primary solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent. Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.[12]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the analyte is in its protonated form.[12][13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[13]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the dried, recrystallized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[13]

  • Analysis: Inject the sample and analyze the chromatogram. Purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow start Crude this compound dissolution Dissolve in Minimal Hot Solvent start->dissolution decolorization Add Activated Charcoal (if necessary) dissolution->decolorization hot_filtration Hot Gravity Filtration decolorization->hot_filtration crystallization Slow Cooling & Ice Bath hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure this compound drying->pure_product

Caption: Recrystallization Workflow for this compound.

troubleshooting_logic start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product too_much_solvent Too much solvent? no_crystals->too_much_solvent solvent_bp Solvent BP > MP? oiling_out->solvent_bp min_solvent Used minimal hot solvent? low_yield->min_solvent wrong_solvent Ineffective solvent? impure_product->wrong_solvent evaporate Evaporate some solvent too_much_solvent->evaporate Yes induce_nucleation Induce nucleation (scratch/seed) too_much_solvent->induce_nucleation No change_solvent Change solvent solvent_bp->change_solvent Yes add_cosolvent Add co-solvent and cool slowly solvent_bp->add_cosolvent No use_less_solvent Use less solvent next time min_solvent->use_less_solvent No premature_crystallization Premature crystallization? min_solvent->premature_crystallization Yes preheat_funnel Pre-heat filtration apparatus premature_crystallization->preheat_funnel Yes try_new_solvent Try new solvent/mixture wrong_solvent->try_new_solvent Yes rapid_cooling Cooled too fast? wrong_solvent->rapid_cooling No cool_slowly Cool slowly rapid_cooling->cool_slowly Yes

Caption: Troubleshooting Decision Tree for Crystallization.

References

Technical Support Center: Identifying Impurities in 2,3,4-Trimethoxybenzoic Acid by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2,3,4-Trimethoxybenzoic acid through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR spectral data for pure this compound?

A1: The ¹H NMR spectrum of pure this compound should exhibit two doublets in the aromatic region and three singlets in the methoxy (B1213986) region. The carboxylic acid proton is often a broad singlet and its visibility can depend on the solvent and concentration. The ¹³C NMR spectrum should show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Q2: What are the expected mass spectrometry signals for pure this compound?

A2: In electron ionization mass spectrometry (EI-MS), this compound (molecular weight: 212.20 g/mol ) will show a molecular ion peak ([M]⁺) at m/z 212.[1][2] Common fragmentation patterns involve the loss of a methyl group ([M-15]⁺), a methoxy group ([M-31]⁺), and a carboxyl group ([M-45]⁺).[3]

Q3: I am observing extra peaks in my ¹H NMR spectrum. What could they be?

A3: Extra peaks in the ¹H NMR spectrum are indicative of impurities. These can include:

  • Residual Solvents: Common laboratory solvents used during synthesis or workup.[4]

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Unwanted products formed during the reaction.

  • Isomeric Impurities: Other trimethoxybenzoic acid isomers.

To identify these, compare the chemical shifts of the unknown peaks with reference data for common solvents and likely synthetic impurities.[4]

Q4: What are some common impurities from the synthesis of this compound and their characteristic NMR and MS signals?

A4: A frequent synthesis route for this compound starts from gallic acid or pyrogallic acid.[5][6] Potential impurities could include:

  • Gallic Acid (3,4,5-Trihydroxybenzoic acid): The primary precursor.[6] It has a much different NMR spectrum and a molecular weight of 170.12 g/mol .

  • Partially Methylated Intermediates: Such as di-methoxy or mono-methoxy benzoic acids. These will have fewer methoxy signals in the NMR and a lower molecular weight.

  • 1,2,3-Trimethoxybenzene: An intermediate if the synthesis involves steps like bromination and cyanation of this compound.[5] It would lack the carboxylic acid proton signal in the ¹H NMR and the carboxyl carbon signal in the ¹³C NMR. Its molecular weight is 168.19 g/mol .

  • Isomers like 3,4,5-Trimethoxybenzoic Acid: This can arise from incomplete control of regioselectivity during synthesis. It has a distinct singlet for its two equivalent aromatic protons in the ¹H NMR spectrum.[7]

Data Presentation

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Assignment¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
H-5~7.6d1HC-1
H-6~6.8d1HC-2
2-OCH₃~3.9s3HC-3
3-OCH₃~3.9s3HC-4
4-OCH₃~4.1s3HC-5
COOH~10-13br s1HC-6
2,3,4-OCH₃
C=O

Note: Chemical shifts can vary slightly based on the deuterated solvent used.

Table 2: Expected Mass Spectrometry Data for this compound

Ion DescriptionProposed FragmentExpected m/z
Molecular Ion[C₁₀H₁₂O₅]⁺212
Loss of Methyl[M - CH₃]⁺197
Loss of Methoxy[M - OCH₃]⁺181
Loss of Carboxyl[M - COOH]⁺167

Table 3: Common Impurities and Their Identifying Characteristics

Potential ImpurityMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm)
Gallic AcidC₇H₆O₅170.12Aromatic singlet (~7.0 ppm), broad OH signals.
1,2,3-TrimethoxybenzeneC₉H₁₂O₃168.19Aromatic signals, three methoxy singlets, no COOH proton.
3,4,5-Trimethoxybenzoic AcidC₁₀H₁₂O₅212.20Aromatic singlet (~7.2 ppm), two methoxy singlets (one integrating to 6H).[7]
2,4,5-Trimethoxybenzoic AcidC₁₀H₁₂O₅212.20Two aromatic singlets (~6.5-7.5 ppm).[8][9]

Troubleshooting Guides

Issue 1: Broad or absent carboxylic acid proton signal in ¹H NMR.

  • Cause: The carboxylic acid proton is acidic and can exchange with residual water in the NMR solvent or undergo rapid intermolecular exchange.

  • Troubleshooting:

    • Ensure the use of a high-purity, dry deuterated solvent.

    • A drop of D₂O can be added to the NMR tube. The carboxylic acid proton will exchange with deuterium (B1214612), causing the signal to disappear, which confirms its identity.

Issue 2: Complex, overlapping signals in the aromatic region.

  • Cause: This often indicates the presence of multiple aromatic species, such as isomeric impurities or starting materials.

  • Troubleshooting:

    • 2D NMR: Run a COSY (Correlation Spectroscopy) experiment to identify coupled proton systems and a NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations, which can help in assigning the aromatic signals to specific isomers.

    • LC-MS: Use Liquid Chromatography-Mass Spectrometry to separate the components of the mixture before MS analysis. This will provide individual mass spectra for each impurity.

Issue 3: Molecular ion peak is weak or absent in EI-MS.

  • Cause: The molecular ion of some compounds can be unstable and fragment easily under high-energy electron ionization.

  • Troubleshooting:

    • Use a soft ionization technique: Employ techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less energetic and more likely to yield a prominent molecular ion or a protonated molecule ([M+H]⁺).

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Weigh Sample: Accurately weigh 5-20 mg of the this compound sample.

  • Add Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

Protocol 2: General NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Protocol 3: Sample Preparation for Mass Spectrometry (ESI-MS)

  • Prepare Stock Solution: Dissolve a small amount (~1 mg) of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase solvent.

  • Filter: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

Protocol 4: General Mass Spectrometry Data Acquisition (ESI-MS)

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution.

  • Sample Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Set Ionization Parameters: Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal of the analyte.

  • Acquire Spectrum: Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive or negative ion mode.

Visualizations

Caption: Workflow for impurity identification in this compound.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing in 2,3,4-Trimethoxybenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address HPLC peak tailing issues encountered during the analysis of 2,3,4-Trimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it identified?

A1: HPLC peak tailing is a phenomenon where a chromatographic peak is asymmetrical, exhibiting a tail that extends from the peak apex. Ideally, chromatographic peaks should have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates peak tailing. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The leading cause of peak tailing for acidic compounds is the presence of multiple retention mechanisms.[1] For this compound, this commonly involves:

  • Secondary Silanol (B1196071) Interactions: The carboxylic acid group of the analyte can interact with residual, unreacted silanol groups (-Si-OH) on the surface of silica-based stationary phases. These interactions lead to a portion of the analyte molecules being retained longer, resulting in a tailed peak.[2]

  • Mobile Phase pH Near Analyte's pKa: When the mobile phase pH is close to the pKa of this compound (predicted pKa ≈ 4.24), the analyte exists in both ionized (deprotonated) and un-ionized (protonated) forms. This dual state leads to inconsistent retention and can cause peak broadening or tailing.

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and the creation of active sites that can interact with the analyte, causing tailing.[2]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak distortion.

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can contribute to band broadening and peak tailing.[3]

Q3: How does mobile phase pH specifically affect the peak shape of this compound?

A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[4] For this compound, an acidic analyte, its retention in reversed-phase HPLC is highly dependent on its ionization state. At a pH above its pKa (~4.24), it will be in its ionized (deprotonated) form, which is more polar and will elute very quickly, often with poor peak shape due to interactions with the stationary phase. By lowering the mobile phase pH to a value at least 1.5 to 2 units below the pKa (e.g., pH 2.2-2.7), the analyte is maintained in its neutral, protonated form. This increases its hydrophobicity and retention on a C18 column, leading to a single, well-defined interaction with the stationary phase and a more symmetrical peak.

Q4: Can the choice of HPLC column influence peak tailing for this analysis?

A4: Absolutely. The type and quality of the stationary phase are crucial.

  • Column Type: Modern, high-purity silica (B1680970) columns (Type B) have a significantly lower content of residual silanols and trace metals compared to older Type A silica columns. Using a Type B, end-capped column is highly recommended to minimize secondary interactions.

  • Column Health: A degrading column, as evidenced by a loss of efficiency or increased backpressure, can also contribute to peak tailing. Contamination from previous samples can create active sites that interact with the analyte.[2]

Q5: How does the injection solvent composition affect peak shape?

A5: The composition of the solvent used to dissolve the sample can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion. It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Assessment and Diagnosis

Before making any changes, it is important to systematically evaluate the problem. The following flowchart illustrates a logical approach to troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks physical_problem Likely a physical problem: - Column void - Leaks - Extra-column volume check_all_peaks->physical_problem Yes chemical_problem Likely a chemical problem: - Secondary interactions - pH issue - Sample overload check_all_peaks->chemical_problem No check_column Inspect/Replace Column and Fittings physical_problem->check_column optimize_method Optimize Method Parameters chemical_problem->optimize_method

Caption: A flowchart for troubleshooting peak tailing.

Solutions and Experimental Protocols

If the issue is determined to be chemical in nature, the following steps and protocols can be implemented to improve peak shape.

1. Mobile Phase pH Optimization

The most critical parameter to address for acidic compounds is the mobile phase pH.

  • Rationale: To ensure this compound (predicted pKa ≈ 4.24) is in its un-ionized form, the mobile phase pH should be at least 1.5-2 pH units lower. A target pH of 2.2-2.7 is recommended.

  • Actionable Advice:

    • Prepare a mobile phase with a buffer that provides a stable pH in the range of 2.2-2.7. Phosphoric acid or formic acid are common choices.

    • Equilibrate the column thoroughly with the new mobile phase before injecting the sample.

2. Mobile Phase Composition and Buffer Concentration

Adjusting the organic solvent percentage and buffer concentration can further refine peak shape.

  • Rationale: Decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the analyte's retention time, which can improve separation from early-eluting interferences. A sufficient buffer concentration (typically 10-50 mM) is necessary to maintain a stable pH and can help to mask some residual silanol activity.

  • Actionable Advice:

    • If peaks are broad, try decreasing the organic solvent percentage by 5-10%.

    • Ensure the buffer concentration is adequate. Start with 20-25 mM and adjust as needed.

3. Column Selection and Care

The choice of column is fundamental to achieving good peak shape.

  • Rationale: A high-purity, end-capped C18 column (Type B silica) will have minimal residual silanols, reducing the primary source of secondary interactions.

  • Actionable Advice:

    • If using an older column, consider replacing it with a modern, high-purity, end-capped C18 column.

    • If the column is suspected to be contaminated, flush it with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reversed-phase).

Detailed Experimental Protocol: Optimized HPLC Method for this compound

This protocol provides a starting point for achieving symmetrical peaks for this compound.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm)Minimizes secondary silanol interactions.
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)Acidified mobile phase ensures the analyte is in its un-ionized form.
Gradient 30% to 70% Acetonitrile over 15 minutesTo ensure adequate retention and separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds.
Injection Volume 5 µLA small injection volume to prevent overload.
Sample Preparation Dissolve in the initial mobile phase (30% Acetonitrile)Matches the sample solvent to the mobile phase to prevent peak distortion.

Preparation of Mobile Phase:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

Logical Relationships in HPLC Troubleshooting

The following diagram illustrates the interconnected factors that can lead to peak tailing and the corresponding solutions.

G Factors and Solutions for HPLC Peak Tailing cluster_causes Primary Causes cluster_solutions Solutions silanol Secondary Silanol Interactions use_good_column Use High-Purity, End-Capped Column silanol->use_good_column ph Incorrect Mobile Phase pH adjust_ph Adjust Mobile Phase pH (pH < pKa) ph->adjust_ph column_health Poor Column Health replace_column Flush or Replace Column column_health->replace_column overload Sample Overload dilute_sample Dilute Sample or Reduce Injection Volume overload->dilute_sample extra_column Extra-Column Effects optimize_system Optimize Tubing and Connections extra_column->optimize_system

Caption: Relationship between causes of peak tailing and their solutions.

References

Overcoming challenges in the scale-up of 2,3,4-Trimethoxybenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2,3,4-Trimethoxybenzoic acid (TMBA) production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scale-up?

A1: Several synthetic routes are employed for the production of this compound, each with distinct advantages and challenges. The primary methods include:

  • Oxidation of 2,3,4-Trimethoxybenzaldehyde: This is a direct approach where the aldehyde is oxidized to the corresponding carboxylic acid, often using an oxidizing agent like potassium permanganate (B83412) with a phase transfer catalyst to enhance reaction speed and control.[1]

  • Methylation of Gallic Acid or its Derivatives: A traditional route involves the methylation of the hydroxyl groups of gallic acid or its esters.[2] This method requires careful control to achieve the desired regioselectivity and to handle potentially toxic methylating agents like dimethyl sulfate (B86663).[3]

  • Multi-step Synthesis from Pyrogallic Acid: A newer approach utilizes pyrogallic acid as a starting material, which undergoes a sequence of reactions including etherification, bromination, cyanation, and finally hydrolysis to yield this compound.[4][5]

Q2: What level of purity is typically required for pharmaceutical applications of this compound?

A2: For pharmaceutical intermediates, a high level of purity is essential. Generally, a purity of 99.5% or higher is required, with particular attention to the absence of isomeric impurities such as 3,4,5-trimethoxybenzoic acid.[1][6]

Q3: What are the key safety concerns during the scale-up of this compound synthesis?

A3: Safety is a primary concern during scale-up. Key hazards include:

  • Handling of Toxic Reagents: Methylating agents like dimethyl sulfate are highly toxic and require stringent handling protocols.[3]

  • Exothermic Reactions: Oxidation and methylation reactions can be highly exothermic, necessitating careful temperature control to prevent runaway reactions.

  • Handling of Strong Acids and Bases: The use of strong acids and bases for pH adjustment and hydrolysis requires appropriate personal protective equipment (PPE) and containment measures.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction during methylation or oxidation.- Monitor reaction progress using TLC or HPLC to ensure complete consumption of starting material.[2]- Ensure the stoichiometry of reagents, particularly the methylating or oxidizing agent, is correct.[7]- Check the activity of catalysts, if used.
Product loss during work-up and purification.- Optimize extraction and crystallization solvents and conditions to minimize solubility losses.- Ensure the pH for precipitation is optimal for complete product isolation.[1]
Product Discoloration (Off-white, yellow, or brown) Presence of colored impurities from side reactions or oxidation of phenolic intermediates.- Treat the crude product solution with activated carbon to adsorb colored impurities.[1][8]- Optimize reaction conditions (e.g., temperature, inert atmosphere) to prevent the formation of colored byproducts.
Residual starting materials or intermediates.- Improve purification methods such as recrystallization or column chromatography.[8][9]
Presence of Impurities Incomplete methylation leading to partially methylated benzoic acids.- Increase the amount of methylating agent and/or reaction time.- Optimize the base and solvent system to favor complete methylation.
Over-oxidation leading to byproducts like quinones.- Carefully control the addition rate and temperature of the oxidizing agent.[1]- Use a phase transfer catalyst to improve selectivity in oxidation reactions.[1]
Demethylation of the product.- Avoid excessively high temperatures and strongly acidic conditions during work-up and purification.[8]
Isomeric impurities (e.g., 3,4,5-trimethoxybenzoic acid).- Select a starting material with the correct substitution pattern.- For methylation of gallic acid, optimize reaction conditions for regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2,3,4-Trimethoxybenzaldehyde

This protocol is based on a phase-transfer catalysis method.

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Alkaline solution (e.g., sodium hydroxide (B78521) solution)

  • Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

  • Potassium permanganate

  • Hydrochloric acid or sulfuric acid

  • Activated carbon

  • Suitable organic solvent for extraction (if necessary)

Procedure:

  • In a reaction vessel, mix 2,3,4-Trimethoxybenzaldehyde with an alkaline solution and stir to form a two-phase system.

  • Add the phase transfer catalyst (2-10% of the raw material weight).

  • Heat the mixture to 40-80°C.

  • Gradually add potassium permanganate to the reaction mixture over a period of 2-4 hours while maintaining the temperature.

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and filter to remove manganese dioxide.

  • Adjust the pH of the filtrate to 7-9 with hydrochloric or sulfuric acid.

  • Add activated carbon (3-7% of the raw material weight) and heat the mixture to 80-95°C for 10-30 minutes for decolorization.

  • Filter the hot solution to remove the activated carbon.

  • Acidify the filtrate with acid to a pH of 1-2 to precipitate the white this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum at 40-80°C.

Protocol 2: Synthesis of this compound from Pyrogallic Acid

This protocol outlines a multi-step synthesis route.

Step 1: Methylation of Pyrogallic Acid to 1,2,3-Trimethoxybenzene (B147658)

  • React pyrogallic acid with a methylating agent such as dimethyl carbonate in the presence of an ionic liquid catalyst.[5]

  • Alternatively, use dimethyl sulfate and sodium hydroxide.[3]

  • Purify the resulting 1,2,3-trimethoxybenzene by distillation or crystallization.

Step 2: Bromination of 1,2,3-Trimethoxybenzene

  • Dissolve 1,2,3-trimethoxybenzene in a suitable solvent like DMF.

  • Add N-bromosuccinimide (NBS) in portions while maintaining a low temperature.

  • After the reaction is complete, quench with water and extract the product.

  • Purify the 4-bromo-1,2,3-trimethoxybenzene.

Step 3: Cyanation of 4-bromo-1,2,3-trimethoxybenzene

  • React the bromo-compound with cuprous cyanide in a high-boiling solvent like DMF.

  • Work up the reaction mixture to isolate the 2,3,4-trimethoxybenzonitrile.

Step 4: Hydrolysis of 2,3,4-trimethoxybenzonitrile

  • Hydrolyze the nitrile to the carboxylic acid using a strong base (e.g., NaOH) in an aqueous solution at elevated temperatures (90-100°C).[4]

  • After cooling, acidify the reaction mixture to precipitate the this compound.

  • Filter, wash, and dry the final product.

Visualizations

experimental_workflow cluster_oxidation Oxidation Route cluster_pyrogallol Pyrogallol Route start_ox 2,3,4-Trimethoxy- benzaldehyde react_ox Oxidation (KMnO4, PTC) start_ox->react_ox workup_ox Work-up & Purification (Filtration, Decolorization, Precipitation) react_ox->workup_ox end_ox 2,3,4-Trimethoxy- benzoic Acid workup_ox->end_ox start_pyro Pyrogallic Acid methylation Methylation start_pyro->methylation bromination Bromination methylation->bromination cyanation Cyanation bromination->cyanation hydrolysis Hydrolysis cyanation->hydrolysis end_pyro 2,3,4-Trimethoxy- benzoic Acid hydrolysis->end_pyro troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield discoloration Discoloration? low_yield->discoloration No check_reaction Check Reaction Completion & Reagent Stoichiometry low_yield->check_reaction Yes impurities Impurities Detected? discoloration->impurities No activated_carbon Activated Carbon Treatment discoloration->activated_carbon Yes check_conditions Review Reaction Conditions (Temp, Atmosphere) impurities->check_conditions Yes end Problem Resolved impurities->end No optimize_workup Optimize Work-up & Purification check_reaction->optimize_workup optimize_workup->end recrystallize Recrystallization activated_carbon->recrystallize recrystallize->end analyze_impurities Identify Impurities (HPLC, GC-MS) check_conditions->analyze_impurities adjust_conditions Adjust Conditions to Minimize Side Reactions analyze_impurities->adjust_conditions adjust_conditions->end

References

Optimizing reaction conditions for the derivatization of 2,3,4-Trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2,3,4-trimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common derivatization reactions of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the esterification and amidation of this compound.

Q1: My esterification reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in Fischer esterification is a common problem, often related to the reversible nature of the reaction. Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction: The equilibrium has been reached, but the yield is low.

    • Solution: To drive the equilibrium towards the product, either use a large excess of the alcohol (which can also serve as the solvent) or remove water as it forms. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is highly effective.

  • Insufficient Catalyst: The acid catalyst concentration is too low to effectively protonate the carboxylic acid.

    • Solution: Ensure a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.

  • Reaction Temperature is Too Low: The activation energy for the reaction is not being met.

    • Solution: Ensure the reaction is heated to reflux. The temperature should be at or near the boiling point of the alcohol or solvent being used.

  • Steric Hindrance: The methoxy (B1213986) groups at the 2- and 3-positions may cause some steric hindrance, slowing down the reaction.

    • Solution: Consider converting the carboxylic acid to the more reactive acyl chloride intermediate first, followed by reaction with the alcohol. This is often a more effective method for sterically hindered substrates.

Q2: I am observing significant side product formation in my amidation reaction. What are the common side reactions and how can I minimize them?

A2: Side reactions in amidation can lead to complex mixtures and difficult purification. Here are some common issues and their solutions:

  • Self-Condensation/Polymerization: If you are working with an amino-substituted this compound, self-polymerization can occur.

    • Solution: Pre-activate the carboxylic acid with a coupling reagent before adding the amine.

  • Reaction of Amine with Chlorinating Agent: When preparing the acyl chloride in situ, the amine can react with the excess chlorinating agent (e.g., thionyl chloride).

    • Solution: First, react the this compound with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the acyl chloride. Then, remove the excess chlorinating agent under reduced pressure before adding the amine.

  • Over-activation or Side Reactions with Coupling Reagents: Some coupling reagents can lead to the formation of stable byproducts that are difficult to remove.

    • Solution: Choose an appropriate coupling reagent and optimize the reaction conditions (temperature, reaction time). For example, when using carbodiimides like DCC or EDC, the urea (B33335) byproduct can sometimes be challenging to remove.

Q3: My product is difficult to purify. What are some effective purification strategies for derivatives of this compound?

A3: Purification can be challenging due to the polarity of the methoxy groups and potential for closely related impurities.

  • For Ester Derivatives:

    • Work-up: After the reaction, quench with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.

    • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. If recrystallization is unsuccessful, column chromatography on silica (B1680970) gel can be used.

  • For Amide Derivatives:

    • Work-up: Similar to esters, an aqueous work-up with an organic solvent extraction is standard. If the amide is basic, an acidic wash (e.g., dilute HCl) can be used to remove excess amine starting material, followed by a basic wash (e.g., NaHCO₃) to remove unreacted carboxylic acid.

    • Purification: Recrystallization is the preferred method for solid amides. For oils or difficult-to-crystallize solids, column chromatography is a reliable alternative.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the derivatization of this compound and its isomers. Please note that yields are highly dependent on the specific substrate and reaction scale.

Table 1: Esterification of Trimethoxybenzoic Acids

Carboxylic AcidAlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3,4,5-Trimethoxybenzoic Acid2-ChloroethanolK₂CO₃BenzeneReflux466.1[1]
3,4,5-Trimethoxybenzoic Acid3-ChloropropanolK₂CO₃BenzeneReflux468.3[1]
Benzoic Acid (general)Methanol (B129727)H₂SO₄Methanol651-2~90[2]
3-Methoxy-4-hydroxybenzoic AcidMethanolNot specifiedNot specifiedNot specifiedNot specified90[3]

Table 2: Amidation of Trimethoxybenzoic Acids

Carboxylic Acid DerivativeAmineCoupling MethodSolventTemperature (°C)Time (h)Yield (%)Reference
3,4,5-Trimethoxybenzoyl chlorideDiethylamineN/ADioxaneNot specifiedNot specifiedHigh[1]
3,4,5-Trimethoxybenzoyl chlorideMorpholineN/ADioxaneNot specifiedNot specifiedHigh[1]
2,4,5-Trimethoxybenzoic acidVarious aminesTBTU, Et₃NTHFRoom TempOvernightNot specified[4]
3,4,5-Trimethoxybenzoic acidBenzylamineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used in large excess, ~20-50 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the stirring solution.

  • Reaction: Heat the mixture to a gentle reflux for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and remove any unreacted starting material. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude ester. Purify the product by recrystallization or column chromatography.

Protocol 2: Two-Step Amidation of this compound via Acyl Chloride

Step A: Synthesis of 2,3,4-Trimethoxybenzoyl Chloride

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an anhydrous solvent such as toluene (B28343) or dichloromethane.

  • Chlorination: Add thionyl chloride (SOCl₂, ~2-3 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. To ensure complete removal of residual SOCl₂, a co-evaporation with anhydrous toluene can be performed. The resulting 2,3,4-trimethoxybenzoyl chloride is often used in the next step without further purification.

Step B: Amide Formation

  • Reaction Setup: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (~1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF). Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 2,3,4-trimethoxybenzoyl chloride from Step A in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude amide. Purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow_esterification start Start: this compound reactants Dissolve in excess alcohol (e.g., Methanol) start->reactants catalyst Add catalytic H₂SO₄ reactants->catalyst reflux Reflux for 2-6 hours catalyst->reflux workup Aqueous Work-up: - Remove excess alcohol - Extract with organic solvent - Wash with NaHCO₃ and brine reflux->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: Ester Derivative purification->product

Caption: Workflow for Fischer Esterification.

experimental_workflow_amidation cluster_stepA Step A: Acyl Chloride Formation cluster_stepB Step B: Amide Formation start_A This compound react_A React with SOCl₂ (cat. DMF) in Toluene start_A->react_A isolate_A Remove excess SOCl₂ and solvent in vacuo react_A->isolate_A product_A 2,3,4-Trimethoxybenzoyl Chloride isolate_A->product_A start_B Primary or Secondary Amine + Base (e.g., Et₃N) in DCM product_A->start_B Use directly react_B Add Acyl Chloride dropwise at 0°C start_B->react_B stir_B Warm to RT and stir for 1-4h react_B->stir_B workup_B Aqueous Work-up: - Wash with HCl, NaHCO₃, brine stir_B->workup_B purify_B Purification: Recrystallization or Chromatography workup_B->purify_B product_B Final Product: Amide Derivative purify_B->product_B

Caption: Two-step workflow for amidation.

troubleshooting_low_yield start Low Yield Observed check_sm Check TLC for Starting Material start->check_sm sm_present Starting Material Present check_sm->sm_present Yes no_sm No Starting Material check_sm->no_sm No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn degradation Product Degradation / Side Reactions no_sm->degradation increase_time Increase reaction time/temperature incomplete_rxn->increase_time check_catalyst Increase catalyst loading incomplete_rxn->check_catalyst remove_water Remove water (Dean-Stark) incomplete_rxn->remove_water check_conditions Review reaction conditions (temp, atmosphere, reagents) degradation->check_conditions alt_route Consider alternative route (e.g., acyl chloride) degradation->alt_route

Caption: Troubleshooting low yield issues.

References

Minimizing byproduct formation in the synthesis of 2,3,4-Trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,3,4-Trimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies for this compound are:

  • Oxidation of 2,3,4-Trimethoxybenzaldehyde: This is a common and direct method where the aldehyde functional group is oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (B83412) (KMnO₄).

  • Multi-step synthesis from Pyrogallic Acid or Gallic Acid: This route typically involves the initial methylation of the hydroxyl groups of pyrogallic acid or gallic acid to form 1,2,3-trimethoxybenzene (B147658), followed by a series of functional group transformations to introduce the carboxylic acid group. A known pathway includes bromination, cyanation, and subsequent hydrolysis of the nitrile.

Q2: What are the primary byproducts I should be aware of during the synthesis?

A2: Byproduct formation is highly dependent on the chosen synthetic route.

  • In the oxidation of 2,3,4-Trimethoxybenzaldehyde , the most common impurity is unreacted starting material due to incomplete oxidation. Over-oxidation can lead to the formation of quinone-like structures, and under harsh acidic or basic conditions, demethylation of the methoxy (B1213986) groups can occur.

  • In the synthesis from pyrogallic acid , potential byproducts include partially methylated intermediates (e.g., mono- and di-methoxy phenols), regioisomers from the bromination step, and intermediates from incomplete hydrolysis of the nitrile.

Q3: How can I monitor the progress of my reaction to minimize byproducts?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of most steps in the synthesis of this compound. By comparing the reaction mixture to standards of the starting material and product, you can determine the extent of the reaction and identify the presence of major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the recommended purification methods for this compound?

A4: The crude product can typically be purified by recrystallization. A common solvent system for recrystallization is an ethanol (B145695)/water mixture. Acid-base extraction can also be an effective method to separate the acidic product from neutral byproducts.

Troubleshooting Guides

Synthesis Route 1: Oxidation of 2,3,4-Trimethoxybenzaldehyde
Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete oxidation due to insufficient oxidant, low temperature, or short reaction time.- Increase the molar ratio of KMnO₄ to the aldehyde. - Gradually increase the reaction temperature, monitoring for byproduct formation. - Extend the reaction time, following the progress by TLC.
Poor solubility of the aldehyde in the reaction medium.- Use a co-solvent system (e.g., acetone (B3395972)/water or t-butanol/water) to improve solubility. - Employ a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases.
Presence of unreacted 2,3,4-Trimethoxybenzaldehyde in the final product Incomplete oxidation.- See solutions for "Low yield". Ensure the reaction goes to completion as monitored by TLC.
Formation of a dark-colored, possibly quinone-like, byproduct Over-oxidation of the aromatic ring.- Avoid excessive heating. - Use a milder oxidizing agent if possible. - A patent suggests that controlling the depth of the oxidation reaction is crucial to prevent further oxidation to form quinone-type structures.[1]
Presence of a byproduct with a lower molecular weight, potentially a demethylated species Harsh acidic or basic conditions during workup.- Neutralize the reaction mixture carefully. - Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Synthesis Route 2: Multi-step Synthesis from Pyrogallic Acid
Observed Issue Potential Cause(s) Suggested Solution(s)
A mixture of mono-, di-, and tri-methylated products after the methylation step Incomplete methylation.- Ensure a sufficient excess of the methylating agent (e.g., dimethyl carbonate or dimethyl sulfate) is used. - Optimize the reaction time and temperature to drive the reaction to completion.
Formation of regioisomers during the bromination of 1,2,3-trimethoxybenzene Lack of regioselectivity in the bromination reaction.- Use a highly regioselective brominating agent such as N-Bromosuccinimide (NBS). - Control the reaction temperature to improve selectivity.
Low yield in the cyanation step Deactivation of the copper(I) cyanide catalyst.- Use freshly prepared or high-quality copper(I) cyanide. - Ensure anhydrous reaction conditions.
Presence of the corresponding amide as a byproduct after hydrolysis Incomplete hydrolysis of the nitrile.- Extend the hydrolysis reaction time. - Increase the concentration of the acid or base used for hydrolysis.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Reported Overall Yield Key Advantages Potential Disadvantages
Oxidation 2,3,4-TrimethoxybenzaldehydeKMnO₄, NaOHHigh (typically >90% for this step)Direct, one-step conversion.Requires synthesis of the starting aldehyde; risk of over-oxidation.
Multi-step from Pyrogallic Acid Pyrogallic AcidDimethyl carbonate, NBS, CuCN, NaOH~38-47%[2][3]Readily available and cheaper starting material.Multi-step process with lower overall yield; involves toxic reagents (CuCN).

Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of 2,3,4-Trimethoxybenzaldehyde

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Water

Procedure:

  • Dissolve 2,3,4-Trimethoxybenzaldehyde in a mixture of acetone and a 5% aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium permanganate in water to the stirred aldehyde solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the purple color of the permanganate disappears.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2.

  • The white precipitate of this compound is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from an ethanol/water mixture.

Protocol 2: Multi-step Synthesis of this compound from Pyrogallic Acid

This protocol is based on the route described in Chinese patent CN101792387B.[3]

Step 1: Methylation of Pyrogallic Acid to 1,2,3-Trimethoxybenzene

  • In a pressure-resistant reactor, combine pyrogallic acid, dimethyl carbonate, and an ionic liquid catalyst (e.g., [Bmim]Br).

  • Heat the mixture at 150 °C for 7 hours with magnetic stirring.

  • After cooling, remove the lower boiling point components (dimethyl carbonate and methanol) under reduced pressure.

  • Extract the residue with diethyl ether.

  • Crystallize the product from the ether extract at low temperature to obtain 1,2,3-trimethoxybenzene. The reported yield for this step is 92%.[2]

Step 2: Bromination of 1,2,3-Trimethoxybenzene

  • Dissolve 1,2,3-trimethoxybenzene in DMF.

  • Add N-Bromosuccinimide (NBS) in portions at a temperature below 20 °C.

  • Stir the mixture for 0.5-1 hour.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2,3,4-trimethoxy bromobenzene (B47551). The reported yield is 92.2% based on 1,2,3-trimethoxybenzene.[2]

Step 3: Cyanation of 2,3,4-Trimethoxy bromobenzene

  • Dissolve copper(I) cyanide (CuCN) in DMF.

  • Add 2,3,4-trimethoxy bromobenzene and heat the mixture to 120 °C for 4-5 hours, then reflux at 160 °C for 4 hours.

  • After cooling, add ammonia (B1221849) solution and stir.

  • Filter the solid, wash with ammonia solution, and recrystallize from ethanol with activated carbon to obtain 2,3,4-trimethoxy cyanobenzene. The reported yield is 69.5%.[2]

Step 4: Hydrolysis to this compound

  • Add 2,3,4-trimethoxy cyanobenzene to an aqueous solution of sodium hydroxide.

  • Heat the mixture at 90-100 °C for 24 hours.

  • After cooling, filter the solution.

  • Extract the filtrate with an organic solvent (e.g., 1,2-dichloroethane).

  • Acidify the aqueous layer with 10% hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter, wash, and dry the solid to obtain this compound. The reported yield for this step is 80%.[2]

Visualizations

Synthesis_Workflow_Oxidation start 2,3,4-Trimethoxybenzaldehyde process Oxidation (KMnO4, NaOH) start->process product This compound process->product Desired Reaction byproduct1 Unreacted Aldehyde process->byproduct1 Incomplete Reaction byproduct2 Quinone-like Byproducts process->byproduct2 Over-oxidation

Synthesis of this compound via Oxidation.

Troubleshooting_Oxidation issue Low Yield or Impure Product in Oxidation Reaction cause1 Incomplete Oxidation? issue->cause1 cause2 Over-oxidation? issue->cause2 cause3 Demethylation? issue->cause3 solution1a Increase Oxidant Stoichiometry cause1->solution1a solution1b Increase Reaction Time/Temp. cause1->solution1b solution2 Control Temperature Carefully cause2->solution2 solution3 Ensure Mild pH in Workup cause3->solution3

Troubleshooting Logic for the Oxidation Synthesis.

Synthesis_Workflow_Pyrogallol cluster_0 Synthesis Pathway cluster_1 Potential Byproducts start Pyrogallic Acid step1 Methylation (Dimethyl Carbonate) start->step1 intermediate1 1,2,3-Trimethoxybenzene step1->intermediate1 byproduct1 Partially Methylated Pyrogallols step1->byproduct1 step2 Bromination (NBS) intermediate1->step2 intermediate2 2,3,4-Trimethoxy bromobenzene step2->intermediate2 byproduct2 Bromination Regioisomers step2->byproduct2 step3 Cyanation (CuCN) intermediate2->step3 intermediate3 2,3,4-Trimethoxy cyanobenzene step3->intermediate3 step4 Hydrolysis (NaOH, H+) intermediate3->step4 product This compound step4->product byproduct3 Amide from Incomplete Hydrolysis step4->byproduct3

Multi-step Synthesis from Pyrogallic Acid and Potential Byproducts.

References

Troubleshooting low yields in the synthesis of 2,3,4-trimethoxybenzaldehyde from its acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,3,4-Trimethoxybenzaldehyde (B140358)

Welcome to the technical support center for the synthesis of 2,3,4-trimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when synthesizing this compound from its corresponding carboxylic acid, 2,3,4-trimethoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation due to the propensity for over-reduction to the corresponding primary alcohol.[1][2] A common and reliable strategy involves a two-step process: first, activating the carboxylic acid by converting it to a more reactive derivative (such as an acid chloride or an ester), followed by a controlled reduction to the aldehyde.

Below are common questions and troubleshooting steps for potential issues you may encounter during this synthesis.

Issue 1: Incomplete Conversion of Carboxylic Acid to Acid Chloride

  • Q: My conversion of this compound to 2,3,4-trimethoxybenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is sluggish or incomplete. What are the potential causes?

    A: Incomplete conversion is often due to reagent purity, moisture, or insufficient reaction time/temperature.

    • Moisture: Carboxylic acid activation reagents like SOCl₂ and oxalyl chloride are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

    • Reagent Quality: Use a fresh or recently distilled bottle of thionyl chloride or oxalyl chloride. Over time, these reagents can degrade.

    • Catalyst: For reactions with oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is typically required. Ensure you have added a catalytic drop.

    • Temperature and Time: While these reactions often proceed at room temperature, gentle heating (e.g., to 40-50 °C) under reflux can drive the reaction to completion. Monitor the reaction progress by quenching a small aliquot and analyzing it (e.g., by TLC or ¹H NMR) to ensure the starting material is fully consumed.

Issue 2: Low Yields in the Reduction of the Acid Chloride to the Aldehyde

  • Q: I am attempting to reduce 2,3,4-trimethoxybenzoyl chloride to the aldehyde, but my yields are consistently low. What factors should I investigate?

    A: Low yields in this step are typically caused by an unsuitable reducing agent, improper temperature control, or side reactions. The key challenge is preventing over-reduction to 2,3,4-trimethoxybenzyl alcohol.[2]

    • Choice of Reducing Agent: Standard, highly reactive reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the acid chloride to the primary alcohol.[2] A milder, sterically hindered reducing agent is required. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a common and effective choice for this transformation as it is less reactive than LiAlH₄.[2]

    • Temperature Control: These reductions must be run at low temperatures to prevent over-reduction. A common recommendation is -78 °C (a dry ice/acetone bath).[2] Adding the reducing agent slowly to the acid chloride solution at this temperature is critical.

    • Reaction Quenching: The reaction should be carefully quenched at low temperature once the starting material is consumed (monitored by TLC) to prevent further reduction of the desired aldehyde product.

Issue 3: Over-reduction to 2,3,4-Trimethoxybenzyl Alcohol

  • Q: My main byproduct is the corresponding alcohol. How can I improve the selectivity for the aldehyde?

    A: Over-reduction is the most common side reaction.[1] To enhance selectivity for the aldehyde, consider the following:

    • Use a Weaker Reducing Agent: As mentioned, LiAlH(Ot-Bu)₃ is preferable to LiAlH₄.[2] Another option for reducing esters is Diisobutylaluminium hydride (DIBAL-H), which also requires low temperatures (-78 °C) to stop the reaction at the aldehyde stage.[2]

    • Strict Temperature Control: Maintain the reaction at -78 °C throughout the addition of the reducing agent and for the duration of the reaction. Letting the temperature rise, even locally, can lead to the formation of the alcohol.

    • Stoichiometry: Use a precise amount of the reducing agent. An excess will promote over-reduction. Typically, 1.0 to 1.1 equivalents are sufficient.

    • Reverse Addition: Consider adding the acid chloride solution slowly to the reducing agent solution (reverse addition) to maintain a low concentration of the acid chloride and minimize over-reduction.

Issue 4: Difficulty with Purification

  • Q: I am struggling to isolate a pure sample of 2,3,4-trimethoxybenzaldehyde from the reaction mixture. What are the recommended purification methods?

    A: The choice of purification depends on the scale and the impurities present.

    • Work-up: After quenching the reaction, a careful aqueous work-up is necessary to remove inorganic salts. The organic layer should be washed with a mild base (like saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid, followed by a brine wash.

    • Column Chromatography: For small-scale reactions or to remove closely related impurities (like the corresponding alcohol), silica (B1680970) gel column chromatography is very effective.[3] A solvent system of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) is typically used.

    • Vacuum Distillation: For larger quantities, vacuum distillation can be an effective method to obtain the pure product, which is a white crystalline solid upon cooling.[3][4]

    • Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system can be used for final purification.

Data Presentation

Table 1: Comparison of Reducing Agents for Aldehyde Synthesis from Carboxylic Acid Derivatives

Carboxylic Acid DerivativeReducing AgentTypical TemperatureKey Considerations
Acid ChlorideLithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)-78 °CWeaker reducing agent than LiAlH₄, allowing for isolation of the aldehyde.[2]
EsterDiisobutylaluminium hydride (DIBAL-H)-78 °CPrevents over-reduction to the alcohol at low temperatures.[2]
Carboxylic AcidLithium aluminum hydride (LiAlH₄)Room Temp to RefluxNot selective; reduces the acid directly to the 1° alcohol.[2]
Carboxylic AcidBorane (BH₃)Room TempReduces the acid to the 1° alcohol.
Carboxylic AcidRuthenium-based catalystsMild ConditionsModern catalytic methods can offer high selectivity for the aldehyde.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Trimethoxybenzoyl Chloride

  • Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet for an inert atmosphere (N₂ or Ar).

  • Reagents: To the flask, add this compound (1.0 eq). Add anhydrous dichloromethane (B109758) (DCM) or toluene (B28343) as the solvent.

  • Reaction: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the stirring suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heating: Gently heat the mixture to reflux (around 40°C for DCM) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

  • Work-up: Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2,3,4-trimethoxybenzoyl chloride, often an oil or low-melting solid, should be used immediately in the next step without further purification.

Protocol 2: Reduction of 2,3,4-Trimethoxybenzoyl Chloride to 2,3,4-Trimethoxybenzaldehyde

  • Setup: In a separate oven-dried, three-neck flask under an inert atmosphere, dissolve the crude 2,3,4-trimethoxybenzoyl chloride from the previous step in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reducing Agent: In another dry flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃, ~1.1 eq) in anhydrous THF.

  • Addition: Slowly add the LiAlH(Ot-Bu)₃ solution to the stirred acid chloride solution via a syringe or dropping funnel, ensuring the internal temperature remains at or below -70 °C.

  • Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt while maintaining the low temperature.

  • Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Visualizations

Below are diagrams to help visualize the experimental workflow and potential chemical transformations.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Controlled Reduction cluster_2 Purification Acid 2,3,4-Trimethoxybenzoic Acid Reagent1 SOCl₂ or (COCl)₂/DMF Acid->Reagent1 AcidChloride 2,3,4-Trimethoxybenzoyl Chloride (Intermediate) Reagent1->AcidChloride ReducingAgent LiAlH(Ot-Bu)₃ @ -78°C AcidChloride->ReducingAgent Aldehyde Product: 2,3,4-Trimethoxybenzaldehyde ReducingAgent->Aldehyde Workup Aqueous Work-up Aldehyde->Workup Purify Column Chromatography or Vacuum Distillation Workup->Purify Final Pure Product Purify->Final

Caption: Workflow for the two-step synthesis of 2,3,4-trimethoxybenzaldehyde.

G cluster_0 Desired Pathway cluster_1 Side Reaction AcidChloride 2,3,4-Trimethoxybenzoyl Chloride Aldehyde 2,3,4-Trimethoxybenzaldehyde AcidChloride->Aldehyde Controlled Reduction (e.g., LiAlH(Ot-Bu)₃, -78°C) Alcohol 2,3,4-Trimethoxybenzyl Alcohol Aldehyde->Alcohol Over-reduction (Excess reducing agent or higher temperature)

References

Sample preparation techniques for accurate NMR analysis of 2,3,4-Trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of 2,3,4-Trimethoxybenzoic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and high-quality NMR data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for preparing a this compound sample for ¹H and ¹³C NMR?

A1: For ¹H NMR, a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent is recommended.[1][2][3][4] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[1][4] Highly concentrated samples may increase viscosity and lead to broader lines in the ¹H spectrum.[3][4]

Q2: Which deuterated solvents are recommended for this compound?

A2: Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for benzoic acid derivatives.[1][5][6] The choice of solvent can sometimes affect the chemical shifts of the analyte, which can be advantageous if signal overlap is an issue in one solvent.[7]

Q3: My this compound sample is not dissolving completely in CDCl₃. What should I do?

A3: If solubility is an issue, you can try gently warming the sample or using a different solvent like DMSO-d₆, which is a more polar solvent.[7] It is crucial to ensure the sample is fully dissolved, as suspended solid particles can severely degrade the spectral resolution by disrupting the magnetic field homogeneity.[1][3][8]

Q4: I see extra peaks in my ¹H NMR spectrum. What are the possible sources of these impurities?

A4: Extra peaks in the spectrum typically indicate the presence of impurities.[2] These could be residual solvents from the synthesis or purification process (e.g., acetone, diethyl ether, dichloromethane), residual water, or unreacted starting materials and by-products.[2][9][10]

Q5: How can I identify the peak corresponding to the carboxylic acid proton (-COOH)?

A5: The carboxylic acid proton is acidic and its chemical shift can be highly variable, often appearing as a broad singlet between 10-13 ppm.[2] To confirm its identity, you can add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube and shake it. The acidic proton will exchange with deuterium, causing the peak to disappear from the spectrum.[7]

Q6: The peaks in my NMR spectrum are broad. What could be the cause?

A6: Broad peaks can result from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is necessary.[7]

  • Insoluble Particles: The presence of suspended solids will lead to a loss of resolution.[3][8] Ensure your sample is fully dissolved and filtered.

  • High Sample Concentration: Very concentrated samples can be viscous, leading to broader lines.[3][4] Diluting the sample may help.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.

Experimental Protocols

Standard Protocol for NMR Sample Preparation

This protocol outlines the standard procedure for preparing this compound for NMR analysis.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tube and cap

  • Glass vial

  • Pasteur pipette

  • Glass wool or a syringe filter (0.2 µm)

Procedure:

  • Weigh the Sample: Accurately weigh the desired amount of this compound into a clean, dry glass vial. (See Table 1 for recommended quantities).

  • Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][2]

  • Dissolve the Sample: Vortex or gently swirl the vial to ensure the sample is completely dissolved. Gentle warming may be applied if necessary.

  • Filter the Solution: To remove any particulate matter, filter the solution.[3] Place a small, tight plug of glass wool into a Pasteur pipette and transfer the solution through the pipette directly into the NMR tube.[1][2][3] Alternatively, a syringe filter can be used.

  • Check Sample Height: The height of the solution in the NMR tube should be approximately 4-5 cm, which corresponds to about 0.6-0.7 mL.[2][8]

  • Cap and Clean: Cap the NMR tube securely and wipe the outside of the tube clean before inserting it into the spectrometer spinner.[2]

Data Summary Tables

Table 1: Recommended Sample Quantities

NMR ExperimentSample Quantity (mg)
¹H NMR5 - 25[1][2][3][4]
¹³C NMR50 - 100[1][4]

Table 2: Common Solvents for NMR Analysis

Deuterated Solvent¹H Residual Peak (ppm)Water Peak (ppm)
Chloroform-d (CDCl₃)7.26~1.56
DMSO-d₆ (Dimethyl sulfoxide-d₆)2.50~3.33
Acetone-d₆2.05~2.84
Methanol-d₄3.31, 4.87 (OH)~4.87
Note: Chemical shifts of residual solvent and water peaks can vary slightly depending on temperature and sample composition.

Table 3: Potential Impurities and their ¹H NMR Signals in CDCl₃

ImpurityTypeCharacteristic ¹H Chemical Shifts (ppm)
AcetoneSolvent~2.17 (s)
DichloromethaneSolvent~5.30 (s)
Diethyl EtherSolvent~3.48 (q), ~1.21 (t)
WaterContaminantVariable, ~1.56
Source: Data compiled from common laboratory solvent impurity tables.[2][9][10]

Troubleshooting Guides

Workflow for General Sample Preparation

G General NMR Sample Preparation Workflow A Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in 0.6-0.7 mL Deuterated Solvent A->B C Ensure Complete Dissolution (Vortex/Warm if needed) B->C D Filter Solution (Glass Wool or Syringe Filter) C->D E Transfer to NMR Tube (4-5 cm height) D->E F Acquire NMR Spectrum E->F

Caption: A streamlined workflow for preparing high-quality NMR samples.

Troubleshooting Poor Spectral Quality

G Troubleshooting Poor Spectral Quality Start Poor Spectral Quality (Broad Peaks / Low Resolution) Cause1 Is the sample fully dissolved? Start->Cause1 Solution1 Re-dissolve sample. Use a different solvent or warm gently. Filter any remaining solids. Cause1->Solution1 No Cause2 Is the sample concentration too high? Cause1->Cause2 Yes Action1_Yes Yes Action1_No No End High-Quality Spectrum Solution1->End Solution2 Dilute the sample and re-acquire the spectrum. Cause2->Solution2 Yes Cause3 Has the spectrometer been shimmed correctly? Cause2->Cause3 No Action2_Yes Yes Action2_No No Solution2->End Solution3 Perform manual or gradient shimming. Cause3->Solution3 No Cause3->End Yes Action3_Yes Yes Action3_No No Solution3->End

Caption: A logical guide to diagnosing and resolving common NMR spectral issues.

References

Strategies to improve the selectivity of reactions involving 2,3,4-Trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,3,4-Trimethoxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the selectivity of reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution reactions on this compound?

A1: The regioselectivity is primarily governed by the interplay of the electronic effects of the three methoxy (B1213986) (-OCH₃) groups and the carboxylic acid (-COOH) group, as well as steric hindrance. The methoxy groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The positions ortho and para to the activating methoxy groups are C5 and C6. The position meta to the deactivating carboxylic acid is C5. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by the methoxy groups and meta to the carboxyl group.

Q2: How can I favor a specific regioisomer in my reaction?

A2: To favor a specific regioisomer, you can employ several strategies:

  • Choice of Catalyst: Lewis acid catalysts can influence regioselectivity by coordinating with the substituents.

  • Reaction Temperature: Lower temperatures often favor the kinetically controlled product, which may be different from the thermodynamically favored product.

  • Solvent Effects: The polarity of the solvent can influence the stability of reaction intermediates and transition states, thereby affecting the product distribution.

  • Protecting Groups: Temporarily protecting one or more of the functional groups can block certain positions and direct the electrophile to the desired site.

Q3: Are there any known issues with the stability of this compound under common reaction conditions?

A3: Under strongly acidic and high-temperature conditions, demethylation of one or more methoxy groups can occur as a side reaction. The carboxylic acid group can also be susceptible to decarboxylation under harsh thermal conditions. It is advisable to monitor reactions for the formation of phenolic byproducts.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Problem: My reaction is producing a mixture of isomers, with a significant amount of the undesired regioisomer.

Possible Cause Troubleshooting Strategy Expected Outcome
High Reaction Temperature Lower the reaction temperature. For nitration, maintaining a temperature between 0-5°C is often beneficial.Increased selectivity for the kinetically favored product.
Strongly Activating Conditions Reduce the concentration of the Lewis acid catalyst or use a milder catalyst.Minimized formation of multiple substitution products and potentially improved regioselectivity.
Solvent Choice Experiment with solvents of different polarities. Non-polar solvents may favor a different isomer distribution compared to polar solvents.Enhanced selectivity for the desired isomer due to differential stabilization of intermediates.
Steric Hindrance If targeting a sterically hindered position, consider using a smaller electrophile or a different synthetic route.Improved yield of the sterically less favored product.

Experimental Protocol: General Procedure for Regioselective Nitration

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., concentrated sulfuric acid or acetic anhydride) in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath.

  • Nitrating Agent Preparation: In a separate flask, slowly add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Analysis: Characterize the product and determine the isomer ratio using ¹H NMR spectroscopy.

Issue 2: Unwanted Demethylation during Reactions

Problem: I am observing the formation of phenolic byproducts, indicating the loss of one or more methyl groups from the methoxy substituents.

Possible Cause Troubleshooting Strategy Expected Outcome
Strong Lewis Acid Catalyst Use a milder Lewis acid or a stoichiometric amount instead of a catalytic amount. In some cases, a non-Lewis acid catalyst might be an alternative.Reduced extent of demethylation.
High Reaction Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Preservation of the methoxy groups.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.Minimized formation of demethylated side products.

Experimental Protocol: Selective O-Demethylation of the 2-Methoxy Group

Selective demethylation of the 2-methoxy group can be achieved using boron trichloride (B1173362) (BCl₃), which preferentially cleaves the methoxy group ortho to the carboxylic acid due to chelation.

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous dichloromethane (B109758).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of BCl₃ in dichloromethane (typically 1 M) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -78°C for a specified time, monitoring the progress by TLC.

  • Quenching: Quench the reaction by the slow addition of methanol, followed by water.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position Directing Effects Steric Hindrance Predicted Outcome
C5Ortho to 4-OCH₃, Para to 2-OCH₃, Meta to -COOHModerateMajor Product
C6Ortho to 2-OCH₃High (next to -COOH)Minor Product

Note: Actual product ratios will vary depending on the specific reaction and conditions.

Visualizations

Electrophilic_Substitution_Directing_Effects cluster_positions Potential Substitution Sites cluster_outcome Predicted Outcome TMBA This compound C1: -COOH (meta-directing) C2: -OCH3 (ortho, para-directing) C3: -OCH3 (ortho, para-directing) C4: -OCH3 (ortho, para-directing) C5 C5 TMBA->C5  Activating (o, p to OCH3)  Deactivating (m to COOH) C6 C6 TMBA->C6  Activating (o to OCH3) Major Major Product (C5) C5->Major Electronically Favored Minor Minor Product (C6) C6->Minor Sterically Hindered

Caption: Directing effects in electrophilic substitution of this compound.

Caption: Troubleshooting workflow for poor reaction selectivity.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Trimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric substitution pattern of methoxy (B1213986) groups on the benzoic acid scaffold profoundly influences the pharmacological profile of trimethoxybenzoic acid (TMBA) derivatives. This guide provides a comparative analysis of the biological activities of key TMBA isomers, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. While extensive research has elucidated the therapeutic potential of 3,4,5-TMBA and 2,4,5-TMBA, data on other isomers such as 2,3,4-TMBA and 2,4,6-TMBA remains limited, with their roles being predominantly reported as synthetic intermediates. This document summarizes the available experimental data to highlight the distinct and promising therapeutic avenues for each isomeric class.

Comparative Biological Activities

The biological activities of trimethoxybenzoic acid isomers are diverse and intricately linked to the specific arrangement of the three methoxy groups on the benzoic acid core. This section compares their anti-inflammatory, antimicrobial, and cytotoxic effects based on available literature.

Anti-inflammatory Activity

Derivatives of both 3,4,5- and 2,4,5-trimethoxybenzoic acid have demonstrated significant anti-inflammatory potential, albeit through different mechanisms of action.

  • 3,4,5-Trimethoxybenzoic Acid Derivatives: The primary anti-inflammatory role of the 3,4,5-TMBA scaffold appears to be in enhancing the potency of existing non-steroidal anti-inflammatory drugs (NSAIDs). Conjugation of NSAIDs with moieties derived from 3,4,5-TMBA has been shown to significantly boost their anti-inflammatory effects.

  • 2,4,5-Trimethoxybenzoic Acid: In contrast, 2,4,5-TMBA itself exhibits direct anti-inflammatory properties by targeting fundamental inflammatory signaling pathways. It has been shown to inhibit the activation of NF-κB and STAT signaling pathways, which are crucial mediators of the inflammatory response.[1] This isomer also plays a role in modulating the M1 macrophage phenotype, suggesting its potential in managing inflammatory conditions.[1]

Antimicrobial and Efflux Pump Inhibitory Activity

The trimethoxybenzoyl moiety has been identified as a key pharmacophore for antibacterial activity, particularly in the context of overcoming multidrug resistance.

  • 3,4,5-Trimethoxybenzoic Acid: This isomer has shown antibacterial activity against S. aureus with a reported Minimum Inhibitory Concentration (MIC) of 0.97 μg/mL.[2] Furthermore, derivatives of 3,4,5-TMBA have been investigated for their ability to inhibit bacterial efflux pumps (EPs).[1] EPs are membrane proteins that actively transport antibiotics out of the bacterial cell, and their inhibition can restore the efficacy of conventional antibiotics.

  • 2,4,5-Trimethoxybenzoic Acid Derivatives: Certain amide derivatives of 2,4,5-TMBA have demonstrated the ability to inhibit bacterial efflux pumps, such as the AcrAB-TolC system, which is a major contributor to multidrug resistance in Gram-negative bacteria.[3]

Anticancer Activity

The cytotoxic effects of trimethoxybenzoic acid isomers and their derivatives against various cancer cell lines have been a subject of investigation.

  • 2,4,5-Trimethoxybenzoic Acid Derivatives: Chalcones synthesized from 2,4,5-trimethoxybenzaldehyde (B179766) have been explored as potential anticancer agents.[3] Some of these derivatives have been shown to induce apoptosis in cancer cells.[3]

  • 2,3,4- and 2,4,6-Trimethoxybenzoic Acid: While dedicated studies on the individual anticancer activities of these isomers are lacking, a patent has disclosed that mixtures containing 2,3,4-TMBA and 2,4,6-TMBA, along with other benzoic acid derivatives, exhibit a synergistic cytotoxic effect on tumor tissue.[4] This effect is particularly pronounced in the slightly acidic microenvironment of tumors (pH ~7.0 or below), suggesting a potential for targeted cancer therapy.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of trimethoxybenzoic acid isomers and their derivatives. The lack of direct head-to-head comparative studies necessitates a cautious interpretation of these values.

Isomer/DerivativeBiological ActivityTest SystemQuantitative DataReference(s)
3,4,5-Trimethoxybenzoic Acid AntibacterialStaphylococcus aureusMIC: 0.97 µg/mL[2]
2,4,5-Trimethoxychalcone Derivative (AS-DK143-NPs) AnticancerHeLa (Cervical Cancer)IC50: 4.17 µM[3]
AGS (Gastric Cancer)IC50: 9.28 µM[3]
HepG2 (Liver Cancer)IC50: >20 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterium (e.g., S. aureus) is grown to a specific turbidity, corresponding to a standardized cell density.

  • Preparation of Compound Dilutions: A serial dilution of each trimethoxybenzoic acid isomer is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the trimethoxybenzoic acid isomers or their derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK JAK JAK STAT STAT JAK->STAT P IkappaB IκB IKK->IkappaB P NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation STAT_n STAT STAT->STAT_n Dimerization & Translocation Inflammatory_Genes Inflammatory Gene Expression NFkappaB_n->Inflammatory_Genes STAT_n->Inflammatory_Genes LPS LPS LPS->TLR4 TMBA_245 2,4,5-Trimethoxybenzoic Acid TMBA_245->IKK Inhibition TMBA_245->STAT Inhibition

Caption: Inhibition of NF-κB and STAT signaling by 2,4,5-TMBA.

G start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add varying concentrations of TMBA isomer incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate Calculate IC50 read_plate->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The available evidence strongly suggests that trimethoxybenzoic acid isomers are a promising class of compounds with diverse therapeutic potential. Derivatives of 3,4,5-TMBA show significant utility in enhancing the efficacy of existing anti-inflammatory drugs and in combating antimicrobial resistance through efflux pump inhibition.[1] 2,4,5-TMBA and its derivatives offer direct anti-inflammatory and anticancer effects by targeting key signaling pathways.[1][3] The limited data on 2,3,4-TMBA and 2,4,6-TMBA, primarily from patent literature, hints at their potential as anticancer agents, particularly as part of synergistic combinations.[4]

The current body of research is marked by a lack of direct, head-to-head comparative studies of all the isomers in standardized in vitro and in vivo models. Such studies are crucial to definitively establish the structure-activity relationships and to guide the rational design and development of next-generation therapeutics based on the trimethoxybenzoic acid scaffold. Future research should focus on elucidating the specific molecular targets of these isomers and their derivatives to fully unlock their therapeutic potential.

References

A Comparative Guide to 2,3,4-Trimethoxybenzoic Acid and 3,4,5-Trimethoxybenzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of methoxy (B1213986) groups on a benzoic acid scaffold profoundly influences the pharmacological profile of the resulting molecule. This guide provides an in-depth comparison of two key positional isomers, 2,3,4-trimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid (also known as syringic acid), in the context of drug design and development. By examining their distinct physicochemical properties, biological activities, and underlying mechanisms of action, this document aims to equip researchers with the critical information needed to select the appropriate scaffold for their therapeutic targets.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the positioning of a single methoxy group from the 3- to the 2-position results in notable differences in the physicochemical properties of these two isomers. These differences can significantly impact their solubility, membrane permeability, and ultimately, their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound3,4,5-Trimethoxybenzoic Acid
Molecular Formula C₁₀H₁₂O₅C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol 212.20 g/mol
Melting Point (°C) 99-102168-171[1]
Appearance SolidWhite to beige powder/crystal[1]
CAS Number 573-11-5[2]118-41-2[3]

Comparative Biological Activities: Emerging Therapeutic Potential

While both isomers serve as valuable building blocks in organic synthesis, their reported biological activities highlight distinct therapeutic avenues. It is important to note that much of the available data pertains to derivatives of these core structures, underscoring their role as versatile scaffolds for medicinal chemistry.

Anticancer Activity

The 3,4,5-trimethoxyphenyl moiety is a well-recognized pharmacophore in the design of tubulin polymerization inhibitors, a class of potent anticancer agents.[4][5] Derivatives of 3,4,5-trimethoxybenzoic acid, particularly chalcones and cinnamic acid derivatives, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[4][5][6] In contrast, there is limited direct evidence for the anticancer activity of the parent this compound, with research primarily focused on its role as a synthetic intermediate.

Table 2: Anticancer Activity of 3,4,5-Trimethoxy-Substituted Derivatives

Derivative TypeCompoundCell LineIC₅₀ (µM)
Imidazo[1,2-a]quinoxaline Derivative5aA549 (Lung)Not Specified (Active)
Imidazo[1,2-a]quinoxaline Derivative5eA549 (Lung)Not Specified (Active)
Imidazo[1,2-a]quinoxaline Derivative5hA549 (Lung)Not Specified (Active)
Imidazo[1,2-a]quinoxaline Derivative5lA549 (Lung)Not Specified (Active)
Imidazo[1,2-a]quinoxaline Derivative5oA549 (Lung)Not Specified (Active)
Cinnamic Acid Ester DerivativeEster S1MDA-MB-231 (Breast)46.7[6]
Cinnamic Acid Ester DerivativeEster S5PC-3 (Prostate)17.22[6]
Cinnamic Acid Ester DerivativeEster S5SGC-7901 (Gastric)11.82[6]
Cinnamic Acid Ester DerivativeEster S5A549 (Lung)0.50[6]
Cinnamic Acid Ester DerivativeEster S5MDA-MB-435s (Melanoma)5.33[6]
Cinnamic Acid Amide DerivativeAmide S15MDA-MB-231 (Breast)6.6[6]
Antimicrobial Activity

3,4,5-Trimethoxybenzoic acid has shown direct antibacterial activity, notably against Staphylococcus aureus with a reported Minimum Inhibitory Concentration (MIC) of 0.97 µg/mL.[7] Furthermore, derivatives of 3,4,5-trimethoxybenzoic acid have been investigated as efflux pump inhibitors, a promising strategy to combat antibiotic resistance.[8] Data on the antimicrobial properties of this compound is less prevalent in the literature, with studies often focusing on its derivatives in the context of efflux pump inhibition.[9]

Table 3: Antimicrobial Activity of Trimethoxybenzoic Acid Derivatives

CompoundBacterial StrainMIC
3,4,5-Trimethoxybenzoic AcidStaphylococcus aureus0.97 µg/mL[7]
2,4,5-Trimethoxybenzoic Acid Derivative 10Multiple strains64-128 µg/mL[6]
Anti-inflammatory Activity

Both isomers have been explored as scaffolds for the development of anti-inflammatory agents. This compound is a key intermediate in the synthesis of drugs targeting inflammation and pain.[10] A related isomer, 2,4,5-trimethoxybenzoic acid, has been shown to inhibit inflammatory responses by targeting the NF-κB and STAT signaling pathways.[11][12] While direct in vivo data for the parent 2,3,4- and 3,4,5-trimethoxybenzoic acids in models like carrageenan-induced paw edema is limited, derivatives of 3,4,5-trimethoxybenzoic acid have demonstrated enhanced anti-inflammatory effects.

Mechanistic Insights: Signaling Pathways and Molecular Targets

The differential biological activities of these isomers can be attributed to their distinct interactions with key signaling pathways implicated in disease.

3,4,5-Trimethoxybenzoic Acid and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][13][14][15] The 3,4,5-trimethoxyphenyl moiety, present in numerous natural and synthetic compounds, has been associated with the modulation of this pathway. While direct evidence for 3,4,5-trimethoxybenzoic acid is still emerging, its derivatives have been shown to exert their anticancer effects through the inhibition of key components of this pathway, leading to cell cycle arrest and apoptosis.[16]

PI3K_Akt_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation T_Bar_345 3,4,5-TMBA Derivatives T_Bar_345->PI3K T_Bar_345->Akt T_Bar_345->mTORC1

Modulation of the PI3K/Akt/mTOR pathway by 3,4,5-trimethoxybenzoic acid derivatives.
This compound and the NF-κB Signaling Pathway

The NF-κB signaling pathway plays a pivotal role in regulating inflammatory responses, and its aberrant activation is implicated in various inflammatory diseases and cancers.[14] While direct modulation of NF-κB by this compound is not extensively documented, a closely related isomer, 2,4,5-trimethoxybenzoic acid, has been shown to inhibit LPS-induced inflammation by suppressing the activation of NF-κB and STAT signaling.[11][12] This suggests that the 2,3,4-isomer may also possess anti-inflammatory properties through a similar mechanism, making it an attractive scaffold for the development of novel anti-inflammatory drugs.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates to Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation Nucleus Nucleus T_Bar_234 2,3,4-TMBA (potential) T_Bar_234->IKK T_Bar_234->NFkB

Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC₅₀ value G->H

Workflow for the MTT cytotoxicity assay.
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with serial dilutions of the trimethoxybenzoic acid isomers for a defined period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[1]

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[1]

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is determined from the dose-response curve.[1]

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for the broth microdilution MIC assay.
  • Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[1]

  • Bacterial Inoculum: A standardized suspension of the target bacterium is prepared.[1]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[1]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[1]

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound (or vehicle control) is administered to the animals, typically intraperitoneally or orally.[17]

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[17][18]

  • Paw Volume Measurement: The volume of the inflamed paw is measured at specific time intervals after carrageenan injection using a plethysmometer.[17][18]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

Conclusion

The choice between this compound and 3,4,5-trimethoxybenzoic acid in drug design is contingent on the desired therapeutic application. 3,4,5-Trimethoxybenzoic acid and its derivatives have demonstrated significant potential in oncology and infectious diseases, largely attributed to the well-established role of the 3,4,5-trimethoxyphenyl moiety in targeting tubulin and bacterial efflux pumps. In contrast, the 2,3,4-trimethoxybenzoyl scaffold, while less explored in terms of direct biological activity, holds promise for the development of anti-inflammatory agents, a notion supported by the activity of its close isomers.

Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these two isomers. However, the existing body of evidence provides a strong foundation for medicinal chemists to strategically select the appropriate trimethoxybenzoic acid isomer as a starting point for the rational design of novel and effective therapeutic agents.

References

A Comprehensive Guide to the Validation of an HPLC Method for 2,3,4-Trimethoxybenzoic Acid Quantification in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantification of 2,3,4-Trimethoxybenzoic acid. The content is structured to align with the International Council for Harmonisation (ICH) guidelines for analytical method validation, offering a framework for ensuring data integrity and regulatory compliance in pharmaceutical development and quality control.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final drug product.[2] High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3]

This guide outlines the validation parameters for an HPLC method for this compound, as stipulated by ICH guidelines, and compares its performance with alternative analytical methods.[4][5] The validation data presented is based on studies of a closely related isomer, 2,4,5-Trimethoxybenzoic acid, due to the limited availability of specific published validation data for the 2,3,4-isomer. This information serves as a robust starting point for the validation of a method for this compound.

HPLC Method Validation According to ICH Guidelines

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5] For an HPLC method, the key validation parameters according to ICH Q2(R2) guidelines include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][6]

Below is a summary of typical performance characteristics for a validated HPLC method for a trimethoxybenzoic acid isomer.

Validation ParameterTypical Performance Characteristic
Linearity Range 1 - 200 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.3 µg/mL[3]
Limit of Quantification (LOQ) ~0.5 µg/mL[7]
Specificity No interference from placebo or degradation products
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate
Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the quantification of organic acids, each with its own advantages and limitations.[8] The table below compares HPLC with High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of a trimethoxybenzoic acid isomer.[7]

ParameterHPLCHPTLCGC-MSUV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL[7]100 - 700 ng/spot[7]0.01 - 20 µg/mL[7]1 - 10 µg/mL[7]
Accuracy (% Recovery) 98 - 102%[7]99.08 ± 5.96%[7]100 - 111%[7]98 - 102%[7]
Precision (% RSD) < 2%[7]< 2%[7]< 15%[7]< 2%[7]
Limit of Detection (LOD) ~0.1 µg/mL[7]~4 ng/spot[7]~3 ng/mL[7]~0.2 µg/mL[7]
Limit of Quantification (LOQ) ~0.5 µg/mL[7]~13 ng/spot[7]~10 ng/mL[7]~0.8 µg/mL[7]

Other potential analytical techniques for organic acids include Capillary Electrophoresis (CE) and Ion Chromatography (IC), which offer excellent separation efficiency for charged compounds.[8][9]

Experimental Protocols

HPLC Method for this compound Quantification

This protocol is adapted from a validated method for a closely related isomer and serves as a strong starting point.[3]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column: C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[3]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[3]

  • Gradient: A suitable gradient program should be developed to ensure adequate separation of the analyte from any impurities. A common starting point is a linear gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: 10 µL.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 200 µg/mL).[3]

  • Sample Preparation:

    • Bulk Drug Substance: Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[3]

    • Complex Matrices: A suitable extraction method like liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.[3][10]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For non-volatile compounds like benzoic acids, derivatization is required prior to GC-MS analysis.[7]

Instrumentation: A GC system coupled with a mass spectrometer.[7]

Derivatization: A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

GC Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature program should be developed to separate the derivatized analyte from other components.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantification.[7]

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow Start Start: Define Analytical Procedure and Requirements MethodDevelopment Analytical Method Development and Optimization Start->MethodDevelopment ValidationProtocol Prepare Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability ValidationReport Prepare Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport Implementation Method Implementation for Routine Use ValidationReport->Implementation Lifecycle Ongoing Method Lifecycle Management (Revalidation) Implementation->Lifecycle

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Logical Relationship of Chromatographic Separation

The diagram below illustrates the fundamental components and their interactions in a chromatographic separation process.

Chromatographic_Separation MobilePhase Mobile Phase (Solvent) Separation Differential Partitioning (Separation) MobilePhase->Separation Carries Sample StationaryPhase Stationary Phase (Column) StationaryPhase->Separation Interacts with Analytes Sample Sample Mixture (Analyte + Matrix) Sample->Separation Injected Detector Detector (Signal Generation) Separation->Detector Eluted Analytes Chromatogram Chromatogram (Data Output) Detector->Chromatogram Generates Signal

References

A Comparative Guide to the Synthetic Routes of 2,3,4-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,3,4-Trimethoxybenzoic acid is a valuable intermediate in the pharmaceutical and fine chemical industries. The selection of an optimal synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides a detailed comparison of three primary synthetic pathways to this compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The three main synthetic routes for this compound start from pyrogallic acid, 2,3,4-trihydroxybenzaldehyde (B138039), or 1,2,3-trimethoxybenzene (B147658). Each route presents distinct advantages and disadvantages in terms of overall yield, reaction conditions, and reagent accessibility.

ParameterRoute 1: From Pyrogallic AcidRoute 2: From 2,3,4-TrihydroxybenzaldehydeRoute 3: From 1,2,3-Trimethoxybenzene
Starting Material Pyrogallic Acid2,3,4-Trihydroxybenzaldehyde1,2,3-Trimethoxybenzene
Key Intermediates 1,2,3-Trimethoxybenzene, 2,3,4-Trimethoxybromobenzene, 2,3,4-Trimethoxybenzonitrile2,3,4-Trimethoxybenzaldehyde (B140358)2,3,4-Trimethoxybenzaldehyde
Overall Yield ~38-47%[1][2]High (yields for individual steps are high)~73%[3]
Number of Steps 422
Reagents & Conditions Ionic liquids, NBS, CuCN, NaOH, high temperatures[1][2]Dimethyl sulfate (B86663), NaOH, phase-transfer catalyst, potassium permanganate[4][5]Vilsmeier-Haack reagent (DMF, POCl3), potassium permanganate[3][6]
Advantages Utilizes a relatively inexpensive starting material.[2]Potentially high overall yield due to high-yielding individual steps.Good overall yield and fewer steps.[3]
Disadvantages Multi-step process with a moderate overall yield. Use of toxic cyanide.Starting material can be expensive.1,2,3-Trimethoxybenzene can be costly if not synthesized in-house.

Experimental Protocols

Route 1: Synthesis from Pyrogallic Acid

This route involves a four-step process starting with the methylation of pyrogallic acid.

Step 1: Etherification of Pyrogallic Acid to 1,2,3-Trimethoxybenzene Pyrogallic acid is reacted with dimethyl carbonate in the presence of an ionic liquid catalyst. The yield for this step is reported to be around 92%.[1] A specific protocol involves reacting pyrogallic acid with dimethyl carbonate and an ionic liquid like [Bmim]Br in a pressure-resistant reactor at 150°C for 7 hours.[2]

Step 2: Bromination of 1,2,3-Trimethoxybenzene The resulting 1,2,3-trimethoxybenzene is then brominated using N-bromosuccinimide (NBS) to yield 2,3,4-trimethoxybromobenzene. This step has a reported yield of 92.2%.[1]

Step 3: Cyanation of 2,3,4-Trimethoxybromobenzene The brominated intermediate is reacted with cuprous cyanide (CuCN) in a solvent such as DMF to produce 2,3,4-trimethoxybenzonitrile. The yield for this cyanogenation step is approximately 69.5%.[1]

Step 4: Hydrolysis of 2,3,4-Trimethoxybenzonitrile Finally, the nitrile is hydrolyzed to this compound. This is achieved by heating the nitrile in an aqueous sodium hydroxide (B78521) solution at 90-100°C for 24 hours, followed by acidification with hydrochloric acid.[2] The yield of this final step is reported to be 80%.[1]

The total yield for this route is approximately 47.2% based on pyrogallic acid.[1] Another report suggests a total yield of 38.2%.[2]

Route 1: From Pyrogallic Acid Pyrogallic_Acid Pyrogallic Acid TMB 1,2,3-Trimethoxybenzene Pyrogallic_Acid->TMB Etherification (Dimethyl Carbonate, Ionic Liquid) Yield: 92% BrTMB 2,3,4-Trimethoxybromobenzene TMB->BrTMB Bromination (NBS) Yield: 92.2% CNTMB 2,3,4-Trimethoxybenzonitrile BrTMB->CNTMB Cyanation (CuCN, DMF) Yield: 69.5% TMBA This compound CNTMB->TMBA Hydrolysis (NaOH, H2O, then HCl) Yield: 80%

Synthetic pathway from Pyrogallic Acid.
Route 2: Synthesis from 2,3,4-Trihydroxybenzaldehyde

This two-step synthesis starts with the methylation of 2,3,4-trihydroxybenzaldehyde.

Step 1: Methylation of 2,3,4-Trihydroxybenzaldehyde In a reaction vessel, 150 g of 2,3,4-trihydroxybenzaldehyde is dissolved in water.[4] While stirring, 600 mL of a 35% (w/w) sodium hydroxide solution and 600 g of dimethyl sulfate are added in portions, maintaining the temperature between 50-70°C.[4] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be added to improve efficiency.[4] After the reaction is complete, the mixture is cooled, and the upper oily layer containing the crude 2,3,4-trimethoxybenzaldehyde is separated, washed, and purified by vacuum distillation.[4]

Step 2: Oxidation of 2,3,4-Trimethoxybenzaldehyde The 2,3,4-trimethoxybenzaldehyde is then oxidized to the final product. The aldehyde is mixed with an alkaline solution (such as sodium hydroxide) to form a two-phase liquid.[5] A phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) is added, followed by the addition of potassium permanganate (B83412). The reaction is stirred for 2-4 hours at 40-80°C.[5] After filtration, the filtrate is acidified with hydrochloric or sulfuric acid to a pH of 1-2 to precipitate the this compound.[5] The product is then filtered and dried. This oxidation step can achieve a yield of up to 91%.[5]

Route 2: From 2,3,4-Trihydroxybenzaldehyde THBA 2,3,4-Trihydroxybenzaldehyde TMBAld 2,3,4-Trimethoxybenzaldehyde THBA->TMBAld Methylation (Dimethyl Sulfate, NaOH, Phase-Transfer Catalyst) TMBA This compound TMBAld->TMBA Oxidation (KMnO4, NaOH, Phase-Transfer Catalyst) Yield: ~91%

Synthetic pathway from 2,3,4-Trihydroxybenzaldehyde.
Route 3: Synthesis from 1,2,3-Trimethoxybenzene

This route also consists of two main steps: formylation followed by oxidation.

Step 1: Formylation of 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene is subjected to a Vilsmeier-Haack reaction.[3] The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl3) to dimethylformamide (DMF) at a controlled temperature. 1,2,3-trimethoxybenzene is then added, and the reaction is carried out at 70-80°C.[3] After the reaction is complete, the mixture is hydrolyzed with ice-water, and the product, 2,3,4-trimethoxybenzaldehyde, is extracted with ethyl acetate (B1210297) and purified by distillation.[3]

Step 2: Oxidation of 2,3,4-Trimethoxybenzaldehyde The oxidation of the resulting 2,3,4-trimethoxybenzaldehyde to this compound is carried out using a suitable oxidizing agent like potassium permanganate in a basic aqueous solution, followed by acidification, as described in Route 2, Step 2.[6]

The total yield for this two-step process is reported to be around 73%, with a product purity of over 99%.[3]

Route 3: From 1,2,3-Trimethoxybenzene TMB 1,2,3-Trimethoxybenzene TMBAld 2,3,4-Trimethoxybenzaldehyde TMB->TMBAld Formylation (Vilsmeier-Haack Reagent: DMF, POCl3) TMBA This compound TMBAld->TMBA Oxidation (e.g., KMnO4)

Synthetic pathway from 1,2,3-Trimethoxybenzene.

Conclusion

The choice of the most suitable synthetic route for this compound depends on several factors, including the availability and cost of starting materials, desired overall yield, and the scale of production.

  • Route 1 (from Pyrogallic Acid) is a viable option when starting from a basic and inexpensive precursor, although it involves multiple steps and the use of toxic reagents.

  • Route 2 (from 2,3,4-Trihydroxybenzaldehyde) offers a potentially high-yielding pathway, particularly if the starting aldehyde is readily available.

  • Route 3 (from 1,2,3-Trimethoxybenzene) provides a good balance of a high overall yield and a reduced number of synthetic steps, making it an attractive option for industrial production, provided the starting material is accessible.[3]

Researchers and production chemists should carefully evaluate these factors to select the most efficient and economical synthesis strategy for their specific needs.

References

A Comparative Guide to HPLC and GC-MS Methods for Trimethoxybenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of trimethoxybenzoic acid. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of results in research, quality control, and drug development. This document presents a summary of performance characteristics, detailed experimental protocols, and a comparative analysis to aid in the selection of the most suitable technique for specific analytical needs.

Comparative Analysis of Method Performance

The choice between HPLC and GC-MS for the analysis of trimethoxybenzoic acid depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation.[1] HPLC is often the method of choice for accurate quantitative analysis and high-resolution separation of impurities.[1] In contrast, GC-MS is a powerful tool for the identification of volatile impurities, especially when structural elucidation is required.[1]

The performance of each method is evaluated based on key validation parameters. The following table summarizes typical performance characteristics for the analysis of benzoic acid derivatives, offering a comparative overview.

ParameterHPLCGC-MS
Linearity Range 0.5 - 100 µg/mL0.01 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%100 - 111%
Precision (% RSD) < 2%< 15%
Limit of Detection (LOD) ~0.1 µg/mL~3 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~10 ng/mL
Table 1: Comparison of typical validation parameters for analytical methods for benzoic acid derivatives.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. This section outlines representative experimental protocols for both HPLC and GC-MS techniques for the analysis of trimethoxybenzoic acid.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method for the quantitative determination of 2,4,5-trimethoxybenzoic acid.[3]

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[3]

  • C18 reversed-phase column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm particle size).[3]

Reagents:

  • Acetonitrile (B52724) (HPLC grade).[1]

  • Ultrapure water (HPLC grade).[1][3]

  • Trifluoroacetic acid (TFA) or Phosphoric acid/Formic acid.[1][3]

  • 2,4,5-Trimethoxybenzoic acid reference standard (purity ≥99%).[3]

Chromatographic Conditions: [1][3]

ParameterCondition
Mobile Phase A gradient or isocratic mixture of acetonitrile and water, acidified with 0.1% TFA (or phosphoric/formic acid to pH 2.5-3.0). A typical starting point is 50:50 (v/v).[1][3]
Flow Rate 1.0 mL/min.[1]
Column Temperature 30 °C.[1]
Detection Wavelength 254 nm.[1]
Injection Volume 10 µL.[1]

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,4,5-trimethoxybenzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 200 µg/mL).[3]

  • Sample Solution: Accurately weigh and dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.[3] Filter the solution through a 0.45 µm syringe filter before injection.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For non-volatile compounds like trimethoxybenzoic acid, a derivatization step is required to convert the analyte into a more volatile form suitable for GC analysis.[1][2] This protocol describes the analysis after derivatization to its trimethylsilyl (B98337) (TMS) ester.[1]

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Pyridine or other suitable solvent.[1]

Derivatization Procedure: [1]

  • Dissolve approximately 1 mg of 2,4,5-trimethoxybenzoic acid in 100 µL of pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70 °C for 30 minutes.

Chromatographic Conditions: [1]

ParameterCondition
Carrier Gas Helium at a constant flow of 1 mL/min.
Oven Temperature Program Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line Temperature 280 °C.
Ion Source Temperature 230 °C.
Mass Range m/z 50-500.

Data Analysis: Identification of impurities is based on their mass spectra by comparison with spectral libraries (e.g., NIST).[1] Purity is estimated by the area percentage of the derivatized main peak.[1]

Method Cross-Validation Workflow

Cross-validation is essential when two or more methods are used to obtain data within the same study.[4] It involves a comparison of the results provided by the different analytical methodologies.[4]

Method_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Validation Sample Test Sample Prep Prepare Stock Solution Sample->Prep HPLC_Analysis HPLC Injection & Data Acquisition Prep->HPLC_Analysis Derivatization Derivatization (TMS Ester) Prep->Derivatization HPLC_Data HPLC Data Processing HPLC_Analysis->HPLC_Data Compare Compare Results (Accuracy, Precision, etc.) HPLC_Data->Compare GCMS_Analysis GC-MS Injection & Data Acquisition Derivatization->GCMS_Analysis GCMS_Data GC-MS Data Processing GCMS_Analysis->GCMS_Data GCMS_Data->Compare Validation Method Validation Report Compare->Validation

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are powerful analytical techniques for the analysis of trimethoxybenzoic acid, each with its own set of advantages and limitations. HPLC is a robust and widely used method for routine quantitative analysis due to its high resolution and sensitivity for non-volatile compounds.[3] GC-MS, while requiring a derivatization step for non-volatile analytes, offers excellent separation for volatile impurities and provides definitive identification through mass spectrometry.[1] The choice of method should be guided by the specific analytical goal, whether it is routine quality control, impurity profiling, or structural confirmation. For a comprehensive assessment, a combination of these techniques is often employed to ensure the quality and consistency of the final product.[1]

References

Comparative Guide to the Structure-Activity Relationship of 2,3,4-Trimethoxybenzoic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory activities of benzoic acid derivatives, with a special focus on the structural context of 2,3,4-trimethoxybenzoic acid. Due to a scarcity of direct research on a series of this compound derivatives, this document leverages data from closely related isomers and analogous compounds to infer potential structure-activity relationships (SAR) and to guide future research in this area. The information presented herein is intended to serve as a valuable resource for the rational design of novel enzyme inhibitors.

Comparative Analysis of Enzyme Inhibition

While specific quantitative data for a series of this compound derivatives is limited in the current literature, studies on other benzoic acid derivatives and isomers of trimethoxybenzoic acid provide valuable insights into their potential as enzyme inhibitors. The primary enzymatic targets for these classes of compounds include cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), tyrosinase, and carbonic anhydrases.

Cholinesterase Inhibition

Derivatives of benzoic acid and its isomers have been investigated for their potential to inhibit AChE and BChE, enzymes crucial in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease and other neurological disorders.

A study on various benzoic acid derivatives revealed that methoxy-substituted compounds exhibit inhibitory activity against AChE. For instance, 2,3-dimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid have been evaluated for their AChE inhibitory properties. Furthermore, ester derivatives of 3,4,5-trimethoxycinnamic acid, a structurally related compound, have shown moderate inhibitory activity against both AChE and BChE.[1] For example, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate demonstrated IC50 values of 46.18 µM and 32.46 µM against AChE and BChE, respectively.[1] These findings suggest that amide or ester derivatives of this compound could also be promising cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Benzoic Acid and Cinnamic Acid Derivatives

CompoundEnzymeIC50 (µM)Reference
2,3-Dimethoxybenzoic acidAChE-[2]
3,4,5-Trimethoxybenzoic acidAChE-[2]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAChE46.18[1]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateBChE32.46[1]
2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateBChE44.41[1]

Note: Specific IC50 values for 2,3-dimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid were not provided in the referenced abstract, but they were investigated for their inhibitory potential.

Tyrosinase Inhibition
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes.[3] Benzoic acid derivatives, particularly those containing sulfonamide groups, have been explored as CA inhibitors.[4] Although direct evidence for this compound derivatives as CA inhibitors is lacking, their potential in this area warrants investigation, possibly through the incorporation of a sulfonamide moiety into the structure.

Experimental Protocols

A standardized experimental protocol is crucial for the evaluation of enzyme inhibitory activity. The following is a representative protocol for an in vitro acetylcholinesterase inhibition assay based on the Ellman method.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against AChE.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds

  • Positive control (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare stock solutions of ATCI and DTNB in Tris-HCl buffer.

    • Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to the desired concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • Solution of the test compound at various concentrations (or solvent for the control).

      • DTNB solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

    • Initiate the reaction by adding the AChE solution to each well.

    • Immediately add the ATCI solution to start the enzymatic reaction.

    • Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of AChE activity for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives as enzyme inhibitors, as well as a representative signaling pathway that could be targeted.

G General Workflow for Synthesis and Evaluation of this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 234TMBA This compound Activation Carboxylic Acid Activation (e.g., SOCl2, EDC) 234TMBA->Activation Step 1 Derivative This compound Amide or Ester Derivative Activation->Derivative Step 2a Nucleophile Amine or Alcohol (R-NH2 or R-OH) Nucleophile->Derivative Step 2b EnzymeAssay Enzyme Inhibition Assay (e.g., Cholinesterase, Tyrosinase) Derivative->EnzymeAssay Testing IC50 IC50 Determination EnzymeAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Workflow for synthesis and evaluation of enzyme inhibitors.

G Simplified Cholinergic Synapse and AChE Inhibition ACh_release Acetylcholine (ACh) Release Synaptic_cleft Synaptic Cleft ACh_release->Synaptic_cleft diffuses ACh_receptor Postsynaptic Receptor Synaptic_cleft->ACh_receptor binds AChE Acetylcholinesterase (AChE) Synaptic_cleft->AChE hydrolyzed by Signal Signal Transduction ACh_receptor->Signal Choline_acetate Choline + Acetate AChE->Choline_acetate Inhibitor 2,3,4-Trimethoxybenzoic Acid Derivative (Inhibitor) Inhibitor->AChE inhibits

Caption: Mechanism of AChE inhibition in a cholinergic synapse.

Conclusion and Future Directions

The exploration of this compound derivatives as enzyme inhibitors represents a promising, yet underexplored, area of medicinal chemistry. Based on the structure-activity relationships of related benzoic acid and trimethoxybenzoic acid isomers, it is plausible that derivatives of the 2,3,4-substituted scaffold will exhibit inhibitory activity against enzymes such as cholinesterases, tyrosinase, and carbonic anhydrases.

Future research should focus on the systematic synthesis of a library of this compound amides and esters with diverse substituents. The subsequent screening of these compounds against a panel of relevant enzymes will be crucial for establishing clear structure-activity relationships. The experimental protocols and workflows provided in this guide offer a foundational framework for undertaking such investigations. The insights gained from these studies could lead to the development of novel and potent enzyme inhibitors with significant therapeutic potential.

References

A Comparative Guide to the Anti-Inflammatory Effects of 2,3,4-Trimethoxybenzoic Acid and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of 2,3,4-Trimethoxybenzoic acid and other selected phenolic compounds. Due to a lack of direct head-to-head comparative studies in the existing literature, this document synthesizes findings from various studies to highlight the potential of these compounds. The information is presented to facilitate objective comparison and to guide future research and drug development efforts.

Data Presentation: Comparative Anti-Inflammatory Activity

The following tables summarize the available quantitative data for the anti-inflammatory effects of this compound and other phenolic compounds. It is important to note that the experimental conditions may vary across different studies, and therefore, direct comparisons should be made with caution.

Table 1: In Vitro Anti-Inflammatory Activity of Phenolic Compounds

CompoundAssayCell LineConcentration/Dose% Inhibition / IC₅₀Reference
This compound Data not available
3,4,5-Trimethoxybenzoic acid derivative (Compound 19) COX-2 Inhibition94% inhibition[1]
3,4,5-Trimethoxybenzoic acid derivative (Compound 21) COX-2 Inhibition67% inhibition[1]
Gallic Acid Nitric Oxide ProductionRAW 264.7IC₅₀ not specified[2]
COX-2 Inhibition50 µMLow inhibition[3]
Ferulic Acid Nitric Oxide ProductionRAW 264.71-25 µMReduces production[4]
p-Coumaric Acid Nitric Oxide ScavengingIC₅₀ = 116.96-143.60 µg/mL[5]
Caffeic Acid Nitric Oxide ScavengingIC₅₀ = 59.40-88.64 µg/mL[5]
Luteolin Nitric Oxide ProductionRAW 264.7IC₅₀ = 17.1 µM[6]
2',3',5,7-Tetrahydroxyflavone Nitric Oxide ProductionRAW 264.7IC₅₀ = 19.7 µM[6]

Table 2: In Vivo Anti-Inflammatory Activity of Phenolic Compounds

CompoundAssayAnimal ModelDose% Inhibition of EdemaReference
This compound Data not available
3,4,5-Trimethoxybenzoic acid derivative (Compound 16) Carrageenan-Induced Paw EdemaRat0.15 mmol/kg91%[1]
3,4,5-Trimethoxybenzoic acid derivative (Compound 21) Carrageenan-Induced Paw EdemaRat0.15 mmol/kg67%[1]
Ibuprofen (Reference) Carrageenan-Induced Paw EdemaRat0.15 mmol/kg36%[1]
Ketoprofen (Reference) Carrageenan-Induced Paw EdemaRat0.15 mmol/kg47%[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][7][8][9][10]

1. Cell Culture and Seeding:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.

2. Compound Treatment and LPS Stimulation:

  • The test compounds (e.g., this compound, other phenolic compounds) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • The cultured cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group (LPS + solvent) are also included.

3. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of incubation with LPS, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

4. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The percentage of NO production inhibition is calculated using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[11][12][13][14][15]

1. Animals:

  • Male or female Wistar or Sprague-Dawley rats (180-250 g) are used.

  • The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Compound Administration:

  • The test compounds are dissolved or suspended in a suitable vehicle (e.g., saline, 0.5% carboxymethyl cellulose).

  • The compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 0.15 mmol/kg).

  • A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

3. Induction of Inflammation:

  • One hour after the administration of the test compound, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer.

  • The difference in paw volume before and after carrageenan injection represents the edema volume.

5. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100

Mandatory Visualizations

Signaling Pathways

Phenolic compounds often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[16][17][18][19][20]

NF_kappa_B_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes Induces Transcription Phenolic_Compound Phenolic Compounds Phenolic_Compound->IKK Inhibits Phenolic_Compound->NFkB Inhibits Translocation

Caption: NF-κB Signaling Pathway and Inhibition by Phenolic Compounds.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 p38->AP1 JNK->AP1 ERK1_2->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Phenolic_Compound Phenolic Compounds Phenolic_Compound->TAK1 Inhibits Phenolic_Compound->p38 Inhibits Phenolic_Compound->JNK Inhibits Phenolic_Compound->ERK1_2 Inhibits

Caption: MAPK Signaling Pathway and Inhibition by Phenolic Compounds.

Experimental Workflow

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Compound Treatment & LPS Stimulation Cell_Culture->Treatment NO_Assay Nitric Oxide Assay Treatment->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Treatment->Cytokine_Assay Western_Blot Western Blot (COX-2, iNOS, NF-κB, MAPK) Treatment->Western_Blot Data_Analysis Data Analysis & Comparison NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Animal Model (e.g., Rat Paw Edema) Compound_Admin Compound Administration Animal_Model->Compound_Admin Inflammation_Induction Inflammation Induction (e.g., Carrageenan) Compound_Admin->Inflammation_Induction Measurement Measurement of Inflammatory Response Inflammation_Induction->Measurement Measurement->Data_Analysis

Caption: General Experimental Workflow for Evaluating Anti-inflammatory Activity.

References

Unveiling the Potential of 2,3,4-Trimethoxybenzoic Acid Derivatives as Efflux Pump Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are in a continuous quest for novel strategies to combat multidrug resistance in pathogenic bacteria. One promising avenue is the development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics. This guide provides a comparative analysis of the efficacy of 2,3,4-trimethoxybenzoic acid derivatives against well-established efflux pump inhibitors, supported by experimental data and detailed protocols.

A recent study has highlighted the potential of simple trimethoxybenzoic acid derivatives as a source of effective EPIs.[1] These compounds have been investigated for their ability to inhibit efflux pumps in both Gram-negative and Gram-positive bacteria, offering a potential new tool in the fight against antibiotic resistance.

Comparative Efficacy Data

The inhibitory effects of this compound derivatives have been quantified and compared with known efflux pump inhibitors such as Reserpine and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). The following tables summarize the key quantitative data from these studies.

CompoundOrganismEfflux Pump TargetAssayResult
Derivative 5 Salmonella enterica serovar Typhimurium SL1344 (acrA gene inactivated mutant)AcrBEthidium (B1194527) Bromide AccumulationSignificant inhibition of efflux
Derivative 6 Salmonella enterica serovar Typhimurium SL1344 (acrA gene inactivated mutant)AcrBEthidium Bromide AccumulationSignificant inhibition of efflux
Derivative 6 Staphylococcus aureus 272123NorAEthidium Bromide AccumulationSignificant inhibition of efflux[1][2][3][4]
Reserpine Staphylococcus aureus 272123NorAEthidium Bromide AccumulationPositive control, significant inhibition of efflux[3][5]
CCCP Salmonella enterica serovar Typhimurium SL1344General (proton motive force dissipator)Ethidium Bromide AccumulationPositive control, significant inhibition of efflux[2]

Table 1: Summary of Efflux Pump Inhibition by this compound Derivatives and Known Inhibitors.

Experimental Protocols

The evaluation of potential efflux pump inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the comparative studies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. This is a fundamental assay to determine the intrinsic antimicrobial activity of a compound and to assess its ability to potentiate other antibiotics when used as an EPI.

Protocol:

  • Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton broth). The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard.

  • Serial Dilutions: The test compounds (this compound derivatives, antibiotics, and known EPIs) are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Checkerboard Assay for Synergy

This assay is used to evaluate the synergistic effect between an antibiotic and a potential EPI.

Protocol:

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of the antibiotic along the x-axis and serial dilutions of the potential EPI along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).

Ethidium Bromide (EtBr) Accumulation Assay

This real-time fluorometric assay is a common method to assess the activity of efflux pumps. Ethidium bromide is a substrate for many efflux pumps, and its fluorescence increases significantly upon intercalation with intracellular DNA.[7]

Protocol:

  • Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a buffer (e.g., phosphate-buffered saline, PBS).

  • Loading: The cells are resuspended in buffer containing a sub-inhibitory concentration of EtBr and the test compound (EPI) or a known inhibitor (positive control) or solvent (negative control).

  • Measurement: The fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates the accumulation of EtBr inside the cells, signifying inhibition of the efflux pump.[6][7] A slower rate of fluorescence decay in the presence of an inhibitor indicates successful blocking of the efflux pump.[7]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the general mechanism of bacterial efflux pumps and the workflow of the ethidium bromide accumulation assay.

EffluxPumpMechanism cluster_cell Bacterial Cell InnerMembrane Inner Membrane OuterMembrane Outer Membrane EffluxPump Efflux Pump (e.g., AcrB, NorA) Antibiotic_out Antibiotic EffluxPump->Antibiotic_out Expulsion Antibiotic_in Antibiotic Antibiotic_in->EffluxPump Substrate Target Intracellular Target Antibiotic_in->Target Reaches Target EPI EPI (e.g., 2,3,4-Trimethoxybenzoic acid derivative) EPI->EffluxPump Inhibition Antibiotic_ext Antibiotic Antibiotic_ext->Antibiotic_in Enters Cell

Caption: Mechanism of efflux pump inhibition.

EtBrAssayWorkflow A Bacterial Culture (Mid-log phase) B Harvest & Wash Cells A->B C Resuspend in Buffer with: - Ethidium Bromide - Test Compound (EPI) B->C D Monitor Fluorescence over time C->D E Data Analysis: Compare fluorescence curves (Test vs. Controls) D->E

Caption: Ethidium bromide accumulation assay workflow.

Signaling Pathways and Efflux Pump Regulation

Efflux pumps are often part of complex regulatory networks that respond to environmental stressors, including the presence of antibiotics. For instance, the AcrAB-TolC system in Gram-negative bacteria is regulated by a two-component system that senses envelope stress. While the direct impact of this compound derivatives on these signaling pathways is still under investigation, their ability to inhibit the pump's function effectively circumvents this resistance mechanism. Further research is needed to elucidate any potential interactions with the regulatory proteins themselves.

Conclusion

The exploration of this compound derivatives as efflux pump inhibitors presents a promising frontier in combating antibiotic resistance.[1][2][3][4] The data suggests that specific derivatives demonstrate significant inhibitory activity against clinically relevant efflux pumps in both Gram-negative and Gram-positive bacteria.[1][3][4] While these findings are encouraging, further in-depth studies are necessary to fully characterize their mechanism of action, evaluate their in vivo efficacy and safety, and explore their potential impact on the complex regulatory networks governing efflux pump expression. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel antimicrobial therapies.

References

A Head-to-Head Comparison of the Antioxidant Activity of Trimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antioxidant research, the structural nuances of phenolic compounds play a pivotal role in their efficacy. This guide offers a comparative analysis of the antioxidant activities of three key isomers of trimethoxybenzoic acid: 2,3,4-trimethoxybenzoic acid, 2,4,5-trimethoxybenzoic acid, and 3,4,5-trimethoxybenzoic acid. While direct head-to-head comparative studies with quantitative data under identical experimental conditions are limited in published literature, this document synthesizes the available evidence to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative antioxidant potential.

Summary of Antioxidant Activity

The antioxidant capacity of the trimethoxybenzoic acid isomers is influenced by the substitution pattern of the methoxy (B1213986) groups on the benzoic acid core. Below is a summary of the reported antioxidant and related biological activities for each isomer.

IsomerReported Antioxidant and Biological ActivitiesReference
This compound A plant metabolite known for its antioxidant properties. It has been shown to inhibit cancer cell growth.[1][1]
2,4,5-Trimethoxybenzoic Acid Demonstrates notable anti-inflammatory effects by inhibiting the activation of NF-κB and STAT signaling pathways.[2] This isomer has been identified in purple perilla extracts and is recognized for its role in modulating macrophage phenotype-mediated inflammation.[3][2][3]
3,4,5-Trimethoxybenzoic Acid Described as a potent antioxidant and an inhibitor of cytokine production.[4] It is also known as Eudesmic acid and is a trimethylated derivative of gallic acid.[5] Derivatives of this isomer have shown the ability to inhibit bacterial efflux pumps.[6][4][5][6]

Signaling Pathways

The anti-inflammatory activity of 2,4,5-trimethoxybenzoic acid is linked to its ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB and STAT Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) pathways are crucial regulators of inflammation.[7][8][9][10][11] Pro-inflammatory stimuli can activate these pathways, leading to the transcription of genes encoding inflammatory mediators. 2,4,5-Trimethoxybenzoic acid has been shown to inhibit the activation of both NF-κB and STAT signaling, thereby reducing the inflammatory response.[2][3]

G cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK JAK JAK Receptor->JAK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates STAT STAT JAK->STAT phosphorylates STAT_n STAT STAT->STAT_n translocates 2,4,5-TMBA 2,4,5-Trimethoxybenzoic Acid 2,4,5-TMBA->IKK inhibits 2,4,5-TMBA->JAK inhibits Gene Transcription Gene Transcription NF-κB_n->Gene Transcription STAT_n->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators

Inhibition of NF-κB and STAT Signaling

Experimental Protocols

Standard in vitro assays are employed to determine the antioxidant activity of chemical compounds. The following are detailed protocols for three commonly used methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (trimethoxybenzoic acid isomers)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of Test Samples: Dissolve the trimethoxybenzoic acid isomers and the positive control in the same solvent as the DPPH solution to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the test sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

G Start Start Prepare DPPH and Sample Solutions Prepare DPPH and Sample Solutions Start->Prepare DPPH and Sample Solutions Mix in 96-well plate Mix in 96-well plate Prepare DPPH and Sample Solutions->Mix in 96-well plate Incubate (30 min, dark) Incubate (30 min, dark) Mix in 96-well plate->Incubate (30 min, dark) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate (30 min, dark)->Measure Absorbance (517 nm) Calculate % Scavenging and IC50 Calculate % Scavenging and IC50 Measure Absorbance (517 nm)->Calculate % Scavenging and IC50 End End Calculate % Scavenging and IC50->End

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Test compounds (trimethoxybenzoic acid isomers)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare various concentrations of the test compounds and positive control in the appropriate solvent.

  • Assay:

    • In a 96-well microplate, add 200 µL of the ABTS•+ working solution to each well.

    • Add 20 µL of the different concentrations of the test compounds or positive control to the wells.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

G Start Start Generate ABTS•+ Solution Generate ABTS•+ Solution Start->Generate ABTS•+ Solution Dilute to working solution Dilute to working solution Generate ABTS•+ Solution->Dilute to working solution Mix with Samples Mix with Samples Dilute to working solution->Mix with Samples Incubate (6 min) Incubate (6 min) Mix with Samples->Incubate (6 min) Measure Absorbance (734 nm) Measure Absorbance (734 nm) Incubate (6 min)->Measure Absorbance (734 nm) Calculate % Scavenging and IC50 Calculate % Scavenging and IC50 Measure Absorbance (734 nm)->Calculate % Scavenging and IC50 End End Calculate % Scavenging and IC50->End

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

  • Test compounds (trimethoxybenzoic acid isomers)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution. Warm the reagent to 37°C before use.

  • Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations in water.

  • Preparation of Test Samples: Dissolve the test compounds in a suitable solvent.

  • Assay:

    • In a 96-well microplate, add 20 µL of the test sample, standard, or blank (solvent).

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the test sample to the standard curve of FeSO₄. Results are expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).

G Start Start Prepare FRAP Reagent and Samples Prepare FRAP Reagent and Samples Start->Prepare FRAP Reagent and Samples Mix in 96-well plate Mix in 96-well plate Prepare FRAP Reagent and Samples->Mix in 96-well plate Incubate (4 min, 37°C) Incubate (4 min, 37°C) Mix in 96-well plate->Incubate (4 min, 37°C) Measure Absorbance (593 nm) Measure Absorbance (593 nm) Incubate (4 min, 37°C)->Measure Absorbance (593 nm) Calculate Ferric Reducing Power Calculate Ferric Reducing Power Measure Absorbance (593 nm)->Calculate Ferric Reducing Power End End Calculate Ferric Reducing Power->End

FRAP Assay Workflow

Conclusion

While a definitive ranking of the antioxidant activity of trimethoxybenzoic acid isomers is challenging without direct comparative studies, the available evidence suggests that all three isomers possess antioxidant or related bioactivities. 3,4,5-Trimethoxybenzoic acid is frequently cited for its potent antioxidant effects. 2,4,5-Trimethoxybenzoic acid exhibits significant anti-inflammatory properties through the inhibition of key signaling pathways, which is intrinsically linked to its ability to mitigate oxidative stress. This compound is also recognized as a plant-derived antioxidant. The choice of isomer for further research and development will depend on the specific therapeutic target and desired biological activity. Future head-to-head studies employing standardized antioxidant assays are necessary to elucidate the precise structure-activity relationships and to quantitatively compare the antioxidant potency of these isomers.

References

A Comparative Guide to Assessing the Purity of 2,3,4-Trimethoxybenzoic Acid Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of a sample of 2,3,4-Trimethoxybenzoic acid against a certified reference standard. Detailed experimental protocols for key analytical techniques are presented, along with structured data tables for clear comparison. This guide is intended to support quality control, batch release, and research and development activities where the purity of this compound is of critical importance.

Introduction

This compound (CAS No. 573-11-5) is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its purity is a critical attribute that can significantly impact the yield, quality, and safety of the final products. This guide outlines a multi-faceted approach to purity assessment, employing a combination of chromatographic and spectroscopic techniques to identify and quantify the principal compound and any potential impurities.

A certified reference standard, with a specified purity of ≥98%, serves as the benchmark against which the test sample is compared. Potential impurities in this compound can originate from the synthesis process, which may involve steps such as etherification, bromination, cyanogenation, and hydrolysis, starting from materials like pyrogallic acid.[2][3]

Experimental Protocols

A thorough purity assessment relies on multiple analytical techniques to provide orthogonal information. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination and impurity profiling. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural confirmation and identification of unknown impurities.

This protocol is adapted from established methods for isomeric trimethoxybenzoic acids and is suitable for the quantitative analysis of this compound.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and column oven

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound Reference Standard (≥98% purity)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A: 0.1% Phosphoric acid in WaterB: 0.1% Phosphoric acid in Acetonitrile
Gradient 70% A / 30% B, hold for 2 minLinear gradient to 30% A / 70% B over 10 minHold at 30% A / 70% B for 5 minReturn to initial conditions and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm

| Injection Vol. | 10 µL |

Sample Preparation:

  • Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Test Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound test sample and prepare as described for the reference standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the test sample is determined by comparing the peak area of the principal peak in the sample chromatogram to that of the reference standard. Impurities are reported as a percentage of the total peak area.

qNMR is a primary analytical method that can provide a direct measure of purity against a certified internal standard without the need for a specific reference standard of the analyte.[5]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone)

Experimental Parameters:

Parameter Setting
Pulse Program Standard quantitative 1H experiment with a 90° pulse
Relaxation Delay (d1) ≥ 5 x T1 of the slowest relaxing proton
Number of Scans 16 or higher for good signal-to-noise

| Spectral Width | Appropriate for observing all relevant signals |

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound test sample and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility of the acidic analyte.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector

  • Capillary column suitable for polar analytes (e.g., DB-5ms)

Experimental Parameters:

Parameter Setting
Injector Temp. 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at 1 mL/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C

| Mass Range | m/z 50-500 |

Sample Preparation: A derivatization step, such as silylation with BSTFA, is typically required to convert the carboxylic acid to a more volatile ester.

Data Analysis: Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST). Purity is estimated by the area percentage of the derivatized main peak.

Data Presentation

The following tables present hypothetical data from the comparative analysis of a test sample of this compound against a reference standard.

Table 1: HPLC Purity Assessment

Sample IDRetention Time (min)Peak AreaPurity (%)Impurity Profile (Area %)
Reference Standard 8.521,250,00099.8Impurity A (RT 5.2 min): 0.1%Impurity B (RT 7.1 min): 0.1%
Test Sample 8.511,210,00098.5Impurity A (RT 5.2 min): 0.8%Impurity B (RT 7.1 min): 0.5%Unknown (RT 9.3 min): 0.2%

Table 2: Spectroscopic Data Comparison

TechniqueReference StandardTest SampleObservations
¹H NMR Signals at expected chemical shifts for aromatic and methoxy (B1213986) protons.All expected signals present. Additional small peaks observed in the aromatic region.Suggests the presence of structurally related impurities.
¹³C NMR 10 distinct signals corresponding to the carbon framework.All expected signals present. Minor additional signals observed.Confirms the presence of carbon-containing impurities.
GC-MS Major peak at m/z 212 (M+).Major peak at m/z 212. Additional peaks corresponding to potential synthesis intermediates.Provides mass information for impurity identification.

Table 3: Potential Impurities and their Origin

Potential ImpurityChemical StructureLikely Origin
Pyrogallic Acid C₆H₃(OH)₃Unreacted starting material.
1,2,3-Trimethoxybenzene C₆H₃(OCH₃)₃Unreacted intermediate from the etherification step.
Partially Methylated Benzoic Acids C₆H₃(OH)(OCH₃)₂COOHIncomplete methylation during synthesis.
Isomeric Trimethoxybenzoic Acids (CH₃O)₃C₆H₂COOHSide reactions during functionalization of the benzene (B151609) ring.

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_result Final Assessment Sample Test Sample of This compound HPLC HPLC Analysis Sample->HPLC qNMR qNMR Spectroscopy Sample->qNMR GCMS GC-MS Analysis Sample->GCMS Ref_Std Reference Standard Ref_Std->HPLC Purity_Calc Purity Calculation HPLC->Purity_Calc Impurity_Profile Impurity Profiling HPLC->Impurity_Profile qNMR->Purity_Calc Struct_Confirm Structural Confirmation qNMR->Struct_Confirm GCMS->Impurity_Profile GCMS->Struct_Confirm Comparison_Report Comparison Report Purity_Calc->Comparison_Report Impurity_Profile->Comparison_Report Struct_Confirm->Comparison_Report

Caption: Workflow for the purity assessment of this compound.

HPLC_Methodology cluster_prep Preparation cluster_hplc Chromatography cluster_analysis Data Analysis Mobile_Phase Prepare Mobile Phase (Aqueous & Organic) Injection Inject Sample Mobile_Phase->Injection Sample_Prep Prepare Sample and Reference Solutions Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Quantification Quantify Purity and Impurities Peak_Integration->Quantification

Caption: Logical workflow for the HPLC analysis of this compound.

References

A Comparative Guide to In Silico and In Vitro Bioactivity of 2,3,4-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, 2,3,4-Trimethoxybenzoic acid (TMBA), a substituted benzoic acid derivative, has emerged as a molecule of interest. Its structural features suggest a potential for diverse biological activities. This guide provides a comparative overview of in silico and in vitro approaches to studying the bioactivity of 2,3,4-TMBA and its close analogs, offering insights into the predictive power of computational methods versus the empirical evidence from laboratory experiments.

Due to the limited availability of direct experimental and computational studies on this compound, this guide leverages data from its structural analogs, namely 2,3,4-Trihydroxybenzoic acid and other trimethoxybenzoic acid isomers, to illustrate the comparative methodologies.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from both in silico predictions and in vitro assays performed on analogs of this compound. This comparative presentation allows for a clear assessment of the correlation between computational and experimental findings.

Table 1: In Silico Molecular Docking Data of Benzoic Acid Derivatives

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference
2,5-Dihydroxybenzoic acidSARS-CoV-2 Main Protease--[1]
Octyl gallateSARS-CoV-2 Main Protease--[1]
Benzoic Acid Derivative (PTMTBA)Carbonic Anhydrase II (PDB: 3FFP)--[2]

Note: Specific docking scores and interacting residues were not detailed in the abstract.

Table 2: In Vitro Bioactivity Data of 2,3,4-TMBA Analogs

Compound/AnalogAssay TypeCell Line/OrganismEndpointResultReference
3,4,5-Trimethoxybenzoic acidAntibacterialStaphylococcus aureusMIC0.97 µg/mL[3]

Experimental Protocols: A Methodological Blueprint

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key in silico and in vitro experiments.

In Silico Methodology: Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.

Protocol for Molecular Docking of Benzoic Acid Derivatives:

  • Target Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

    • The protein is saved in the PDBQT file format for use in docking software.

  • Ligand Preparation:

    • The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software.

    • The 2D structure is converted to a 3D structure.

    • Gasteiger charges are computed, and non-polar hydrogen atoms are merged.

    • The ligand is saved in the PDBQT file format.

  • Docking Simulation:

    • A grid box is defined to encompass the active site of the target protein.

    • Molecular docking is performed using software such as AutoDock Vina.[2]

    • The software generates multiple binding poses of the ligand within the protein's active site and calculates the binding affinity (docking score) for each pose.

  • Analysis of Results:

    • The docking pose with the lowest binding energy is considered the most favorable.

    • The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like BIOVIA Discovery Studio.[4]

In Vitro Methodology: Cell Viability and Protein Expression

In vitro assays provide experimental evidence of a compound's biological effects on living cells.

1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

  • Cell Culture:

    • Cells (e.g., cancer cell lines) are cultured in appropriate media and conditions.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment:

    • Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plate is incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization and Absorbance Measurement:

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[5]

    • The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[6]

  • Data Analysis:

    • Cell viability is calculated as a percentage of the untreated control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2. Western Blot Analysis of Cell Cycle Regulatory Proteins (p21 and p27)

Western blotting is a technique used to detect specific proteins in a sample. This protocol is relevant for investigating the effect of a compound on proteins that regulate the cell cycle, such as p21 and p27.[9][10][11]

  • Cell Lysis:

    • Treated and untreated cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease inhibitors.[12]

  • Protein Quantification:

    • The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[12]

  • Blocking and Antibody Incubation:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p21 and anti-p27).[10][11]

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

  • Analysis:

    • The intensity of the protein bands is quantified to determine the relative expression levels of p21 and p27 in treated versus untreated cells.

Visualizing the Workflow and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

In_Silico_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Target_Prep Target Protein Preparation Docking Molecular Docking (e.g., AutoDock Vina) Target_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Ligand-Protein Interaction Analysis Pose_Analysis->Interaction_Analysis

In Silico Molecular Docking Workflow

In_Vitro_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt MTT Assay cluster_western Western Blot Cell_Seeding Cell Seeding (96-well plate) Compound_Treatment Treatment with 2,3,4-TMBA Cell_Seeding->Compound_Treatment MTT_Addition MTT Addition Compound_Treatment->MTT_Addition Lysis Cell Lysis Compound_Treatment->Lysis Incubation Incubation MTT_Addition->Incubation Solubilization Formazan Solubilization Incubation->Solubilization Absorbance Absorbance Measurement Solubilization->Absorbance SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Detection Protein Detection (p21, p27) Transfer->Detection

In Vitro Bioactivity Assessment Workflow

Logical_Relationship In_Silico In Silico Prediction (e.g., Molecular Docking) Hypothesis Hypothesis Generation: Potential Bioactivity In_Silico->Hypothesis In_Vitro In Vitro Validation (e.g., Enzyme Assay, Cell-based Assay) Hypothesis->In_Vitro Confirmation Confirmation of Bioactivity & Mechanism In_Vitro->Confirmation

Relationship between In Silico and In Vitro Studies

Conclusion

The integration of in silico and in vitro methodologies provides a powerful paradigm for modern drug discovery and development. While computational approaches like molecular docking offer rapid and cost-effective screening of potential drug candidates and help in formulating hypotheses about their mechanisms of action, in vitro assays are indispensable for validating these predictions and providing concrete evidence of biological activity. The study of this compound and its analogs exemplifies this synergistic relationship. Future research should focus on generating more direct experimental and computational data for 2,3,4-TMBA to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 2,3,4-Trimethoxybenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2,3,4-Trimethoxybenzoic acid, ensuring the protection of personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.[2]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA approved respirator.[4]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[5]

  • Avoid generating dust when handling the solid material.[5][6]

  • Wash hands thoroughly after handling.[2][7]

II. Quantitative Safety Data Summary

For quick reference, the following table summarizes key quantitative and qualitative safety information for this compound.

ParameterValueSource(s)
Appearance White solid/crystalline powder[5][8]
Molecular Formula C₁₀H₁₂O₅[7]
Molecular Weight 212.20 g/mol [8]
Melting Point 99-102 °C[8]
GHS Hazard Statements H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1][2]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[3][7] Store locked up.[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with local, regional, and national regulations. Chemical waste generators are responsible for correctly classifying their waste.[3][4][7]

Step 1: Waste Identification and Classification

  • Determine if the waste this compound is considered hazardous in your jurisdiction. This involves consulting local, regional, and national hazardous waste regulations.[4][7]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[6]

Step 2: Collection and Storage of Waste

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • For spills, carefully sweep or vacuum the material to avoid dust generation and place it into a suitable disposal container.[3][5]

  • Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Step 3: Arrange for Professional Disposal

  • Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management company.[6][7]

  • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Step 4: Documentation

  • Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.

IV. Emergency Procedures

In the event of accidental exposure or release, follow these first-aid measures and contact emergency services if necessary.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][3][7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give 2-4 cupfuls of milk or water if the person is conscious and alert.[3] Seek immediate medical attention.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_classification Classification & Storage cluster_disposal Final Disposal cluster_spill Spill & Emergency A Identify Waste (Pure substance, mixture, contaminated material) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Consult Local, Regional, and National Waste Regulations C->D E Classify Waste (Hazardous or Non-Hazardous) D->E F Store Waste Container in a Secure, Designated Area E->F G Contact Approved Waste Disposal Company F->G H Arrange for Waste Pickup and Transportation G->H I Complete and Retain Disposal Documentation H->I S1 Accidental Spill or Exposure Occurs S2 Follow Emergency Procedures (First Aid, Evacuation if necessary) S1->S2 S3 Clean Spill Using Appropriate Methods (Sweep/Vacuum, avoid dust) S1->S3 S4 Collect Spill Debris in a Separate, Labeled Waste Container S3->S4 S4->C

Caption: Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Trimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2,3,4-Trimethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.